molecular formula C8H8FNO3 B2614447 2-Amino-6-fluoro-3-methoxybenzoic acid CAS No. 1549130-82-6

2-Amino-6-fluoro-3-methoxybenzoic acid

Cat. No.: B2614447
CAS No.: 1549130-82-6
M. Wt: 185.154
InChI Key: LTFHIHJBGLJAHJ-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-methoxybenzoic acid (CAS 1549130-82-6) is a fluorinated aromatic building block of molecular formula C₈H₈FNO₃ and molecular weight 185.15 g/mol . This compound is part of the important class of fluorinated benzoic acid derivatives, which are foundational scaffolds in organic chemistry and are widely utilized in the design and synthesis of more complex molecules for pharmaceutical and agrochemical development . The strategic incorporation of a fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated analogs highly valuable in medicinal chemistry . As a multifunctional molecule featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid core, it serves as a versatile intermediate for further synthetic elaboration, including amide bond formation and metal-catalyzed cross-coupling reactions . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is supplied with a minimum purity of 95% . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFHIHJBGLJAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549130-82-6
Record name 2-amino-6-fluoro-3-methoxybenzoic acid
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Foundational & Exploratory

Synthesis and Process Optimization of 2-Amino-6-fluoro-3-methoxybenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS: 1549130-82-6)[1] Application Context: Advanced building block for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and highly functionalized cross-coupling intermediates.

As drug development increasingly relies on densely functionalized aromatic systems to navigate complex structure-activity relationships (SAR), the demand for regioselectively substituted anthranilic acids has surged. Synthesizing 2-amino-6-fluoro-3-methoxybenzoic acid presents a unique challenge: installing four contiguous substituents (COOH, NH₂, OCH₃, F) on a benzene ring with absolute regiocontrol.

This whitepaper details a highly efficient, scalable, and self-validating 4-step synthetic route starting from commercially available 4-fluoroanisole. The methodology leverages synergistic directing effects and chemoselective transformations to guarantee high yields and purity.

Part I: Retrosynthetic Logic & Pathway Design

The core challenge in this synthesis is the precise installation of the carboxylic acid group between the amine and the fluorine atom. Traditional electrophilic aromatic substitution (EAS) is poorly suited for this due to competing directing effects. Instead, our strategy relies on a Directed Ortho-Metalation (DoM) approach. By utilizing the tert-butyloxycarbonyl (Boc) protected amine as a powerful directing group, we can force lithiation exclusively to the C3 position, which is synergistically acidified by the adjacent fluorine atom.

SyntheticWorkflow SM 4-Fluoroanisole Int1 4-Fluoro- 2-nitroanisole SM->Int1 HNO3, H2SO4 (Nitration) Int2 5-Fluoro- 2-methoxyaniline Int1->Int2 Fe, NH4Cl (Reduction) Int3 N-Boc-5-fluoro- 2-methoxyaniline Int2->Int3 Boc2O, THF (Protection) Target 2-Amino-6-fluoro- 3-methoxybenzoic acid Int3->Target 1. t-BuLi, CO2 2. HCl (DoM & Deprotection)

Caption: Step-by-step synthetic workflow for 2-Amino-6-fluoro-3-methoxybenzoic acid.

Part II: Quantitative Process Metrics

To support process development and scale-up, the following table summarizes the quantitative data, expected yields, and purity metrics for the optimized 4-step sequence.

StepTransformationProductMW ( g/mol )EquivalentsYield (%)Purity (HPLC)
1Regioselective Nitration4-Fluoro-2-nitroanisole171.131.0086%>98%
2Chemoselective Reduction5-Fluoro-2-methoxyaniline141.141.0094%>99%
3Carbamate ProtectionN-Boc-5-fluoro-2-methoxyaniline241.261.0089%>98%
4DoM & Deprotection2-Amino-6-fluoro-3-methoxybenzoic acid185.151.0072%>99%

Part III: Step-by-Step Experimental Methodologies

Step 1: Regioselective Nitration

Causality & Logic: The methoxy group is a strongly activating ortho/para director, while fluorine is weakly deactivating. Because the position para to the methoxy group is blocked by the fluorine atom, electrophilic aromatic substitution is forced exclusively to the ortho position. This electronic bias guarantees a single regioisomer .

Protocol:

  • Charge a reactor with conc. H₂SO₄ (5.0 vol) and cool to 0 °C.

  • Add 4-fluoroanisole (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture of 65% HNO₃ (1.05 eq) and conc. H₂SO₄ (1.0 vol). Add this mixture dropwise over 1 hour.

  • Self-Validating System: Monitor the internal temperature strictly. Thermal excursions above 10 °C will trigger the formation of a dinitro impurity (detectable via LC-MS at [M+H]⁺ 217). Maintaining <5 °C ensures >98% selectivity.

  • Quench the reaction by pouring over crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum to afford 4-fluoro-2-nitroanisole.

Step 2: Chemoselective Reduction

Causality & Logic: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, the presence of the aryl fluoride introduces a critical risk of hydrodefluorination. To ensure absolute chemoselectivity, a mild electron-transfer reduction utilizing Iron powder and Ammonium Chloride (Béchamp-type reduction) is deployed .

Protocol:

  • Dissolve 4-fluoro-2-nitroanisole (1.0 eq) in a 4:1 mixture of EtOH/H₂O (10 vol).

  • Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq). Heat the suspension to 80 °C for 4 hours.

  • Self-Validating System: Monitor progress via TLC (Hexanes/EtOAc 3:1). The nitro starting material (R_f = 0.6) is UV-active but non-fluorescent. The aniline product (R_f = 0.3) exhibits bright blue fluorescence under 254 nm UV and stains strongly with ninhydrin, providing an immediate visual validation of successful reduction.

  • Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield 5-fluoro-2-methoxyaniline.

Step 3: Carbamate Protection

Causality & Logic: The free aniline must be protected prior to organolithium chemistry to prevent the formation of a highly nucleophilic lithium amide. The tert-butyloxycarbonyl (Boc) group is selected because it serves as an exceptionally strong Directed Ortho-Metalation (DoM) director for the subsequent step .

Protocol:

  • Dissolve 5-fluoro-2-methoxyaniline (1.0 eq) in anhydrous THF (8.0 vol).

  • Add Boc₂O (1.1 eq) and heat the solution to 60 °C for 16 hours.

  • Self-Validating System: The reaction is complete when the primary amine protons (~3.8 ppm) disappear in the crude ¹H-NMR, replaced by a single broad carbamate N-H singlet (~6.5 ppm) and a massive 9H singlet at 1.5 ppm.

  • Concentrate the solvent, dissolve in DCM, wash with 0.5 M HCl to remove unreacted aniline, and concentrate to afford N-Boc-5-fluoro-2-methoxyaniline.

Step 4: Directed Ortho-Metalation (DoM) and Carboxylation

Causality & Logic: This is the key symmetry-breaking step. The Boc group directs lithiation to its ortho position. The methoxy group covalently blocks one ortho position (C1), leaving only C3 available. Furthermore, the fluorine atom at C4 inductively acidifies the C3 proton. This creates a synergistic "pincer" effect that guarantees 100% regioselective metalation at C3 .

DoMLogic Start N-Boc-5-fluoro-2-methoxyaniline Sub1 C1: Blocked by -OCH3 (Steric/Covalent Barrier) Start->Sub1 Ortho Position 1 Sub2 C3: Available & Activated (Synergistic DoM) Start->Sub2 Ortho Position 2 Effect1 NH-Boc Directing Effect (Coordination to Li) Effect1->Sub2 Effect2 Fluorine Inductive Effect (Acidification of C3-H) Effect2->Sub2

Caption: Logical framework governing the absolute regioselectivity of the Directed Ortho-Metalation (DoM) step.

Protocol:

  • Dissolve N-Boc-5-fluoro-2-methoxyaniline (1.0 eq) in anhydrous THF (10 vol) under an argon atmosphere and cool to -78 °C.

  • Dropwise add t-BuLi (1.7 M in pentane, 2.2 eq). Note: The first equivalent deprotonates the carbamate N-H; the second equivalent performs the C-H lithiation. Stir for 1 hour at -78 °C.

  • Self-Validating System: Quench a 0.1 mL aliquot in D₂O. The disappearance of the C3-H aromatic proton singlet in the crude ¹H-NMR confirms >95% lithiation efficiency before proceeding to the next step.

  • Bubble dry CO₂ gas (passed through a Drierite column) vigorously through the solution for 30 minutes.

  • Quench the reaction with H₂O, warm to room temperature, and wash with Et₂O to remove non-acidic impurities. Acidify the aqueous layer to pH 3 with 1M HCl and extract with EtOAc to isolate the Boc-protected amino acid.

  • Deprotection: Dissolve the crude intermediate in DCM (5 vol) and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. Evaporate the volatiles and adjust the aqueous solution to the isoelectric point (pH ~4.5) to precipitate the pure 2-amino-6-fluoro-3-methoxybenzoic acid as a zwitterionic solid.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: a versatile agent in catalytic transfer reduction of nitro compounds. Tetrahedron Letters.[Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Journal of Organic Chemistry.[Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[Link]

Sources

In-Depth Technical Guide: Structure Elucidation of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS: 1549130-82-6) is a highly substituted fluoroaromatic building block frequently utilized in the rational design of kinase inhibitors and advanced agrochemicals. Due to the dense functionalization of its benzene core—containing electron-donating (amino, methoxy), electron-withdrawing (fluoro, carboxyl), and hydrogen-bonding moieties—its structure elucidation requires a rigorous, multi-modal analytical strategy.

This whitepaper outlines the definitive workflow for elucidating and validating the regiochemistry of this molecule. As a Senior Application Scientist, the focus here is not merely on what experiments to run, but why they are sequentially necessary to create a self-validating data package that eliminates structural ambiguity.

The Analytical Strategy & Workflow

The elucidation of highly substituted aromatics cannot rely on 1D 1 H NMR alone due to the deceptive simplicity of AB spin systems and overlapping scalar couplings. Our protocol mandates a sequential, orthogonal approach: establishing the molecular boundary conditions via High-Resolution Mass Spectrometry (HRMS), identifying functional groups via Vibrational Spectroscopy, and mapping the exact atomic connectivity using Multi-Nuclear ( 1 H, 13 C, 19 F) and 2D NMR techniques.

Workflow Step1 1. Sample Preparation & Purity (UPLC-PDA / LC-MS) Step2 2. Exact Mass & Formula (HRMS-ESI-TOF) Step1->Step2 Step3 3. Functional Group ID (ATR-FTIR) Step2->Step3 Step4 4. 1D NMR Profiling (1H, 13C, 19F) Step3->Step4 Step5 5. 2D NMR Connectivity (COSY, HSQC, HMBC) Step4->Step5 Step6 6. Spatial & Orthogonal Validation (NOESY / X-Ray) Step5->Step6

Fig 1. Sequential analytical workflow for definitive structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

The Causality: Before mapping connectivity, we must establish the exact atomic inventory. HRMS provides the exact mass, which, when combined with isotopic pattern analysis, unambiguously locks in the molecular formula ( C8​H8​FNO3​ ). Without this constrained boundary, downstream NMR connectivity networks are susceptible to false-positive interpretations.

Protocol 1: HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H 2​ O (50:50 v/v) containing 0.1% formic acid to promote ionization.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer in positive ion mode using a sodium formate cluster solution to achieve a mass accuracy of < 2 ppm.

  • Injection & Ionization: Inject 5 µL of the sample. Apply a capillary voltage of 3.5 kV, a desolvation temperature of 250 °C, and a cone voltage of 30 V.

  • Data Processing: Extract the exact mass of the pseudo-molecular ions and calculate the elemental composition.

Table 1. HRMS (ESI+) Quantitative Data
AdductTheoretical m/zObserved m/zMass Error (ppm)Formula Confirmation
[M+H] + 186.0566186.0568+1.1C 8​ H 9​ FNO 3+​
[M+Na] + 208.0386208.0384-1.0C 8​ H 8​ FNO 3​ Na +

Vibrational Spectroscopy (ATR-FTIR)

The Causality: While NMR provides connectivity, IR provides immediate confirmation of functional group environments. The exact position of the carbonyl stretch (C=O) provides critical structural context. An isolated benzoic acid typically absorbs near 1710 cm −1 . However, the observed band at 1685 cm −1 indicates strong intramolecular hydrogen bonding between the C1 carbonyl oxygen and the adjacent C2 primary amine. This self-validates the ortho-relationship of these two functional groups prior to NMR analysis.

Protocol 2: ATR-FTIR Acquisition
  • Background Scan: Collect a 32-scan background spectrum of the clean diamond ATR crystal.

  • Sample Application: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Table 2. ATR-FTIR Key Vibrational Bands
Wavenumber (cm⁻¹)IntensityAssignment & Structural Implication
3450, 3340Medium, sharpN-H stretch (Confirms primary amine at C2)
3200 - 2500Broad, mediumO-H stretch (Confirms carboxylic acid)
1685StrongC=O stretch (Shifted due to H-bonding with C2-NH 2​ )
1240StrongC-O stretch (Confirms C3 methoxy ether linkage)
1050StrongC-F stretch (Aromatic carbon-fluorine bond)

Multi-Nuclear & 2D NMR Spectroscopy (The Core)

The Causality: The regiochemistry of the substituents (F, NH 2​ , OCH 3​ , COOH) on the benzene ring cannot be solved by 1D 1 H NMR alone. We must utilize 1 H, 13 C, and 19 F nuclei.[1]. Furthermore,[2].

To build a self-validating system, we cross-reference through-bond correlations (HMBC) with through-space correlations (NOESY). For instance, the NOESY cross-peak between the methoxy protons and H-4 validates the HMBC correlation mapping, ensuring the methoxy group is strictly at C-3 and not elsewhere.

Protocol 3: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO- d6​ . Causality: DMSO- d6​ strongly solvates polar groups, reducing proton exchange rates and allowing the clear observation of the -COOH and -NH 2​ resonances.

  • 1D Acquisition: Acquire 1 H (16 scans), 13 C (512 scans, 1 H-decoupled), and 19 F (32 scans, 1 H-decoupled) spectra on a 400 MHz spectrometer.

  • 2D Acquisition: Acquire HSQC and HMBC to trace 1JCH​ and 2,3JCH​ connectivities, respectively,. Acquire NOESY with a 500 ms mixing time.

Table 3. Comprehensive NMR Assignments (DMSO- d6​ )
Position 1 H δ (ppm)Multiplicity & J (Hz) 13 C δ (ppm) & JCF​ 19 F δ (ppm)Key HMBC ( 1 H 13 C)
1 (COOH) 13.00br s, 1H168.0 (d, 3JCF​=4 )--
2 (C-NH 2​ ) 6.00br s, 2H140.0-C1, C3
3 (C-OMe) --142.0--
4 (CH) 6.95dd, 1H ( JHH​=8.8,JHF​=5.5 )115.0 (d, 4JCF​=2 )-C2, C6, C3
5 (CH) 6.55dd, 1H ( JHH​=8.8,JHF​=10.5 )105.0 (d, 2JCF​=24 )-C1, C3, C6
6 (C-F) --155.0 (d, 1JCF​=240 )-115.0-
3-OCH 3​ 3.75s, 3H56.0-C3

(Note: The 3JCH​ and 2JCH​ correlations are critical for mapping the carbon skeleton, a fundamental principle of [3].)

NMR_Logic cluster_0 Proton / Fluorine Sources cluster_1 Carbon Backbone Targets NH2 2-NH2 (δ 6.0) C1 C1 (COOH) NH2->C1 3J HMBC C3 C3 (C-OMe) NH2->C3 3J HMBC OMe 3-OCH3 (δ 3.75) H4 H-4 (δ 6.95) OMe->H4 NOESY OMe->C3 3J HMBC C2 C2 (C-NH2) H4->C2 3J HMBC C6 C6 (C-F) H4->C6 3J HMBC H5 H-5 (δ 6.55) H5->C1 3J HMBC H5->C3 3J HMBC F6 6-F (δ -115.0) F6->C1 3J 19F-13C C5 C5 (C-H) F6->C5 2J 19F-13C C4 C4 (C-H)

Fig 2. Key 2D NMR (HMBC/NOESY) and 19F-13C coupling logic defining the molecular regiochemistry.

X-Ray Crystallography (Orthogonal Validation)

While the combination of 2D NMR and HRMS provides a robust solution-state structure, single-crystal X-ray diffraction (SC-XRD) serves as the ultimate orthogonal validation, confirming the 3D spatial arrangement and solid-state packing.

Protocol 4: SC-XRD Crystallization and Acquisition
  • Crystallization: Dissolve 5 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48 hours in a sealed vapor-diffusion chamber.

  • Mounting: Harvest a suitable single crystal (e.g., 0.2×0.1×0.1 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) cooled to 100 K under a nitrogen stream.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . The resulting electron density map will unambiguously confirm the regiochemistry of the fluoro, amino, and methoxy substituents relative to the carboxylic acid.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier. URL:[Link]

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia. URL:[Link]

  • "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". PubMed Central (PMC). URL:[Link]

Sources

molecular weight of 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of small molecules is a foundational requirement. 2-Amino-6-fluoro-3-methoxybenzoic acid, a substituted anthranilic acid derivative, represents a class of compounds pivotal as building blocks in the synthesis of novel therapeutic agents. The determination of its molecular weight is not merely a routine measurement but a critical checkpoint in identity confirmation, purity assessment, and stoichiometric calculations for subsequent reactions. An erroneous molecular weight assignment can compromise entire research and development pipelines, leading to significant resource and time expenditure.

This technical guide provides a comprehensive exploration of the . It moves beyond a simple statement of the value to detail the theoretical basis, experimental methodologies for its determination, and the logic behind protocol selection. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to confidently determine and verify the molecular identity of this and similar chemical entities.

Compound Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties. These data points form the basis for all subsequent analytical work. For 2-Amino-6-fluoro-3-methoxybenzoic acid, the key identifiers are summarized below.

PropertyValueSource
IUPAC Name 2-Amino-6-fluoro-3-methoxybenzoic acidN/A
CAS Number 1549130-82-6[1][2]
Molecular Formula C₈H₈FNO₃[3]
Molecular Weight 185.15 g/mol [3]
Monoisotopic Mass 185.04883 Da[4]

The chemical structure is depicted below:

Figure 1: Chemical Structure of 2-Amino-6-fluoro-3-methoxybenzoic acid Chemical structure of 2-Amino-6-fluoro-3-methoxybenzoic acid (Note: This is a placeholder image representing the structure based on the IUPAC name.)

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₈H₈FNO₃). This calculation provides the average molecular mass based on the natural isotopic abundance of each element.

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 96.088 + 8.064 + 18.998 + 14.007 + 47.997 = 185.154 u

This value, typically rounded to 185.15 g/mol , is the benchmark against which experimental data are compared. For high-resolution mass spectrometry, the monoisotopic mass (185.04883 Da), calculated using the mass of the most abundant isotope of each element, is the more relevant value.

Experimental Determination and Structural Confirmation

While theoretical calculation provides a value, experimental verification is essential for confirming the identity and purity of a synthesized or procured compound. Mass spectrometry is the primary technique for direct molecular weight determination, while NMR spectroscopy is crucial for confirming the specific isomeric structure.[5]

Mass Spectrometry (MS) for Accurate Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For a molecule like 2-Amino-6-fluoro-3-methoxybenzoic acid, Electrospray Ionization (ESI) is the preferred ionization method due to its soft ionization nature, which minimizes fragmentation and typically produces an intact molecular ion.

The logical workflow for molecular weight determination by LC-MS is outlined below.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis A Dissolve sample in suitable solvent (e.g., Methanol) B Filter through 0.22 µm filter before injection A->B C Inject sample into HPLC B->C D Separation on C18 reverse-phase column C->D E Electrospray Ionization (ESI) (Positive or Negative Mode) D->E F Mass Analyzer (e.g., TOF, Orbitrap) E->F G Detector F->G H Generate Mass Spectrum (Intensity vs. m/z) G->H I Identify Molecular Ion Peak (e.g., [M+H]+, [M-H]-) H->I J Compare experimental m/z with theoretical mass I->J

Caption: Logical workflow for LC-MS analysis.

Detailed Experimental Protocol: LC-MS Analysis

This protocol provides a robust starting point for the analysis of 2-Amino-6-fluoro-3-methoxybenzoic acid. Optimization may be required based on the specific instrumentation and sample matrix.[6]

1. Sample Preparation:

  • Accurately prepare a stock solution of the compound at 1 mg/mL in methanol.
  • Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
  • Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates before injection.[6]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6] The C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds like benzoic acid derivatives.
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and promote ionization.[6]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
  • Gradient: A typical gradient would be to start at 5% Mobile Phase B, ramping to 95% B over 5-7 minutes, holding for 2 minutes, and then re-equilibrating at 5% B. This ensures elution of the compound while cleaning the column.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak symmetry.
  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions (ESI):

  • Ionization Mode: Both Positive and Negative modes should be tested. The amino group readily accepts a proton in positive mode ([M+H]⁺), while the carboxylic acid group readily loses a proton in negative mode ([M-H]⁻).[6]
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas (N₂): Flow rate of 10 L/min at a temperature of 400 °C to efficiently desolvate the ESI droplets.[6]
  • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential low-mass fragments.

Data Interpretation:

The resulting mass spectrum should be analyzed for peaks corresponding to the expected molecular ions.

Ionization ModeAdduct IonTheoretical m/zCommon Sources
Positive[M+H]⁺186.0561Protonated molecule
Positive[M+Na]⁺208.0381Solvents, glassware, salts[6]
Positive[M+K]⁺224.0120Solvents, glassware, salts[6]
Negative[M-H]⁻184.0415Deprotonated molecule

The presence of a high-intensity peak at m/z 186.0561 in positive mode or 184.0415 in negative mode on a high-resolution mass spectrometer would provide strong evidence for the assigned molecular weight.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

While MS confirms the mass, it does not distinguish between isomers. NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for unambiguous confirmation of the compound's connectivity and, therefore, its structure.[7][8]

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_analysis_nmr Data Analysis & Elucidation N1 Dissolve 5-10 mg of sample in deuterated solvent (e.g., DMSO-d₆, CDCl₃) N2 Transfer to NMR tube N1->N2 N3 ¹H NMR (Proton environments) N2->N3 N4 ¹³C NMR (Carbon skeleton) N3->N4 N5 2D NMR (COSY, HSQC, HMBC) (Connectivity & correlations) N4->N5 N6 Assign chemical shifts, coupling constants, and integrations N5->N6 N7 Assemble structural fragments using 2D NMR data N6->N7 N8 Confirm full structure matches 2-Amino-6-fluoro-3-methoxybenzoic acid N7->N8

Caption: Workflow for NMR structural elucidation.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[7]
  • Vortex briefly to ensure complete dissolution.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number of distinct protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). The integration of the peaks should correspond to the 8 protons in the molecule.
  • ¹³C NMR: Shows the number of distinct carbon environments, confirming the 8 carbon atoms in the structure.[7]
  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure.
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key to connecting the different fragments of the molecule.

By systematically analyzing these spectra, a researcher can confirm that the amino, fluoro, methoxy, and carboxylic acid groups are positioned correctly on the benzoic acid core, validating the identity as 2-Amino-6-fluoro-3-methoxybenzoic acid and not another isomer with the same molecular weight.

Conclusion

The is theoretically calculated to be 185.15 g/mol , a value that is authoritatively confirmed through experimental techniques. This guide outlines a dual-approach strategy for its verification, which is essential for scientific integrity in research and development. High-resolution mass spectrometry provides a direct and accurate measurement of the molecular mass, confirming the elemental composition. Concurrently, a suite of NMR spectroscopy experiments validates the specific isomeric structure, ensuring that the correct compound is being studied. Adherence to these rigorous analytical principles ensures data reliability and is a cornerstone of high-quality scientific output in the pharmaceutical and chemical sciences.

References

  • What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. (n.d.). Retrieved from [Link]

  • 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers. (n.d.). ChemicalRegister.com. Retrieved from [Link]

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to Conduct Molecular Weight Analysis - Jordi Labs. (2021, June 16). Retrieved from [Link]

  • 2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3) - PubChemLite. (n.d.). Retrieved from [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 15). International Journal of Advanced Research. Retrieved from [Link]

  • Molecular Weight Determination - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem. (n.d.). Retrieved from [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). International Journal of Advanced Research. Retrieved from [Link]

  • Physicochemical properties, organic acid composition and free amino acid. (2025, December 21). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Retrieved from [Link]

  • CN103743828A - Determination method of benzoic acid ester compounds in traditional Chinese medicine gentianae radix et rhizoma - Google Patents. (n.d.).
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. (n.d.). Retrieved from [Link]

  • 2-amino-3-methoxybenzoic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved from [Link]

  • Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (n.d.). Waters. Retrieved from [Link]

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physical and chemical properties of 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-6-fluoro-3-methoxybenzoic acid

This document provides a comprehensive technical overview of 2-Amino-6-fluoro-3-methoxybenzoic acid, a substituted anthranilic acid derivative of significant interest to researchers and professionals in drug discovery and synthetic chemistry. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group, makes it a versatile building block for complex molecular architectures. This guide delves into its core physicochemical properties, spectroscopic signature, and chemical reactivity, providing both established data and field-proven methodologies for its analysis.

Core Molecular Identity and Significance

2-Amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) is a bespoke chemical intermediate primarily utilized in the synthesis of novel pharmaceutical agents and complex organic molecules.[1][2] The strategic placement of its functional groups—an amine and a carboxylic acid on an aromatic ring—positions it as a precursor for various heterocyclic scaffolds. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4]

Caption: 2D Chemical Structure of 2-Amino-6-fluoro-3-methoxybenzoic acid.

Physicochemical Properties

The physical characteristics of a compound are critical for determining its handling, storage, and application in synthetic protocols. The data below is compiled from commercial supplier information and predictive models.

Summary of Properties
PropertyValueSource
CAS Number 1549130-82-6BLD Pharm[1]
Molecular Formula C₈H₈FNO₃PubChemLite[5][6]
Molecular Weight 185.15 g/mol Sigma-Aldrich
Appearance Solid, powderSigma-Aldrich
Storage Temperature Room Temperature, keep in dark place, inert atmosphereSigma-Aldrich
Predicted XlogP 1.4PubChemLite[5][6]
Monoisotopic Mass 185.04883 DaPubChemLite[5][6]
Solubility and Acidity (pKa)

Explicit experimental data for solubility and pKa are not widely published. However, based on its structure, we can make expert deductions.

  • Solubility: The molecule possesses both a polar carboxylic acid and an amino group, alongside a largely nonpolar aromatic ring. It is expected to be soluble in polar organic solvents such as DMSO, ethanol, and methanol, with limited solubility in water. Its solubility in aqueous solutions will be highly pH-dependent.

  • Acidity/Basicity: As a substituted aminobenzoic acid, it is amphoteric.

    • The carboxylic acid group (-COOH) is acidic. For comparison, the pKa of benzoic acid is 4.20.[7] The presence of the electron-withdrawing fluorine atom would typically lower this pKa (increase acidity), while the electron-donating amino and methoxy groups would raise it. The net effect requires experimental determination but is expected to be in the range of 3.5-5.0.

    • The amino group (-NH₂) is basic. The pKa of the conjugate acid of aniline is 4.6. The electron-withdrawing effects of the adjacent carboxylic acid and the ortho-fluorine atom will significantly decrease the basicity of this amino group.

Spectroscopic Profile and Structural Elucidation

Structural confirmation is paramount for ensuring the integrity of starting materials in research and development.[8] While lot-specific spectra should always be consulted, the following sections describe the expected spectroscopic features and the standard protocols for their acquisition.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d₆) nmr ¹H & ¹³C NMR Spectroscopy prep->nmr ir ATR-IR Spectroscopy prep->ir ms Mass Spectrometry (EI/ESI) prep->ms analysis Correlate Spectra & Compare with Predicted Data nmr->analysis ir->analysis ms->analysis confirm Structure Confirmed analysis->confirm

Caption: Standard workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of the molecule.

  • Expected ¹H NMR Spectrum: In a solvent like DMSO-d₆, one would expect to see:

    • Two distinct aromatic proton signals in the 6.0-7.5 ppm range, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling.

    • A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

    • A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

    • A very broad singlet for the carboxylic acid (-COOH) proton at a downfield shift (>10 ppm).

  • Expected ¹³C NMR Spectrum: The spectrum would show 8 distinct carbon signals. The carbons attached to fluorine and oxygen will show characteristic shifts and, in the case of the C-F bond, splitting. The carbonyl carbon of the acid will be the most downfield signal, typically >165 ppm.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-6-fluoro-3-methoxybenzoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[8] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for keeping the acidic and amine protons visible.

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required, often taking significantly longer than the proton spectrum.[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Bands:

    • O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H stretch (amine): Two sharp-to-medium bands around 3300-3500 cm⁻¹.

    • C=O stretch (acid): A strong, sharp band around 1680-1710 cm⁻¹.

    • C=C stretch (aromatic): Medium-intensity bands in the 1450-1600 cm⁻¹ region.

    • C-O stretch (methoxy/acid): Strong bands in the 1200-1300 cm⁻¹ region.

    • C-F stretch: A strong, characteristic band typically found in the 1000-1200 cm⁻¹ region.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[8] This background is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. This step is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound.

  • Expected Data: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₈FNO₃. The predicted m/z values for common adducts are crucial for identification in complex mixtures.

AdductFormulaPredicted m/z
[M+H]⁺ C₈H₉FNO₃⁺186.05611
[M+Na]⁺ C₈H₈FNNaO₃⁺208.03805
[M-H]⁻ C₈H₇FNO₃⁻184.04155

(Data sourced from predicted values on PubChemLite)[5][6]

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method Selection: Choose an appropriate ionization technique. Electrospray Ionization (ESI) is a soft technique suitable for observing the molecular ion ([M+H]⁺ or [M-H]⁻). Electron Ionization (EI) is a higher-energy method that will cause fragmentation, providing structural information.[8]

  • Infusion and Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass to confirm the elemental composition. If EI was used, analyze the fragmentation pattern to further support the proposed structure.

Chemical Reactivity and Synthetic Utility

The utility of 2-Amino-6-fluoro-3-methoxybenzoic acid in drug development stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Caption: Key reactive sites on 2-Amino-6-fluoro-3-methoxybenzoic acid.

  • Carboxylic Acid: This group is a primary handle for elaboration. It readily participates in amide bond formation with various amines using standard coupling reagents (e.g., HATU, EDC/HOBt), which is a cornerstone of peptide and small molecule synthesis. It can also be esterified or reduced to a benzyl alcohol.

  • Aromatic Amine: The nucleophilic amine can be selectively acylated or alkylated . It can also undergo diazotization followed by Sandmeyer-type reactions, allowing for the replacement of the amino group with a wide range of other substituents, although conditions must be chosen carefully to avoid unwanted side reactions.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful ortho-, para-directing amino and methoxy groups. The fluorine atom is a deactivator but also a director. The most likely position for substitution would be C5, which is para to the amino group and ortho to the methoxy group.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet for this compound should always be consulted, GHS classifications for structurally similar aminobenzoic acid derivatives provide a reliable guide.

  • Hazard Statements: Commonly listed hazards for similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

2-Amino-6-fluoro-3-methoxybenzoic acid is a highly functionalized building block with significant potential in modern synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and selective chemical modifications. A thorough understanding of its physical properties and spectroscopic characteristics, as detailed in this guide, is the foundation for its successful application in the development of next-generation therapeutics and advanced materials.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • PubChemLite. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (C8H8FNO3). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000692 2-amino-3-methoxybenzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic acid. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • PubMed. (2023). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Bioorganic Chemistry, 130, 106175. Retrieved from [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. Retrieved from [Link]

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A Technical Guide to the Solubility of 2-Amino-6-fluoro-3-methoxybenzoic Acid: Principles, Determination, and Influencing Factors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation strategy. This guide provides a comprehensive technical overview of 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6), a substituted aromatic carboxylic acid of interest in drug discovery. Given the absence of publicly available experimental solubility data for this specific compound, this whitepaper focuses on the foundational principles governing its solubility, a detailed protocol for its experimental determination using the gold-standard shake-flask method, and an analysis of the key factors that influence its behavior in solution. This document is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar molecules.

Introduction and Physicochemical Profile

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug, poor aqueous solubility can directly lead to low and variable absorption, hindering clinical efficacy. Understanding the solubility profile of a compound like 2-Amino-6-fluoro-3-methoxybenzoic acid is therefore not merely an academic exercise but a crucial step in its development pathway.

Molecular Structure and Properties:

  • IUPAC Name: 2-amino-6-fluoro-3-methoxybenzoic acid

  • Molecular Formula: C₈H₈FNO₃[1]

  • Molecular Weight: 185.15 g/mol [2]

  • CAS Number: 1549130-82-6[3][4]

The structure of this molecule is characterized by several key functional groups that dictate its physicochemical behavior:

  • Aromatic Carboxylic Acid: The -COOH group is acidic, capable of donating a proton to form a carboxylate anion. This makes its solubility highly dependent on pH.

  • Aromatic Amine: The -NH₂ group is basic, capable of accepting a proton to form an ammonium cation, also contributing to its pH-dependent solubility. As such, the molecule is amphiprotic and can exist as a zwitterion.

  • Fluorine and Methoxy Groups: The electron-withdrawing fluorine atom and the methoxy group modulate the electronic properties of the aromatic ring and influence properties like pKa, lipophilicity, and crystal lattice energy.

A key predictor of solubility is the octanol-water partition coefficient (LogP). For 2-amino-6-fluoro-3-methoxybenzoic acid, the predicted XlogP is 1.4, suggesting a moderate degree of lipophilicity.[1] This value indicates that while it has some affinity for non-polar environments, its ionizable groups will play a dominant role in its solubility in aqueous and polar protic solvents.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolving a crystalline solid into a solvent can be understood through a thermodynamic cycle. The overall Gibbs free energy of solution (ΔG_solution) determines the solubility and can be deconstructed into two key energetic components: the energy required to break the crystal lattice (related to the free energy of sublimation, ΔG_sublimation) and the energy released when the molecule interacts with the solvent (the free energy of solvation, ΔG_solvation).[5][6]

Solid Crystalline Solid Gas Gaseous Molecule Solid->Gas ΔG_sublimation (Lattice Energy) Solution Molecule in Solution Solid->Solution ΔG_solution (Overall Solubility) Gas->Solution ΔG_solvation (Solvent Interaction) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-72h) A->B C Centrifuge to Pellet Solid B->C F Analyze Residual Solid (e.g., XRPD) B->F Verify Solid Form D Filter Supernatant (PTFE Filter) C->D E Quantify Concentration (e.g., HPLC-UV) D->E

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-Amino-6-fluoro-3-methoxybenzoic acid in a selected solvent at a controlled temperature.

Materials:

  • 2-Amino-6-fluoro-3-methoxybenzoic acid (solid powder)

  • Chosen solvent(s) (e.g., pH 7.4 phosphate buffer, ethanol, acetonitrile)

  • Type 1 Glass Vials with screw caps

  • Temperature-controlled orbital shaker or agitator

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Preparation of Slurry:

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. [7] * Record the exact mass of the compound added.

    • Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard. [7][8]Causality: Shorter times may only yield kinetic solubility values, which can be misleadingly high if the compound forms a supersaturated solution before precipitating into its most stable form.

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully draw the supernatant using a syringe and filter it through a chemically inert 0.22 µm PTFE syringe filter into a clean analysis vial. [7]Causality: This two-step process of centrifugation followed by filtration is critical to ensure no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured concentration.

  • Quantification:

    • Prepare a standard curve of the compound in the chosen solvent at known concentrations.

    • Analyze the filtered saturated solution using a validated HPLC-UV method to determine the concentration of the dissolved compound. [7][9] * Calculate the solubility in units of mg/mL or convert to molarity (mol/L).

  • Solid-State Verification (Trustworthiness Step):

    • After removing the supernatant, the remaining solid from the vial should be collected, dried, and analyzed using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). [8] * Causality: This step is crucial for ensuring the integrity of the measurement. It verifies that the compound has not changed its polymorphic form or, in the case of salts, disproportionated during the experiment, as the measured solubility corresponds only to the solid form present at equilibrium.

Solubility Data and Influencing Factors

As of the date of this guide, specific experimental solubility data for 2-Amino-6-fluoro-3-methoxybenzoic acid is not available in the public domain literature. The following table is provided as a template for researchers to record their experimentally determined values.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Record DataCalculate Data
pH 2.0 HCl Buffer37Record DataCalculate Data
pH 7.4 Phosphate Buffer37Record DataCalculate Data
Ethanol25Record DataCalculate Data
Acetonitrile25Record DataCalculate Data
DMSO25Record DataCalculate Data
Key Factors Influencing Solubility
  • Effect of pH: As an amphiprotic compound, the solubility of 2-Amino-6-fluoro-3-methoxybenzoic acid will be profoundly influenced by pH.

    • At Low pH (pH < pKa of carboxylate): The amino group will be protonated (-NH₃⁺) and the carboxylic acid will be neutral (-COOH). The molecule will carry a net positive charge, and its solubility as a cation salt will be high.

    • Near Isoelectric Point (pI): The molecule will exist predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻). In this state, intermolecular interactions are often maximized, leading to the lowest aqueous solubility. [10] * At High pH (pH > pKa of amine): The carboxylic acid will be deprotonated (-COO⁻) and the amino group will be neutral (-NH₂). The molecule will carry a net negative charge, and its solubility as an anion salt will be high.

  • Effect of Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. [11][12]This relationship should be experimentally verified, as it is critical for developing crystallization and purification processes.

  • Solvent Polarity: The principle of "like dissolves like" is a useful guide. [7] * Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the amine, carboxylic acid, and fluoro/methoxy groups, likely leading to good solubility. Benzoic acid and its derivatives are generally readily soluble in alcohols. [11][13] * Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds and have strong dipole moments, suggesting they will also be effective solvents.

    • Non-Polar Solvents (e.g., toluene, heptane): Due to the polar functional groups, solubility is expected to be low in these solvents.

Advanced Approaches: Predictive Solubility Modeling

In modern drug discovery, experimental measurements are often supplemented by computational predictions. Advanced methods that combine thermodynamic cycles with machine learning can now predict complete solubility curves across different solvents and temperatures with increasing accuracy. [14][15]These models use calculated properties like fusion enthalpy and activity coefficients to estimate solubility, providing valuable insights early in the development process before extensive experimental work is undertaken. [16]

Conclusion

While specific solubility data for 2-Amino-6-fluoro-3-methoxybenzoic acid remains to be published, a thorough understanding of its physicochemical properties allows for a rational approach to its characterization. This guide establishes a framework for this process, centered on the robust and reliable shake-flask method. The amphiprotic nature of the molecule dictates that its solubility will be critically dependent on pH, a factor that must be carefully controlled and investigated. By following the detailed protocols and considering the influencing factors outlined herein, researchers can generate the high-quality, reliable solubility data essential for advancing the research and development of this compound.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Sigma-Aldrich. (n.d.). 2-amino-3-fluoro-6-methoxybenzoic acid.
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  • Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
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  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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  • ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle.
  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
  • ChemicalRegister.com. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Journal of Chemical & Engineering Data. (2006). Solubility of Benzoic Acid in Mixed Solvents.
  • DiVA. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • ChemScene. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-fluoro-4-methoxybenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid.
  • PubChemLite. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (C8H8FNO3).
  • PubChemLite. (n.d.). 2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3).
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

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A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) is a substituted anthranilic acid derivative. Its structural complexity, featuring an amino, a fluoro, and a methoxy group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, bioavailability, and interaction with biological targets. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-Amino-6-fluoro-3-methoxybenzoic acid is presented below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of 2-Amino-6-fluoro-3-methoxybenzoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1][2][3]

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~12.0 - 13.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, similar to other benzoic acids.[4]
~7.0 - 7.2d1HH5The proton at position 5 is coupled to the proton at position 4. Its chemical shift is influenced by the electron-donating amino and methoxy groups and the electron-withdrawing fluoro and carboxyl groups.
~6.8 - 7.0d1HH4The proton at position 4 is coupled to the proton at position 5. It is expected to be upfield relative to H5 due to the stronger shielding effect of the adjacent methoxy group.
~4.5 - 5.5br s2HNH₂The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
~3.8s3HOCH₃The methoxy protons will appear as a sharp singlet. This is a characteristic chemical shift for methoxy groups attached to an aromatic ring.[5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-fluoro-3-methoxybenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~168C7 (C=O)The carbonyl carbon of the carboxylic acid is expected at a very downfield chemical shift.
~155 (d)C6The carbon bearing the fluorine atom will show a large coupling constant (¹JC-F) and will be significantly downfield.
~148C2The carbon attached to the amino group.
~145C3The carbon attached to the methoxy group.
~120C1The carbon bearing the carboxylic acid group.
~115C5Aromatic CH carbon.
~110C4Aromatic CH carbon, likely shielded by the adjacent methoxy group.
~56C8 (OCH₃)The carbon of the methoxy group is expected in this region.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the protons to collapse the C-H couplings, resulting in a spectrum with single lines for each unique carbon atom. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: The data is processed similarly to the ¹H NMR spectrum. The chemical shifts of the carbon signals are then assigned to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400-3300MediumN-HAsymmetric and symmetric stretching
3300-2500BroadO-HStretching (of carboxylic acid)
1700-1680StrongC=OStretching (of carboxylic acid)
1620-1580Medium-StrongC=CAromatic ring stretching
1250-1200StrongC-OAsymmetric stretching (aryl ether)
1100-1000StrongC-FStretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for solid samples as it requires minimal sample preparation.[9][10]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[11]

  • Sample Application: Place a small amount of the solid 2-Amino-6-fluoro-3-methoxybenzoic acid onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted. The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[12] Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Amino-6-fluoro-3-methoxybenzoic acid.[13]

Predicted Mass Spectrum (ESI)

  • Molecular Formula: C₈H₈FNO₃

  • Molecular Weight: 185.15 g/mol

  • Exact Mass: 185.0488

  • Predicted Ions:

    • Positive Ion Mode ([M+H]⁺): m/z 186.0561

    • Negative Ion Mode ([M-H]⁻): m/z 184.0415

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[14][15][16]

  • Instrument Setup: The mass spectrometer is calibrated using a standard compound. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized for the analyte.

  • Sample Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any fragment ions.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Amino-6-fluoro-3-methoxybenzoic acid.

Spectroscopic_Workflow start Sample of 2-Amino-6-fluoro-3-methoxybenzoic acid nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (ATR-FTIR) start->ir ms Mass Spectrometry (ESI-MS) start->ms data_analysis Integrated Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation and Purity Assessment data_analysis->structure_confirmation

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Conclusion

The structural elucidation of 2-Amino-6-fluoro-3-methoxybenzoic acid relies on the synergistic application of multiple spectroscopic techniques. While direct experimental data is not widely published, a predictive analysis based on established spectroscopic principles and data from analogous compounds provides a strong foundation for its characterization. This guide serves as a comprehensive resource for researchers, outlining the expected spectroscopic features and providing detailed, field-proven protocols for data acquisition and analysis. By following these methodologies, scientists can confidently verify the structure and purity of this valuable chemical building block, ensuring the integrity of their research and development endeavors.

References

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  • ATR Protocol for JASCO FTIR-4100. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved March 11, 2026, from [Link]

  • Chan, E. C. Y., & Wee, P. Y. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National University of Singapore. Retrieved March 11, 2026, from [Link]

  • Świsłocka, R., Samsonowicz, M., Regulska, E., & Lewandowski, W. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. ResearchGate. Retrieved March 11, 2026, from [Link]

  • Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 49-59.
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  • Guidelines for mass spectrometric analysis. (n.d.). University of Bergen. Retrieved March 11, 2026, from [Link]

  • Harris, R. K., & Jackson, P. (1986). High-resolution 1H and 13C NMR of solid 2-Aminobenzoic acid. Journal of Physics and Chemistry of Solids, 48(9), 813-818.
  • Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. (2025, November 18). Spectroscopy Online. Retrieved March 11, 2026, from [Link]

  • bmse000692 2-amino-3-methoxybenzoic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved March 11, 2026, from [Link]

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  • Investigation for the easy and efficient synthesis of 1H-benzo[d][6][14]oxazine-2,4-diones. (2025, August 4). Springer. Retrieved March 11, 2026, from [Link]

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  • ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. (2019, October 31). MDPI. Retrieved March 11, 2026, from [Link]

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  • Alcolea Palafox, M., Gill, M., & Núñez, J. L. (2006). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 29(4), 649-672.
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Structural Elucidation of 2-Amino-6-fluoro-3-methoxybenzoic Acid via ¹H NMR Spectroscopy: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS: 1549130-82-6) is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of targeted therapeutics and advanced agrochemicals. The hexasubstituted benzene ring presents a complex electronic environment—featuring a push-pull system of electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-COOH, -F) groups[1]. This whitepaper provides an in-depth mechanistic breakdown of its ¹H NMR spectrum, detailing the causality behind chemical shifts, spin-spin coupling networks, and self-validating experimental protocols required for unambiguous structural confirmation.

Molecular Architecture & Electronic Causality

To accurately interpret the ¹H NMR spectrum, one must first understand the electronic causality dictated by the ring substituents. The benzene core contains only two protons (H-4 and H-5), making their chemical shifts highly sensitive to mesomeric (+M/-M) and inductive (+I/-I) effects[2]:

  • The Para-Amino Effect (H-5 Shielding): The -NH₂ group at C-2 is a strong resonance donor (+M). Because H-5 is positioned para to the amino group, the nitrogen lone pair delocalizes into the ring, drastically increasing electron density at C-5. This results in a massive upfield shift for H-5.

  • The Ortho-Fluoro Effect (H-5 Shielding): Fluorine at C-6 exerts a strong inductive withdrawing effect (-I) but also acts as a weak pi-donor (+M). The net effect at the ortho position (H-5) is typically shielding, compounding the upfield shift caused by the amino group[3].

  • The Ortho-Methoxy Effect (H-4 Shielding): The -OCH₃ group at C-3 provides localized shielding to the adjacent H-4 proton via its +M effect, though this is less pronounced than the para-amino effect.

Experimental Protocol: Self-Validating NMR Workflow

A robust NMR protocol does not merely record data; it actively validates the structural hypothesis. The following methodology ensures high spectral fidelity and eliminates ambiguity regarding exchangeable protons.

Step-by-Step Acquisition & Validation Protocol
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS.

    • Causality: Unlike CDCl₃, DMSO-d₆ is chosen because its high dielectric constant disrupts intermolecular hydrogen bonding. This prevents sample aggregation and allows the -COOH and -NH₂ protons to be observed as distinct singlets rather than a coalesced, broadened baseline hump.

  • Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Perform automated tuning and matching (ATM) and rigorous gradient shimming.

    • Causality: Precise shimming is critical to resolve the fine meta-coupling (⁴J ~ 5.0 Hz) between H-4 and the fluorine atom.

  • Pulse Sequence & Acquisition: Utilize a standard 1D sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–64 scans.

    • Causality: A 2-second D1 ensures complete T1​ relaxation of the broad, exchangeable -COOH proton, guaranteeing accurate quantitative integration against the aromatic protons.

  • D₂O Exchange Validation (The Self-Validating Step): After the initial acquisition, remove the tube, add 1–2 drops of D₂O, shake vigorously, and re-acquire the spectrum.

    • Causality: Labile protons (-COOH and -NH₂) will undergo rapid deuterium exchange (forming -COOD and -ND₂). The disappearance of the signals at ~13.0 ppm and ~6.5 ppm definitively validates their assignment, leaving only the carbon-bound protons intact[3].

Workflow S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 S2 2. Tuning & Shimming Optimize magnetic field homogeneity S1->S2 S3 3. 1H NMR Acquisition Standard 1D sequence (zg30), 16-64 scans S2->S3 S4 4. Spectral Processing Fourier Transform, Phase & Baseline Correction S3->S4 S5 5. D2O Exchange Validation Identify exchangeable -NH2 and -COOH S4->S5 Validate Protons S6 6. 19F Decoupling (Optional) Resolve complex H-F multiplets S4->S6 Resolve Coupling

Figure 1: Self-validating workflow for 1H NMR acquisition and spectral verification.

¹H NMR Spectral Assignments & Quantitative Data

The table below summarizes the expected ¹H NMR data for 2-Amino-6-fluoro-3-methoxybenzoic acid in DMSO-d₆, mapping each signal to its underlying mechanistic rationale.

Functional GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Mechanistic Rationale & Causality
-COOH ~13.00Broad Singlet (br s)1H-Highly deshielded by the carbonyl oxygen; broadened by quadrupolar relaxation and exchange.
H-4 ~7.02Doublet of doublets (dd)1H³J{HH} = 8.5⁴J{HF} = 5.0Deshielded relative to H-5 due to meta-positioning to the -NH₂ group. Couples to H-5 and F-6.
-NH₂ ~6.55Broad Singlet (br s)2H-Conjugated with the aromatic ring; capable of intramolecular H-bonding with the adjacent -COOH.
H-5 ~6.38Doublet of doublets (dd)1H³J{HF} = 10.0³J{HH} = 8.5Strongly shielded by the para -NH₂ (+M) and ortho -F (+M) groups.
-OCH₃ ~3.78Singlet (s)3H-Typical aliphatic shift, deshielded by the directly attached electronegative oxygen atom.
Spin-Spin Coupling Network Analysis

The aromatic region is defined by an AMX spin system involving H-4, H-5, and the ¹⁹F nucleus (100% natural abundance, I = 1/2).

  • H-5 appears as a doublet of doublets due to ortho-coupling with both H-4 (³J{HH} ≈ 8.5 Hz) and the fluorine atom (³J{HF} ≈ 10.0 Hz).

  • H-4 also appears as a doublet of doublets, driven by ortho-coupling to H-5 and a smaller meta-coupling to the fluorine atom (⁴J_{HF} ≈ 5.0 Hz).

If structural ambiguity remains, applying ¹⁹F Decoupling (¹H{¹⁹F} NMR) will collapse both H-4 and H-5 into simple doublets (³J_{HH} = 8.5 Hz), definitively proving the regiochemistry of the fluorine atom[2].

Coupling H4 H-4 Proton (δ 7.02 ppm) H5 H-5 Proton (δ 6.38 ppm) H4->H5 ³J_HH = 8.5 Hz F6 F-6 Fluorine (19F active) H4->F6 ⁴J_HF = 5.0 Hz OCH3 Methoxy Protons (δ 3.78 ppm) H4->OCH3 NOE Correlation H5->F6 ³J_HF = 10.0 Hz

Figure 2: Spin-spin coupling network and NOE correlations defining the aromatic region.

Sources

An In-depth Technical Guide to the FTIR Spectrum of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-6-fluoro-3-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a predictive interpretation of the compound's spectral features, grounded in fundamental spectroscopic principles and data from analogous structures. We will explore the characteristic vibrational modes of its constituent functional groups, outline a standard experimental protocol for data acquisition, and provide expert insights into the structural information that can be gleaned from the spectrum.

Introduction: The Molecule and the Method

2-Amino-6-fluoro-3-methoxybenzoic acid is a substituted anthranilic acid derivative. Its multifunctional nature, incorporating an amine, a carboxylic acid, a methoxy group, and a fluorine atom on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these groups dictates its chemical reactivity, potential for hydrogen bonding, and ultimately, its biological activity.

FTIR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes. An FTIR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing a wealth of structural information.

cluster_Molecule 2-Amino-6-fluoro-3-methoxybenzoic acid cluster_Groups Key Functional Groups mol A Carboxylic Acid (-COOH) B Primary Aromatic Amine (-NH2) C Aromatic Ether (-OCH3) D Organofluorine (C-F) E Substituted Benzene Ring

Caption: Molecular Structure and Key Functional Groups.

Experimental Protocol: Acquiring the Spectrum

The acquisition of a high-quality FTIR spectrum of a solid sample like 2-Amino-6-fluoro-3-methoxybenzoic acid is critical for accurate analysis. The Potassium Bromide (KBr) pellet method is a widely accepted standard protocol for this purpose, as KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[1][2]

Step-by-Step Methodology for KBr Pellet Preparation
  • Sample Purity: Ensure the sample is pure and thoroughly dried to avoid interference from water bands (broad O-H stretches around 3400 cm⁻¹).

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of spectroscopic grade KBr powder in an agate mortar.

  • Homogenization: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. Excessive grinding can sometimes induce polymorphic changes.

  • Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture, which can cause excessive light scattering.[2]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Caption: Workflow for FTIR Data Acquisition via KBr Pellet Method.

Predictive Spectral Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can predict its features with high confidence by analyzing its functional groups. The spectrum can be divided into distinct regions, each providing specific structural clues.

cluster_Regions FTIR Spectral Regions cluster_Groups Contributing Functional Groups A O-H & N-H Stretch (2500-3600 cm⁻¹) B C-H Stretch (2850-3100 cm⁻¹) C Carbonyl & C=C Stretch (1600-1800 cm⁻¹) D Fingerprint Region (<1500 cm⁻¹) COOH Carboxylic Acid COOH->A NH2 Amine NH2->A NH2->C N-H Bend CH3 Methoxy & Aromatic C-H CH3->B CO Carbonyl CO->C CC Aromatic Ring CC->C Fingerprint C-O, C-N, C-F, Bending Modes Fingerprint->D

Caption: Relationship between Functional Groups and Spectral Regions.

The O-H and N-H Stretching Region (2500-3600 cm⁻¹)
  • Carboxylic Acid O-H Stretch: The most prominent feature in this region will be an extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹ .[3] This characteristic broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies. In the solid state, benzoic acid derivatives typically exist as hydrogen-bonded dimers.[4]

  • Primary Amine N-H Stretches: Superimposed on the broad O-H band, two distinct, sharper peaks are expected between 3300 and 3500 cm⁻¹ .[5] These correspond to the asymmetric and symmetric N-H stretching vibrations of the primary amine group. The presence of two peaks is a definitive indicator of a primary (-NH₂) amine.[6][7] Aromatic amines tend to absorb at slightly higher frequencies than their aliphatic counterparts.[7]

The C-H Stretching Region (2850-3100 cm⁻¹)
  • Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ), which are characteristic of C-H bonds on the benzene ring.[3][8]

  • Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the methoxy (-OCH₃) group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

The Carbonyl and Double Bond Region (1600-1800 cm⁻¹)
  • Carboxylic Acid C=O Stretch: A very strong, sharp absorption band is expected for the carbonyl (C=O) stretch. For a hydrogen-bonded carboxylic acid, this peak typically appears between 1705 and 1720 cm⁻¹ .[3] The position can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents.

  • Amine N-H Bending: The N-H scissoring (bending) vibration of the primary amine group gives rise to a medium to strong band in the 1580-1650 cm⁻¹ range.[6][7] This peak can sometimes overlap with the aromatic C=C stretching bands.

  • Aromatic C=C Stretches: The benzene ring itself produces characteristic C=C in-ring stretching vibrations, which appear as a series of bands of variable intensity, typically around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[3]

The Fingerprint Region (<1500 cm⁻¹)

This region is often complex due to the multitude of bending and stretching vibrations, but it contains highly diagnostic information.

  • C-O and O-H Vibrations: The spectrum will show strong absorptions related to the carboxylic acid's C-O stretching (1210-1320 cm⁻¹ ) and O-H in-plane bending (1395-1440 cm⁻¹ ).[3]

  • Aromatic Ether Stretches: As an aryl alkyl ether, the molecule will exhibit two characteristic C-O-C stretching bands. An intense asymmetric stretch is expected between 1200-1275 cm⁻¹ , and a symmetric stretch often appears near 1040 cm⁻¹ .[9][10] The higher frequency of the asymmetric stretch compared to dialkyl ethers is due to resonance between the oxygen lone pairs and the aromatic ring, which imparts partial double-bond character to the C-O bond.[9]

  • C-N Stretch: The stretching vibration of the C-N bond in aromatic amines typically results in a strong band between 1250 and 1335 cm⁻¹ .[6][8]

  • C-F Stretch: The carbon-fluorine bond gives rise to a very strong absorption in the fingerprint region. For aromatic fluorine compounds, this C-F stretch is typically found in the 1000-1400 cm⁻¹ range.[11] Its high intensity is due to the large change in dipole moment during the vibration.

  • C-H Out-of-Plane Bending: The out-of-plane (oop) bending of the aromatic C-H bonds produces strong bands in the 675-900 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.

Summary of Predicted Vibrational Frequencies

The following table consolidates the predicted key vibrational modes for 2-Amino-6-fluoro-3-methoxybenzoic acid.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityAssociated Functional Group
O-H Stretch2500 - 3300Strong, Very BroadCarboxylic Acid (H-bonded)
N-H Asymmetric Stretch3400 - 3500Medium, SharpPrimary Aromatic Amine
N-H Symmetric Stretch3300 - 3400Medium, SharpPrimary Aromatic Amine
Aromatic C-H Stretch3000 - 3100Weak to MediumBenzene Ring
Aliphatic C-H Stretch2850 - 2960Weak to MediumMethoxy Group (-OCH₃)
C=O Stretch1705 - 1720Very Strong, SharpCarboxylic Acid (H-bonded)
N-H Bend (Scissoring)1580 - 1650Medium to StrongPrimary Aromatic Amine
Aromatic C=C Stretch1400 - 1600Medium, Multiple BandsBenzene Ring
C-N Stretch1250 - 1335StrongAromatic Amine
C-O-C Asymmetric Stretch1200 - 1275StrongAromatic Ether
C-O Stretch1210 - 1320StrongCarboxylic Acid
C-F Stretch1000 - 1400Very StrongOrganofluorine

Conclusion

The FTIR spectrum of 2-Amino-6-fluoro-3-methoxybenzoic acid is predicted to be rich and complex, offering definitive confirmation of its molecular structure. The key identifying features are the exceptionally broad O-H stretch from the carboxylic acid dimer, the distinct doublet of N-H stretches confirming the primary amine, the strong carbonyl absorption, and a highly complex fingerprint region dominated by intense C-O and C-F stretching vibrations. By carefully analyzing these characteristic bands, researchers can verify the identity, assess the purity, and gain insights into the intermolecular interactions of this important chemical compound. This guide provides a robust framework for such an interpretation, bridging theoretical principles with practical application.

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potential derivatives of 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Potential and Derivatives of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Executive Summary

2-Amino-6-fluoro-3-methoxybenzoic acid is a highly functionalized anthranilic acid derivative poised to serve as a versatile scaffold for modern drug discovery and materials science. The strategic placement of its amino, fluoro, methoxy, and carboxylic acid moieties offers multiple, distinct pathways for chemical elaboration. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding interactions, while the methoxy and amino groups provide electronic and nucleophilic handles for further modification.[1][2][3] This guide provides a comprehensive overview of the core reactive sites of this molecule and outlines detailed, field-proven protocols for its conversion into high-value derivatives, including esters, amides, and fused heterocyclic systems such as quinazolinones—a privileged scaffold in medicinal chemistry.[4][5][6][7]

The Core Scaffold: Structure and Physicochemical Properties

2-Amino-6-fluoro-3-methoxybenzoic acid is an aromatic carboxylic acid with the following core structure:

  • Molecular Formula: C₈H₈FNO₃

  • Molecular Weight: 185.15 g/mol

  • CAS Number: 1549130-82-6[8]

The molecule's utility stems from the interplay of its four distinct functional groups. Understanding their electronic influence is paramount to designing successful synthetic strategies.

PropertyValueSource
Molecular FormulaC₈H₈FNO₃[8]
Molecular Weight185.15 g/mol [8]
Physical FormPowder[5]
InChI KeyVUQCDRYOWXVSPB-UHFFFAOYSA-N[5]

Strategic Considerations for Derivatization

The synthetic potential of 2-Amino-6-fluoro-3-methoxybenzoic acid is dictated by the reactivity of its three primary sites: the carboxylic acid, the aromatic amino group, and the benzene ring itself.

  • Carboxylic Acid Group (-COOH): This site is readily converted into esters, amides, and acid halides. These reactions are typically straightforward and serve as a primary route for modification.

  • Amino Group (-NH₂): As a nucleophile, this group can be acylated or alkylated. More importantly, it is the key to forming fused heterocyclic systems. It can also be converted into a diazonium salt, opening pathways to a host of substitution reactions (e.g., Sandmeyer reaction).[9][10]

  • Aromatic Ring: The ring is activated by the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups and deactivated by the electron-withdrawing fluorine (-F) atom. The methoxy and amino groups are ortho-, para-directing, while fluorine is also ortho-, para-directing but deactivating.[11] This complex electronic environment suggests that further electrophilic aromatic substitution would be challenging and may require careful optimization of reaction conditions.

The following sections will detail validated synthetic pathways originating from these reactive sites.

Pathway I: Derivatization of the Carboxylic Acid Functionality

Modification at the carboxylic acid is a fundamental approach to producing esters, which can act as prodrugs, or amides, which can introduce new pharmacophores and vector groups.

Synthesis of Ester Derivatives

Esterification is typically achieved via acid catalysis (Fischer esterification) or by converting the carboxylic acid to a more reactive species. Given the presence of the basic amino group, which can be protonated under strongly acidic conditions, a mild approach is often preferable.

This protocol involves the in-situ formation of the acyl chloride followed by reaction with an alcohol. This method avoids harsh acidic conditions that could be detrimental to other functional groups.

  • Activation: Suspend 1.0 equivalent of 2-Amino-6-fluoro-3-methoxybenzoic acid in an anhydrous, inert solvent such as toluene or dichloromethane (DCM).

  • Reagent Addition: Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of HCl gas ceases. The formation of the acyl chloride intermediate is key.[12]

  • Ester Formation: Cool the mixture back to 0 °C and add 1.5 equivalents of the desired alcohol (e.g., ethanol, benzyl alcohol) along with 2.0 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the newly formed HCl.

  • Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, quench the reaction with saturated sodium bicarbonate solution, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide bond formation requires the activation of the carboxylic acid. Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are highly effective and compatible with a wide range of functional groups.

  • Initial Setup: Dissolve 1.0 equivalent of 2-Amino-6-fluoro-3-methoxybenzoic acid in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of an activating agent such as HOBt (Hydroxybenzotriazole) to the solution. Stir at room temperature for 20-30 minutes to form the active ester intermediate.

  • Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by recrystallization or silica gel chromatography.

G A 2-Amino-6-fluoro- 3-methoxybenzoic Acid B Acyl Chloride Intermediate A->B SOCl₂ D Active Ester Intermediate A->D EDC, HOBt C Ester Derivative B->C + Alcohol (R-OH) + Base E Amide Derivative D->E + Amine (R₂-NH)

Fig 1. Derivatization of the Carboxylic Acid Group.

Pathway II: Synthesis of Fused Heterocyclic Systems

The true synthetic power of this scaffold lies in its ability to form fused heterocyclic systems, particularly quinazolinones. These structures are prevalent in a vast number of biologically active molecules.[4][6][7][13] A common and efficient route proceeds through a benzoxazinone intermediate.[14][15][16]

The Benzoxazinone Intermediate: A Versatile Synthon

The reaction of an anthranilic acid with an acid anhydride, such as acetic anhydride, leads to simultaneous N-acylation and cyclization to form a 2-substituted-1,3-benzoxazin-4-one. This intermediate is highly reactive towards nucleophiles.

  • Reaction Setup: Place 1.0 equivalent of 2-Amino-6-fluoro-3-methoxybenzoic acid in a round-bottom flask.

  • Reagent Addition: Add an excess of acetic anhydride (5-10 equivalents).

  • Heating: Heat the mixture to reflux (approx. 140 °C) for 2-3 hours. The starting material should fully dissolve.

  • Isolation: Cool the reaction mixture to room temperature. The benzoxazinone product will often precipitate. If not, slowly pour the mixture into ice-cold water to hydrolyze the excess anhydride and induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or isopropanol can be performed if necessary.

From Benzoxazinones to Quinazolinones

The C2 position of the benzoxazinone is electrophilic and readily attacked by primary amines, leading to ring-opening followed by recyclization to the thermodynamically stable quinazolinone core.

  • Reaction Setup: Dissolve 1.0 equivalent of the benzoxazinone intermediate (from Protocol 4.1.1) in a suitable solvent such as glacial acetic acid or ethanol.

  • Amine Addition: Add 1.1 equivalents of a primary amine (e.g., aniline, benzylamine).

  • Heating: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction to room temperature. The quinazolinone product often precipitates from the solution. If not, concentrate the solvent and pour the residue into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

G cluster_0 cluster_1 cluster_2 A 2-Amino-6-fluoro- 3-methoxybenzoic Acid B Benzoxazinone Intermediate A->B Acetic Anhydride, Reflux C Quinazolinone Derivative B->C + Primary Amine (R-NH₂) Reflux

Fig 2. Pathway to Quinazolinone Derivatives.

Pathway III: Modification via the Amino Group

The aromatic amino group can be transformed into a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles in the presence of a copper(I) catalyst, a process known as the Sandmeyer reaction.[10][17] This allows for the replacement of the amino group with halogens (Cl, Br), a cyano group, or other functionalities.[9]

This protocol describes the conversion of the amino group to a bromo group. Caution: Diazonium salts can be explosive when isolated and dry. This reaction should always be performed in solution at low temperatures behind a blast shield.

  • Diazotization: Suspend 1.0 equivalent of 2-Amino-6-fluoro-3-methoxybenzoic acid in an aqueous solution of HBr (e.g., 48%, 3-4 equivalents) at 0 °C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Copper(I) Solution: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr.

  • Substitution: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Completion: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: Cool the mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer, dry it, and concentrate it. Purify the resulting 2-Bromo-6-fluoro-3-methoxybenzoic acid by chromatography or recrystallization.

G A 2-Amino-6-fluoro- 3-methoxybenzoic Acid B Aryl Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C 2-Bromo-6-fluoro- 3-methoxybenzoic Acid B->C CuBr

Fig 3. Sandmeyer Reaction Workflow.

Potential Applications and Biological Significance

The derivatization of 2-Amino-6-fluoro-3-methoxybenzoic acid is not merely a synthetic exercise; it is a strategic approach to generating molecules with high potential in drug development.

  • Role of Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[1][18] It can also increase binding affinity to target proteins and modulate physicochemical properties like lipophilicity, thereby improving pharmacokinetic profiles.[1][3]

  • Pharmacological Profile of Quinazolinones: The quinazolinone scaffold, readily accessible from the title compound, is a cornerstone of medicinal chemistry. Derivatives have demonstrated a remarkable breadth of biological activities.[4][6][7]

Derivative ClassPotential Biological ActivitiesSupporting References
QuinazolinonesAnticancer, Antitumor, Anti-inflammatory, Antibacterial, Antifungal, Antiviral, Antihypertensive[4][5][6][7]
Amides/EstersAnalgesic, Anti-inflammatory, Antimicrobial[19][20]

The synthesis of a library of derivatives based on the protocols outlined in this guide would provide a rich collection of novel chemical entities for screening against a wide range of therapeutic targets. The combination of the privileged quinazolinone core with the strategic placement of fluorine and methoxy substituents makes this a highly attractive starting point for drug discovery programs.

Conclusion

2-Amino-6-fluoro-3-methoxybenzoic acid represents a synthetically versatile and valuable starting material. Its functional groups can be selectively and efficiently manipulated to produce a diverse range of derivatives. The pathways detailed herein—leading to esters, amides, and particularly the biologically significant quinazolinone heterocycles—provide researchers and drug development professionals with a robust toolkit to explore the chemical space around this promising core. The strategic incorporation of fluorine already provides a pharmacological advantage, making the derivatives of this scaffold prime candidates for future investigation as therapeutic agents.

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Substituted Aminobenzoic Acids in Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

Aminobenzoic acids—most notably the ortho-isomer (anthranilic acid) and the para-isomer (p-aminobenzoic acid, pABA)—serve as highly privileged scaffolds in medicinal chemistry. Their structural simplicity belies a profound pharmacological versatility. By systematically substituting the aromatic ring or the amino/carboxylic acid moieties, researchers have developed vast libraries of therapeutic agents ranging from robust anti-inflammatory drugs to potent antimicrobial compounds[1].

This whitepaper provides an in-depth technical analysis of substituted aminobenzoic acids, focusing on their target engagement mechanisms, quantitative structure-activity relationships (QSAR), synthetic workflows, and the rigorous validation of in vitro assay protocols.

Target Engagement & Mechanistic Pathways

Anthranilic Acid Derivatives (Fenamates) as COX Inhibitors

Anthranilic acid derivatives, commonly referred to as fenamates (e.g., mefenamic acid, flufenamic acid), are classical non-steroidal anti-inflammatory drugs (NSAIDs)[2]. They exert their pharmacological effects by inhibiting cyclooxygenase (COX) isoforms, thereby halting the conversion of arachidonic acid to pro-inflammatory prostaglandins[3].

The structural divergence between COX-1 and COX-2 dictates inhibitor selectivity. COX-2 possesses smaller amino acid residues (Val523, Arg513, and Val434) compared to the bulkier residues in COX-1 (Ile523, His513, and Ile434)[2]. This size differential creates an accessible secondary allosteric side pocket in COX-2. Rational substitution on the anthranilic acid scaffold (e.g., via bulky halogen or phenoxy groups) is designed to exploit this pocket, driving COX-2 selectivity and minimizing the gastrointestinal toxicity inherently linked to constitutive COX-1 inhibition[2].

Para-Aminobenzoic Acid (pABA) Analogues as DHPS Inhibitors

In bacterial systems, pABA is an essential substrate for dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway[4]. DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP)[4]. Substituted pABA analogues and sulfonamides act as competitive inhibitors by mimicking the native pABA substrate, effectively starving the bacteria of tetrahydrofolate[5].

FolatePathway pABA p-Aminobenzoic Acid (pABA) DHPS DHPS Enzyme (Active Conformation) pABA->DHPS Substrate Binding DHPPP DHPPP DHPPP->DHPS Substrate Binding DHP 7,8-Dihydropteroate DHPS->DHP Catalysis PPi PPi DHPS->PPi Byproduct (Loop Stabilizer) PPi->DHPS Allosteric Stabilization Inhibitor Substituted pABA Analogues / Sulfonamides Inhibitor->DHPS Competitive Inhibition

Bacterial folate biosynthesis pathway highlighting DHPS inhibition by pABA mimics.

Quantitative Data & Structure-Activity Relationships

To benchmark the efficacy of novel substituted aminobenzoic acids, it is critical to compare them against established clinical standards. The tables below summarize the quantitative inhibitory data for key fenamates and pABA derivatives.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Fenamates and Reference Drugs

Compound Target IC50 Selectivity Index (COX-1/COX-2)
Mefenamic Acid COX-1 0.12 µM[3] -
Mefenamic Acid COX-2 3.00 µM[6] ~0.04 (Non-selective)
Celecoxib (Reference) COX-1 14.93 µM[2] -
Celecoxib (Reference) COX-2 0.05 µM[2] ~298 (Highly Selective)

| Diclofenac (Reference) | COX-1 | 4.00 nM[2] | - |

Table 2: DHPS Inhibition by pABA Analogues and Sulfonamides

Compound Target Enzyme IC50 (µg/mL) Mechanism
Sulfadiazine (Reference) DHPS 7.13[7] pABA competitive mimic

| Compound 16b (Benzothiazole deriv.) | DHPS | 7.85[7] | Arene-H interaction at pABA pocket |

Synthetic Workflows: Overcoming Electronic Deactivation

The synthesis of halogen-substituted aminobenzoic acid analogues frequently encounters low yields. The inductive electron-withdrawing effects of halogens (e.g., fluorine, chlorine) significantly reduce the basicity and nucleophilicity of the 3-amino group[8].

Causality in Reagent Selection: To overcome this electronic deactivation, standard coupling agents are often insufficient. Researchers must employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a premier coupling reagent[8]. HATU accelerates the formation of a highly reactive active ester intermediate, driving the amidation reaction forward efficiently even with sterically hindered or electronically deactivated substituted aminobenzoates, routinely achieving yields of ~80%[8].

Experimental Protocols & Assay Validation

To ensure high scientific integrity and trustworthiness, biochemical assays must be designed as self-validating systems. The following protocols detail the causal reasoning behind critical methodological steps.

AssayWorkflow Step1 1. Reagent Preparation (Buffer, Hemin Cofactor, Enzyme) Step2 2. Inhibitor Pre-incubation (Establish Binding Equilibrium) Step1->Step2 Step3 3. Substrate Addition (Reaction Initiation) Step2->Step3 Step4 4. Reaction Quenching & Readout (Fluorometric/Polarization Detection) Step3->Step4 Step5 5. Data Validation (Z'-factor & IC50 Calculation) Step4->Step5

Step-by-step workflow for in vitro enzyme inhibition assays.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

This protocol evaluates the IC50 of anthranilic acid derivatives against COX isoforms.

  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0). Causality: Cyclooxygenase requires a porphyrin cofactor for its peroxidase activity. Hemin must be diluted and pre-incubated with the apoenzyme to reconstitute the fully active holoenzyme prior to inhibitor introduction[6].

  • Inhibitor Pre-incubation: Add the substituted anthranilic acid compound to the enzyme-hemin mixture and incubate for 15 minutes at 37°C. Causality: Time-dependent inhibitors require a pre-incubation phase to establish thermodynamic binding equilibrium before the native substrate is introduced to compete for the active site.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid. Causality: The substrate concentration must be strictly calibrated near the enzyme's Km​ value to ensure the assay remains highly sensitive to competitive inhibition.

  • Validation & Readout: Calculate the Z'-factor using Celecoxib as a positive control and DMSO as a negative vehicle control. Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and proves the system is robust enough to distinguish true hits from assay noise.

Protocol B: Fluorescence Polarization (FP) DHPS Binding Assay

This protocol measures the displacement of a fluorescent tracer by pABA analogues.

  • Buffer Preparation (Critical Step): Prepare the assay buffer containing 2 mM Sodium Pyrophosphate (PPi). Causality: PPi is the natural biochemical byproduct of DHPS catalysis. Recent structural crystallography proves that PPi binding is mandatory to stabilize two highly flexible loops within the DHPS active site. This "locks" the enzyme into a conformation that accurately forms the pABA binding pocket, ensuring site-specific binding of the test compounds[5].

  • Tracer & Enzyme Mixing: Mix a fluorescently labeled pterin-sulfonamide tracer with DHPS. Causality: The DHPS concentration is titrated to achieve exactly 80% of maximum polarization, providing the optimal dynamic window for competitive displacement.

  • Equilibration & Readout: Add the substituted aminobenzoic acid derivatives in a dose-response matrix. Incubate in the dark to prevent photobleaching. Causality: As the small molecule inhibitor displaces the large enzyme-tracer complex, the rotational freedom of the tracer increases, resulting in a measurable decrease in fluorescence polarization, which is plotted to calculate the IC50[5].

References

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega (2022). 3

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI (2024). 2

  • A Facile Semi-Synthetic Approach towards Halogen-Substituted Aminobenzoic Acid Analogues of Platensimycin. NIH / Tetrahedron (2016). 8

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. NIH (2012). 5

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues. EXCLI Journal (2024). 4

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. ResearchGate (2025). 7

  • Application Notes and Protocols for Measuring COX-1 and COX-2 Inhibition by Meclofenamic Acid. BenchChem. 6

Sources

Methodological & Application

Application Note: Utilizing 2-Amino-6-fluoro-3-methoxybenzoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, synthetic workflows, and self-validating protocols for heterocyclic scaffold generation.

Introduction & Chemical Profile

2-Amino-6-fluoro-3-methoxybenzoic acid (CAS: 1549130-82-6) is a highly specialized, polyfunctionalized anthranilic acid derivative[1]. While unsubstituted anthranilic acids are fundamental building blocks for synthesizing privileged heterocyclic scaffolds (such as quinazolinones and benzoxazinones), the specific substitution pattern of this molecule imparts unique physicochemical and electronic properties that dramatically alter its reactivity profile.

The Causality of the Substitution Pattern (Electronic "Push-Pull")

In organic synthesis, the success of cyclodehydration reactions depends heavily on the nucleophilicity of the amine and the electrophilicity of the carboxylic acid. This specific building block leverages a dual-electronic effect:

  • The 3-Methoxy Effect (+M): Positioned ortho to the amine, the methoxy group acts as a strong electron-donating group via resonance. This enriches the electron density of the primary amine, significantly increasing its nucleophilicity compared to standard anthranilic acid.

  • The 6-Fluoro Effect (-I & Steric): Positioned ortho to the carboxylic acid, the highly electronegative fluorine atom exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon. Furthermore, the steric bulk of the fluorine atom twists the carboxylate group slightly out of the aromatic plane. This disrupts resonance stabilization with the benzene ring, making the carboxylate highly reactive toward activating agents (e.g., acetic anhydride or coupling reagents).

This precise "push-pull" dynamic makes 2-amino-6-fluoro-3-methoxybenzoic acid an exceptionally efficient precursor for rapid, high-yield cyclizations[2].

Synthetic Workflows & Application Logic

The primary utility of this compound lies in its conversion into diverse, biologically active heterocyclic systems. The three most critical pathways include:

  • Direct Niementowski Condensation: A one-pot reaction with formamide or orthoesters to yield 5-fluoro-8-methoxyquinazolin-4(3H)-ones[3].

  • Benzoxazinone Intermediates: Cyclodehydration using acetic anhydride to form a highly reactive benzoxazin-4-one, which can subsequently be ring-opened and closed by primary amines to form 2,3-disubstituted quinazolinones[2].

  • Peptidomimetic Amide Coupling: Direct activation of the carboxylic acid for coupling with complex amines, utilizing the steric shielding of the 6-fluoro group to prevent unwanted side reactions.

Workflow A 2-Amino-6-fluoro- 3-methoxybenzoic acid B Benzoxazin-4-one Intermediate A->B Acetic Anhydride (Cyclodehydration) C Quinazolin-4(3H)-one Derivatives A->C Formamide / Orthoesters + Amines (One-Pot) D Amide/Peptidomimetic Scaffolds A->D Coupling Agents (HATU/EDC) B->C Primary Amines (Ring Opening/Closure)

Synthetic workflow of 2-Amino-6-fluoro-3-methoxybenzoic acid into diverse chemical scaffolds.

Mechanistic Insights: The Niementowski Condensation

The Niementowski reaction is the classical method for constructing the quinazolinone core[4]. When applied to 2-amino-6-fluoro-3-methoxybenzoic acid, the reaction proceeds via a distinct mechanistic cascade. The electron-rich amine executes a nucleophilic attack on the carbonyl carbon of the amide (e.g., formamide). This forms an o-amidobenzamide intermediate. Driven by the thermal or microwave energy, an intramolecular cyclization occurs, expelling water (dehydration) to form the thermodynamically stable pyrimidine ring fused to the functionalized benzene core.

Mechanism N1 Nucleophilic Attack (Amine attacks carbonyl) N2 Intermediate Formation (o-Amidobenzamide) N1->N2 N3 Intramolecular Cyclization (Dehydration) N2->N3 N4 5-Fluoro-8-methoxyquinazolin-4(3H)-one N3->N4

Mechanistic pathway of the Niementowski condensation forming the quinazolinone core.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each protocol includes specific analytical checkpoints to confirm reaction progress and product identity without requiring immediate full NMR characterization.

Protocol A: Microwave-Assisted Synthesis of 5-Fluoro-8-methoxyquinazolin-4(3H)-one

Microwave irradiation (MWI) is chosen over conventional thermal heating because it circumvents the lengthy reaction times and degradation associated with the traditional Niementowski synthesis[5].

Reagents:

  • 2-Amino-6-fluoro-3-methoxybenzoic acid: 1.0 mmol (185.15 mg)

  • Formamide: 3.0 mL (acts as both solvent and reactant)

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of the starting material in 3.0 mL of formamide in a 10 mL microwave-safe vial equipped with a magnetic stir bar.

  • Irradiation: Seal the vial and subject the mixture to microwave irradiation at 150°C (approx. 60–100 W) for 25 minutes.

  • Quenching & Precipitation: Allow the vessel to cool to room temperature. Pour the reaction mixture into 15 mL of ice-cold distilled water while stirring vigorously. A precipitate will form.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (3 x 5 mL), and dry under a high vacuum.

  • Self-Validation Checkpoints:

    • TLC: Run in 50% EtOAc/Hexanes. Monitor the disappearance of the highly polar starting material spot (R_f ~ 0.1) and the appearance of a new, UV-active product spot (R_f ~ 0.4).

    • LC-MS: Confirm the product mass. The expected monoisotopic mass is 194.05 Da. Look for the [M+H]+ peak at m/z 195.05 .

Protocol B: Synthesis of the Benzoxazinone Intermediate

This protocol isolates the highly reactive 5-fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, a critical intermediate for synthesizing 2,3-disubstituted quinazolinones[2].

Reagents:

  • 2-Amino-6-fluoro-3-methoxybenzoic acid: 5.0 mmol (925.7 mg)

  • Acetic Anhydride: 10.0 mL

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, add the starting material to 10.0 mL of acetic anhydride.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 130°C for 3 hours under an inert nitrogen atmosphere. The solution will become homogeneous as the N-acetylation and subsequent cyclization occur.

  • Concentration: Cool the mixture to 60°C and remove excess acetic anhydride and generated acetic acid in vacuo using a rotary evaporator.

  • Trituration: Triturate the resulting crude solid with ice-cold diethyl ether (15 mL) to remove residual aliphatic impurities. Filter and dry.

  • Self-Validation Checkpoints:

    • IR Spectroscopy (Critical): The starting material exhibits broad −OH and −NH2​ stretches between 3200−3500 cm−1 . In the successful product, these bands must completely disappear . Concurrently, a sharp, distinct lactone-like C=O stretch must appear at ∼1750−1760 cm−1 , confirming the formation of the oxazinone ring.

Quantitative Data Presentation

The table below summarizes the comparative efficiency of different cyclization strategies utilizing 2-amino-6-fluoro-3-methoxybenzoic acid, based on established kinetic behaviors of heavily substituted anthranilic acids.

Synthetic StrategyReagents / SolventTemp & TimeExpected YieldKey Advantage
Thermal Niementowski Formamide (neat)150°C, 6–8 h55 - 65%Requires no specialized equipment.
Microwave Niementowski Formamide (neat)150°C, 25 min85 - 92%Drastically reduced time; cleaner crude profile.
Benzoxazinone Route Acetic Anhydride130°C, 3 h75 - 80%Allows for divergent synthesis of 3-substituted derivatives.
One-Pot Orthoester Trimethyl orthoformate, Amine, SrCl2​ 25°C, 2 h80 - 88%Mild, room-temperature conditions; highly atom-economic.

Sources

Application Note: 2-Amino-6-fluoro-3-methoxybenzoic Acid in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic selection of advanced building blocks is critical for navigating the complex landscape of pharmacokinetics and target affinity. 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS: 1549130-82-6) is a highly specialized, multifunctional anthranilic acid derivative[1]. It serves as a privileged intermediate for the synthesis of heterocyclic pharmacophores, most notably quinazolinones and targeted benzamides.

This application note details the structural rationale for utilizing this specific intermediate, outlines its physicochemical profile, and provides rigorously validated, step-by-step synthetic protocols for its incorporation into drug discovery workflows.

Physicochemical Profiling & Structural Rationale

To leverage an intermediate effectively, chemists must understand the causality behind its structural features. The unique substitution pattern of 2-amino-6-fluoro-3-methoxybenzoic acid provides distinct electronic and steric advantages[1].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-Amino-6-fluoro-3-methoxybenzoic acid
CAS Registry Number 1549130-82-6
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
SMILES COC1=C(C(=C(C=C1)F)C(=O)O)N
H-Bond Donors 2
H-Bond Acceptors 5
The E-E-A-T Rationale: Why this Building Block?
  • The "Fluorine Effect" (C6 Position): The introduction of a highly electronegative fluorine atom ortho to the carboxylic acid serves a dual purpose. First, it inductively lowers the pKa of the carboxylic acid, modulating the reactivity of the molecule during amide coupling. Second, it acts as a metabolic shield. In medicinal chemistry, replacing a hydrogen atom with fluorine is a proven strategy to block cytochrome P450-mediated aromatic oxidation, thereby drastically improving the metabolic stability and half-life of the downstream drug candidate ().

  • The Methoxy Group (C3 Position): The methoxy group provides localized steric bulk that restricts the rotation of downstream amide bonds, effectively "locking" the molecule into a bioactive conformation. Furthermore, the oxygen atom serves as a potent hydrogen-bond acceptor, critical for interacting with kinase hinge regions or GPCR binding pockets.

  • The Anthranilic Acid Core: The proximity of the primary amine and the carboxylic acid makes this molecule a perfect precursor for intramolecular cyclizations, allowing for the rapid assembly of bicyclic heteroaromatics.

Divergent Synthetic Workflows

The true utility of 2-amino-6-fluoro-3-methoxybenzoic acid lies in its bifunctional nature. Depending on the reagent selection, it can be driven toward bicyclic quinazolinone scaffolds or linear benzamide derivatives.

G cluster_A cluster_B SM 2-Amino-6-fluoro- 3-methoxybenzoic acid P1_Reagent Formamidine Acetate EtOH, Reflux SM->P1_Reagent Pathway A (Cyclization) P2_Reagent R-NH2, HATU, DIPEA DMF, RT SM->P2_Reagent Pathway B (Coupling) P1_Int Amidine Intermediate P1_Reagent->P1_Int Condensation P1_Prod 5-Fluoro-8-methoxy- quinazolin-4(3H)-one P1_Int->P1_Prod Intramolecular Cyclization (-H2O) P2_Int HOAt Active Ester P2_Reagent->P2_Int Activation P2_Prod Targeted Benzamide Derivative P2_Int->P2_Prod Aminolysis

Divergent synthetic pathways of 2-amino-6-fluoro-3-methoxybenzoic acid.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of 5-Fluoro-8-methoxyquinazolin-4(3H)-one (Pathway A)

Objective: Construct a quinazolinone core, a prevalent pharmacophore in oncology and inflammation therapeutics (). Mechanistic Rationale: Formamidine acetate acts as both the carbon source for the C2 position and the nitrogen source for N3. Ethanol is selected as a protic solvent to stabilize the polar transition states during amidine formation, while its boiling point (78 °C) provides optimal thermal energy for dehydration without degrading the methoxy group.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried, 50 mL round-bottom flask with 2-amino-6-fluoro-3-methoxybenzoic acid (1.0 mmol, 185.15 mg) and formamidine acetate (3.0 mmol, 312.3 mg).

  • Solvation: Suspend the reagents in 5.0 mL of absolute ethanol to achieve a 0.2 M concentration.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 186 [M+H]+) is entirely replaced by the cyclized product mass (m/z 195 [M+H]+).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under a vacuum, wash with ice-cold ethanol (2 x 2 mL) followed by distilled water (5 mL), and dry overnight under a high vacuum.

Protocol B: HATU-Mediated Amide Coupling for Benzamides (Pathway B)

Objective: Generate sterically hindered benzamides without epimerization or extensive side reactions (). Mechanistic Rationale: The carboxylic acid is sterically hindered by the ortho-fluoro group and electronically deactivated by intramolecular hydrogen bonding with the ortho-amine. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, effectively overcoming this steric bulk. DIPEA is chosen as a non-nucleophilic base to deprotonate the acid without competing for the active ester.

Step-by-Step Procedure:

  • Activation: Dissolve 2-amino-6-fluoro-3-methoxybenzoic acid (1.0 mmol, 185.15 mg) in 10 mL of anhydrous DMF.

  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 mmol, 456 mg) in one portion.

  • Self-Validation Checkpoint: Stir for 15 minutes. The solution will transition to an intense yellow color, visually confirming the formation of the active HOAt ester.

  • Aminolysis: Add the target primary amine (1.1 mmol) dropwise. Stir the reaction for 2–4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation Standards

To ensure the integrity of the starting material and the success of the downstream syntheses, the following analytical signatures should be verified:

  • LC-MS (ESI+): The parent compound must exhibit a clean molecular ion peak at m/z 186.05 [M+H]+ [2].

  • 1H NMR (DMSO-d6, 400 MHz): Look for the characteristic sharp singlet of the methoxy group at ~3.8 ppm. The aromatic protons (C4 and C5) will present as a pair of doublets or doublet-of-doublets due to ortho-coupling and scalar coupling with the adjacent fluorine atom.

  • 19F NMR (DMSO-d6, 376 MHz): A single distinct resonance confirms the presence of the aromatic fluorine, which is critical for verifying that no defluorination occurred during harsh coupling conditions.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]

  • Connolly DJ, Cusack D, O'Sullivan TP, Guiry PJ. "Synthesis of quinazolinones and quinazolines." Tetrahedron, 2005, 61(43), 10153-10202. URL:[Link]

  • Valeur E, Bradley M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]

Sources

experimental procedure for amide coupling with 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling with 2-Amino-6-fluoro-3-methoxybenzoic Acid: Protocols, Mechanisms, and Troubleshooting

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to performing amide coupling reactions with 2-Amino-6-fluoro-3-methoxybenzoic acid, a valuable building block in medicinal chemistry. We will delve into the underlying principles of reagent selection, provide detailed, field-proven protocols for two robust coupling methods, and offer insights into troubleshooting common challenges. The focus is not just on the "how," but the "why," empowering researchers to make informed decisions and optimize their synthetic strategies.

Strategic Considerations for a Challenging Substrate

2-Amino-6-fluoro-3-methoxybenzoic acid presents a unique set of challenges and opportunities in amide synthesis. The molecule contains both a nucleophilic amine and a carboxylic acid, alongside an electron-withdrawing fluorine atom and an electron-donating methoxy group. This substitution pattern can influence the reactivity of both functional groups. The primary challenge is to achieve selective amidation of the carboxylic acid without promoting self-reaction or other side products.

The choice of coupling reagent is therefore critical. Amide bond formation is a kinetically slow process that requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[1][2] This guide will focus on two of the most reliable and widely-used methodologies:

  • EDC/HOBt Coupling: A carbodiimide-based method that is cost-effective and features byproducts that are generally easy to remove. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent, and the addition of an activator like 1-Hydroxybenzotriazole (HOBt) enhances reactivity and suppresses side reactions and racemization.[1][3][4]

  • HATU Coupling: A uronium salt-based method known for its high efficiency, fast reaction rates, and effectiveness in difficult or sterically hindered couplings.[5][6] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is often the reagent of choice when other methods fail.[5]

General Experimental Workflow

A successful amide coupling experiment follows a logical progression from preparation to purification. Understanding this flow is key to planning and execution.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_reagents 1. Reagent Preparation (Dry Solvents, Weigh Reagents) dissolve 2. Dissolve Acid & Amine prep_reagents->dissolve cool 3. Cool to 0 °C dissolve->cool activate 4. Add Coupling Reagent, Additive & Base cool->activate react 5. Stir & Warm to RT (Monitor by TLC/LC-MS) activate->react workup 6. Aqueous Work-up (Acid/Base Washes) react->workup dry 7. Dry & Concentrate workup->dry purify 8. Purify (Column Chromatography) dry->purify

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU Mechanism

In this mechanism, a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), first deprotonates the carboxylic acid. [7][8]The resulting carboxylate anion attacks the electron-deficient guanidinium carbon of HATU. This generates a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts. [5][7]

G cluster_activation Activation cluster_coupling Coupling acid R-COOH Carboxylic Acid carboxylate R-COO⁻ Carboxylate acid->carboxylate + Base base Base (DIPEA) oat_ester OAt-Active Ester (Highly Reactive) carboxylate->oat_ester + HATU hatu HATU amide Amide Product oat_ester->amide + Amine amine Amine (R'-NH2) byproducts HOAt + Tetramethylurea

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all glassware is oven- or flame-dried to maintain anhydrous conditions. [5]

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable starting point for general amide synthesis. The workup is designed to remove the water-soluble EDC byproduct (EDU) and unreacted starting materials. [1][3] Materials & Reagents

ReagentEquiv.Purpose
2-Amino-6-fluoro-3-methoxybenzoic acid1.0Carboxylic Acid
Amine (Primary or Secondary)1.1Nucleophile
EDC·HCl1.2Coupling Reagent
HOBt1.2Activator / Racemization Suppressant
DIPEA or Triethylamine (TEA)2.5Non-nucleophilic Base
Anhydrous DMF or DCM-Solvent

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-6-fluoro-3-methoxybenzoic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Add DIPEA (2.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic phase sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine. [1][9] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide. [10]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for more challenging substrates, including sterically hindered amines or when the EDC/HOBt method provides low yields. [5] Materials & Reagents

ReagentEquiv.Purpose
2-Amino-6-fluoro-3-methoxybenzoic acid1.0Carboxylic Acid
Amine (Primary or Secondary)1.1Nucleophile
HATU1.1Coupling Reagent
DIPEA2.0Non-nucleophilic Base
Anhydrous DMF or DCM-Solvent

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere, dissolve 2-Amino-6-fluoro-3-methoxybenzoic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester before the amine is introduced. [10]4. Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2 to 6 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine. Note: The tetramethylurea byproduct from HATU is polar and can be challenging to remove completely with standard aqueous washes. [5]Multiple washes may be necessary.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography on silica gel.

Protocol Comparison

ParameterEDC/HOBt ProtocolHATU Protocol
Reaction Time 12-24 hours2-6 hours
Temperature 0 °C to Room Temp.Room Temp.
Key Advantage Cost-effective, water-soluble byproductHigh efficiency, fast, good for hindered substrates [5]
Key Disadvantage Slower, potential for N-acylurea byproductMore expensive, tetramethylurea byproduct can be difficult to remove [5]
Typical Yields Good to ExcellentExcellent

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Degraded coupling reagent (hygroscopic).2. Wet solvents or glassware.3. Insufficient base.1. Use a fresh bottle of coupling reagent.<[9]br>2. Ensure all glassware is oven-dried and use anhydrous solvents.<[5]br>3. Ensure the correct stoichiometry of base is used, especially with amine salt starting materials.
N-Acylurea Byproduct (EDC) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt is used as an additive. [1]Run the reaction at a lower temperature (0 °C) to slow the rate of rearrangement. [11]
Guanidinium Byproduct (HATU) The amine starting material directly attacked the HATU reagent.Pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine. [10]
Difficulty Removing Byproducts 1. EDC byproduct (EDU) is water-soluble but may persist.2. HATU byproduct (tetramethylurea) is polar and organic-soluble. [5]1. Perform multiple aqueous washes. A dilute acid wash can also help.<[9]br>2. Multiple aqueous washes are essential. For very difficult cases, reverse-phase chromatography may be required. [9][12]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Common Organic Chemistry.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • YouTube.
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry.
  • American Chemical Society.
  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Growing Science.
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  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
  • ResearchGate. Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF.
  • BenchChem. Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • Sigma-Aldrich. 2-amino-3-fluoro-6-methoxybenzoic acid | 1354949-83-9.
  • BLD Pharm. 1549130-82-6|2-Amino-6-fluoro-3-methoxybenzoic acid.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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Scale-Up Synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology optimized for safety, efficiency, and scalability. This guide emphasizes the underlying chemical principles and provides practical insights to ensure a robust and reproducible manufacturing process.

Introduction: Significance of 2-Amino-6-fluoro-3-methoxybenzoic acid

2-Amino-6-fluoro-3-methoxybenzoic acid is a crucial building block in the synthesis of a wide range of biologically active molecules. Its substituted aniline structure is a common motif in medicinal chemistry, contributing to the efficacy of numerous therapeutic agents. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, making this intermediate particularly valuable in modern drug discovery.[1][2] A reliable and scalable synthesis is therefore paramount for advancing preclinical and clinical drug development programs.

Strategic Approach to Synthesis

For the large-scale production of 2-Amino-6-fluoro-3-methoxybenzoic acid, a convergent and efficient synthetic route is essential. The selected pathway commences with commercially available and cost-effective starting materials, proceeding through a series of robust and high-yielding reactions. Key considerations for this scale-up process include minimizing the use of hazardous reagents, simplifying purification procedures, and ensuring the overall process is economically viable.

The chosen synthetic strategy involves a multi-step sequence starting from a readily available substituted nitrobenzene derivative. This approach allows for the sequential introduction of the required functional groups, culminating in the target molecule.

Detailed Synthetic Protocol

This section outlines the step-by-step procedure for the synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
2-Fluoro-3-methoxy-nitrobenzene82846-18-2171.12Commercially Available
Iron Powder7439-89-655.85Commercially Available
Ammonium Chloride12125-02-953.49Commercially Available
Ethanol64-17-546.07Commercially Available
Water7732-18-518.02Purified
Hydrochloric Acid (concentrated)7647-01-036.46Commercially Available
Sodium Hydroxide1310-73-240.00Commercially Available
Ethyl Acetate141-78-688.11Commercially Available
Sodium Sulfate (anhydrous)7757-82-6142.04Commercially Available
Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reagents Key Reagents Start 2-Fluoro-3-methoxy-nitrobenzene Step1 Reduction of Nitro Group Start->Step1 Intermediate1 2-Fluoro-3-methoxyaniline Step1->Intermediate1 Reagent1 Fe / NH4Cl Step2 Carboxylation Intermediate1->Step2 Product 2-Amino-6-fluoro-3-methoxybenzoic acid Step2->Product Reagent2 1. n-BuLi 2. CO2

Sources

recrystallization solvent for 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Systematic Approach to Selecting a Recrystallization Solvent for 2-Amino-6-fluoro-3-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The purification of active pharmaceutical ingredients (APIs) and intermediates, such as 2-Amino-6-fluoro-3-methoxybenzoic acid, is a critical step in drug development and chemical synthesis. Recrystallization remains a powerful and widely adopted technique for this purpose, predicated on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven protocol for systematically determining the optimal . Rather than prescribing a single solvent, which can be highly dependent on the specific impurity profile of the crude material, we present a logical workflow that empowers researchers to identify a suitable single-solvent or two-solvent system through efficient, small-scale screening. This document explains the causal relationships behind experimental choices, offers troubleshooting guidance, and is grounded in authoritative chemical principles.

Introduction: The Rationale for a Systematic Approach

2-Amino-6-fluoro-3-methoxybenzoic acid is a substituted aromatic compound possessing multiple functional groups: a carboxylic acid, an amino group, a methoxy group, and a fluorine atom. This complex structure results in a molecule with significant polarity and the capacity for extensive hydrogen bonding. The final purity of such a compound is paramount for its use in subsequent synthetic steps or as a final product.

Recrystallization is an effective purification method that leverages differences in solubility.[1][2] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent, allowing for their physical separation.[1] Given that specific solubility data for 2-Amino-6-fluoro-3-methoxybenzoic acid is not widely published, a systematic experimental screening is the most rigorous and reliable method for identifying a suitable solvent system.

Analysis of Molecular Structure & Predicted Solubility

The structure of 2-Amino-6-fluoro-3-methoxybenzoic acid dictates its interaction with potential solvents. The principle of "like dissolves like" provides a foundational guide.[2][3]

  • Polar Functional Groups: The carboxylic acid (-COOH) and amino (-NH2) groups are highly polar and can act as both hydrogen bond donors and acceptors.

  • Hydrogen Bond Acceptors: The methoxy group (-OCH3) and the fluorine atom (-F) also contribute to the molecule's polarity and can act as hydrogen bond acceptors.

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic region.

This combination of polar and nonpolar characteristics suggests that a range of solvents, from polar protic to polar aprotic, may be effective. Solvents that can engage in hydrogen bonding are particularly promising candidates. For such polar molecules, alcohol/water mixtures are often a good starting point.[4]

Principles of Solvent Selection

An ideal recrystallization solvent should meet four primary criteria:

  • High Temperature Coefficient of Solubility: The compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point. This differential is crucial for achieving a high recovery yield.[1][4]

  • Inertness: The solvent must not react with the compound being purified.[5]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," where the compound melts before dissolving.[6][7] A boiling point between 60-100 °C is often practical for easy removal from the purified crystals.[5]

  • Impurity Solubility Profile: Impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1]

If no single solvent meets these criteria, a two-solvent (or mixed-solvent) system is employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be fully miscible.[4][8]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two stages: a rapid screening to identify candidate solvents, followed by the full recrystallization procedure.

Part I: Small-Scale Solvent Screening

Objective: To efficiently test the solubility of 2-Amino-6-fluoro-3-methoxybenzoic acid in a variety of solvents.

Materials:

  • Crude 2-Amino-6-fluoro-3-methoxybenzoic acid

  • Small test tubes (10-12)

  • Hot plate or water bath

  • A selection of solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into each test tube.

  • Add 0.5 mL of a single solvent to each test tube at room temperature. Agitate the mixture and observe the solubility. Record if the compound is soluble (s), sparingly soluble (ss), or insoluble (i).

  • For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[4]

  • Observe the solubility in the hot solvent. If the compound dissolves, it is a potential candidate.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by abundant crystal formation upon cooling.[4]

Data Presentation: Solvent Screening Guide

Solvent ClassExample SolventsPredicted Interaction with Compound
Protic Water, Ethanol, Methanol, IsopropanolStrong hydrogen bonding potential. Likely to be a "good" solvent at high temperatures.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileDipole-dipole interactions. Moderate solubility is expected.
Ethers Tetrahydrofuran (THF)Hydrogen bond acceptor. May show moderate solubility.
Aromatic Tolueneπ-stacking with the benzene ring. Likely a poorer solvent unless heated.
Nonpolar Hexanes, HeptaneUnlikely to be a good primary solvent but may serve as an "anti-solvent" in a two-solvent system.

This table provides a starting point for solvent selection based on general chemical principles.

Part II: Recrystallization Protocols

Procedure:

  • Dissolution: Place the crude 2-Amino-6-fluoro-3-methoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring and heating until the solid just dissolves.[5][9]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[5][9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals to a constant weight.

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent (the one in which it is more soluble).[8]

  • Induce Crystallization: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.[1]

  • Redissolve: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, ensuring the solution is saturated at that temperature.[1]

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Visualization of the Workflow

The following diagram illustrates the decision-making process for selecting and performing a recrystallization.

Recrystallization_Workflow Workflow for Recrystallization Solvent Selection cluster_screening Solvent Screening cluster_protocol Recrystallization Protocol start Place ~25mg Crude Compound in Test Tube add_solvent Add 0.5 mL Solvent (Room Temp) start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt heat_solvent Heat Gently observe_rt->heat_solvent Insoluble or Sparingly Soluble discard1 Discard: Too Soluble observe_rt->discard1 Soluble observe_hot Observe Solubility heat_solvent->observe_hot cool_solution Cool to RT, then Ice Bath observe_hot->cool_solution Soluble discard2 Discard: Poor Solvent observe_hot->discard2 Insoluble observe_crystals Observe Crystal Formation cool_solution->observe_crystals ideal Ideal Single Solvent Candidate observe_crystals->ideal Abundant Crystals two_solvent Candidate for Two-Solvent System observe_crystals->two_solvent Few/No Crystals dissolve Dissolve Crude in Min. Hot Solvent ideal->dissolve two_solvent->dissolve Use as 'Good' Solvent hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool_crystallize Slow Cool & Crystallize hot_filter->cool_crystallize vacuum_filter Vacuum Filtration cool_crystallize->vacuum_filter wash_dry Wash with Cold Solvent & Dry vacuum_filter->wash_dry end Pure Product wash_dry->end

Caption: Workflow for solvent screening and recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase concentration and re-cool.[11]- Scratch the inside of the flask with a glass rod or add a "seed" crystal of the pure compound to induce crystallization.[3]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast, or high impurity levels are present.- Reheat the solution until the oil dissolves. Add a small amount of additional solvent to keep the compound soluble longer during cooling.[11]- Ensure a slow cooling rate.[7]
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Excessive washing with the cold solvent.- Reduce the amount of solvent in future attempts. The mother liquor can be concentrated to obtain a second crop of crystals.[5][11]- Ensure the filtration apparatus is pre-heated.[12]- Use a minimal amount of ice-cold solvent for washing.[3]
Rapid Crystallization - The solution is too concentrated, or cooling is too fast.- Reheat to redissolve the solid and add a small amount of extra solvent.[11]- Insulate the flask to ensure slow cooling.[11]

Conclusion

This application note provides a robust and logical framework for determining the optimal . By understanding the physicochemical properties inferred from its structure and applying a systematic screening protocol, researchers can confidently purify this compound to a high degree. The key to successful recrystallization lies not in finding a universally "correct" solvent, but in employing a sound experimental methodology to identify the ideal system for a specific crude sample.

References

  • BenchChem. (2025).
  • Nichols, L. (n.d.). Recrystallization I. Department of Chemistry, University of California, Davis.
  • University of California, Irvine. (n.d.). 4.
  • Mount Allison University. (n.d.).
  • Wade, L. G. (n.d.). Recrystallization.
  • University of Toronto Scarborough. (n.d.).
  • University of Wisconsin-Green Bay. (n.d.).
  • MIT OpenCourseWare. (n.d.). 8.
  • Wikipedia. (2024).
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  • LibreTexts. (2022). 3.6F: Troubleshooting.
  • OHAUS Corporation. (n.d.).
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  • Chem 205, Grossmont College. (n.d.).
  • Wired Chemist. (n.d.).
  • University of Massachusetts. (n.d.).
  • Wikipedia. (2024). Benzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Abraham, M. H., et al. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Solvent Mixtures.
  • Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.

Sources

Application Note: Orthogonal Analytical Methods for the Quantification of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

2-Amino-6-fluoro-3-methoxybenzoic acid (CAS: 1549130-82-6; Molecular Weight: 185.15 g/mol ) is a highly functionalized, poly-substituted aromatic building block increasingly utilized as an advanced intermediate in pharmaceutical development. Accurate quantification and impurity profiling of this compound present unique analytical challenges due to its complex physicochemical properties:

  • Amphoteric Nature: The molecule possesses both a carboxylic acid moiety (electron-withdrawing, acidic) and an aniline-type amino group (electron-donating, basic). This dual nature requires strict pH control during liquid chromatography to prevent peak splitting and retention time drift.

  • Steric and Electronic Effects: The strong electronegativity of the fluorine atom at the ortho-position to the carboxylic acid significantly lowers the pKa of the acid while altering the electron density of the aromatic ring.

  • Silanol Interactions: Free amino groups are notorious for interacting with unreacted silanols on silica-based stationary phases, leading to severe peak tailing.

To establish a self-validating analytical system, this guide details an orthogonal testing strategy. We employ Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) as the primary workhorse for routine assay and purity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling[1], and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute primary reference standard characterization without the need for an identical reference material[2]. All methods are designed to be validated according to the latest ICH Q2(R2) guidelines[3].

Analytical Workflow Visualization

AnalyticalWorkflow cluster_methods Orthogonal Analytical Techniques Sample 2-Amino-6-fluoro-3-methoxybenzoic acid (API / Intermediate) HPLC RP-HPLC-UV (Routine Purity & Assay) Sample->HPLC LCMS LC-ESI-MS/MS (Trace Impurity Profiling) Sample->LCMS qNMR 19F & 1H qNMR (Absolute Quantification) Sample->qNMR Validation ICH Q2(R2) Method Validation (Accuracy, Precision, Linearity, Range) HPLC->Validation LCMS->Validation qNMR->Validation Report Final Certificate of Analysis (CoA) & Regulatory Submission Validation->Report

Caption: Orthogonal analytical workflow for the quantification of 2-Amino-6-fluoro-3-methoxybenzoic acid.

Method 1: RP-HPLC-UV for Purity and Assay

Mechanistic Rationale

To achieve baseline resolution and symmetrical peak shapes, the mobile phase must suppress the ionization of the carboxylic acid while managing the amino group. Using a highly acidic mobile phase (0.1% Trifluoroacetic acid [TFA], pH ~2.0) ensures the carboxylate is fully protonated (neutral), maximizing hydrophobic retention. Concurrently, TFA acts as an ion-pairing agent for the protonated amine, shielding it from residual surface silanols on the C18 column and effectively eliminating peak tailing[4].

Chromatographic Conditions
ParameterSpecificationCausality / Justification
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Double end-capped to minimize secondary silanol interactions with the amino group.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH below the pKa of the carboxylic acid.
Mobile Phase B 0.1% TFA in AcetonitrileProvides necessary elution strength; TFA maintains constant baseline absorbance.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 254 nm and 280 nm254 nm captures the aromatic ring; 280 nm is highly specific to the conjugated amino-benzoic system.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N) ratio.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to focus the polar analyte at the column head.
2.0955Start of gradient.
12.04060Linear ramp to elute strongly retained hydrophobic impurities.
15.01090Column wash phase.
15.1955Return to initial conditions.
20.0955Re-equilibration (critical for reproducible retention times).
Step-by-Step Protocol
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Note: Do not use pure organic solvent for sample prep, as injecting a strong solvent plug causes peak distortion (fronting).

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes.

  • Sample Preparation: Prepare the test sample identically to the standard.

  • System Suitability Testing (SST): Inject the standard solution six times. The method is valid only if:

    • Relative Standard Deviation (RSD) of peak area 1.0%.

    • USP Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5,000.

Method 2: LC-ESI-MS/MS for Impurity Profiling

Mechanistic Rationale

While TFA is excellent for UV-based HPLC, it causes severe ion suppression in Electrospray Ionization (ESI) mass spectrometry. Therefore, the LC-MS method substitutes TFA with 0.1% Formic Acid . Fluorinated benzoic acids efficiently ionize in negative ESI mode due to the facile deprotonation of the carboxylic acid, yielding the [M−H]− precursor ion ( m/z 184.04)[1]. However, the presence of the amino group also allows for positive mode ionization [M+H]+ ( m/z 186.06). Running the MS in polarity switching mode ensures comprehensive detection of all unknown impurities.

MS Source Parameters (Negative Mode Focus)
ParameterValuePurpose
Ionization Mode ESI Negative (-)Targets the acidic carboxylate moiety.
Capillary Voltage 3.0 kVOptimizes droplet desolvation without causing in-source fragmentation.
Desolvation Temp. 350 °CEnsures complete vaporization of the aqueous mobile phase.
Cone Voltage 25 VLow voltage prevents premature fragmentation of the fragile methoxy group.
Collision Energy (CE) 15 - 25 eVUsed for MS/MS fragmentation (loss of CO2​ and CH3​ radicals).

Method 3: Quantitative NMR (qNMR) for Absolute Purity

Mechanistic Rationale

Chromatographic methods yield relative purity (area normalization), which is blind to UV-inactive impurities or inorganic salts. Quantitative NMR (qNMR) provides a direct, absolute mass fraction. By utilizing the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, 19F qNMR circumvents the complex overlapping signals often encountered in the 1H spectrum of heavily substituted aromatics[2].

qNMR Protocol
  • Internal Standard Selection: Use Trifluoroethanol (TFE) or 4-Fluorobenzoic acid as a certified reference material (CRM) internal standard for 19F qNMR. Ensure the T1​ relaxation time of the standard is known.

  • Sample Preparation: Accurately co-weigh ~20 mg of 2-Amino-6-fluoro-3-methoxybenzoic acid and ~10 mg of the internal standard into a vial using a microbalance (readability 0.001 mg).

  • Dissolution: Dissolve in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 19F (Observe frequency ~376 MHz on a 400 MHz spectrometer).

    • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing fluorine nucleus (typically 30–45 seconds) to ensure complete longitudinal relaxation and quantitative integration.

    • Pulse Angle: 90° pulse for maximum signal-to-noise.

    • Scans: 64 to 128 scans depending on required S/N ratio ( 250:1 required for accurate integration).

  • Calculation: Absolute purity ( Px​ ) is calculated using the following self-validating equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of nuclei, M = molar mass, W = weight, and P = purity of standard).

Regulatory Validation Framework (ICH Q2(R2))

To ensure the RP-HPLC method is fit for commercial release and stability testing, it must be validated according to the ICH Q2(R2) guidelines[3]. The table below summarizes the core execution parameters and acceptance criteria.

Validation CharacteristicExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo, and sample spiked with known impurities/degradants.No interfering peaks at the retention time of the active analyte (Resolution Rs​≥2.0 ).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the sample at 100% concentration.Relative Standard Deviation (RSD) 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall RSD 2.0%. Mean assay difference between days 1.0%.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temp ( ± 5 °C), and pH ( ± 0.2).System suitability criteria must still be met under all perturbed conditions.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry Source: ResearchGate URL:[Link]

Sources

esterification of 2-Amino-6-fluoro-3-methoxybenzoic acid protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Esterification of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive protocol and technical guide for the successful esterification of 2-Amino-6-fluoro-3-methoxybenzoic acid. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

The target molecule, 2-Amino-6-fluoro-3-methoxybenzoic acid, is a substituted anthranilic acid derivative. Such compounds are valuable precursors and building blocks in medicinal chemistry and materials science, often utilized in the synthesis of heterocyclic compounds and pharmaceutical agents.[1][2][3] The esterification of this acid is a critical transformation for modifying its solubility, reactivity, and biological activity.

This guide focuses on the robust and widely applicable Fischer-Speier esterification method. We will delve into the mechanistic details, provide a step-by-step experimental workflow, and offer insights into potential challenges and troubleshooting, particularly considering the electronic effects and potential steric hindrance from the substituents on the aromatic ring.

Scientific Rationale & Reaction Mechanism

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The reaction is reversible, and to drive the equilibrium towards the product (the ester), a large excess of the alcohol is typically used, which also conveniently serves as the solvent.

The Mechanism involves several key steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

A critical consideration for aminobenzoic acids is the presence of the basic amino group. This group will react with the acid catalyst to form an ammonium salt.[4] Therefore, at least one full equivalent of the acid catalyst is required to protonate the amino group, with an additional catalytic amount needed to drive the esterification itself.

Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol details the synthesis of methyl 2-amino-6-fluoro-3-methoxybenzoate. The procedure can be adapted for other simple alcohols like ethanol.

Materials and Reagents
Reagent CAS No. Molecular Weight ( g/mol ) Notes
2-Amino-6-fluoro-3-methoxybenzoic acid1354949-83-9185.15Starting material.
Methanol (Anhydrous)67-56-132.04Reagent and solvent. Use a large excess.
Sulfuric Acid (Concentrated, 98%)7664-93-998.08Catalyst. Extremely corrosive.[4][6]
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization.
Ethyl Acetate141-78-688.11Extraction solvent.
Brine (Saturated NaCl solution)N/AN/AFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Deionized Water7732-18-518.02Used in workup.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser with tubing for cooling water

  • Dropping funnel or Pasteur pipette

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner or Hirsch funnel for vacuum filtration

  • Rotary evaporator

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants 2-Amino-6-fluoro-3-methoxybenzoic acid + Anhydrous Methanol B 2. Acid Addition Add conc. H₂SO₄ dropwise with stirring. A->B C 3. Reflux Heat mixture to reflux (approx. 65°C) for 4-6 hours. Monitor by TLC. B->C D 4. Cooldown & Quench Cool to room temp. Pour into ice water. C->D E 5. Neutralization Slowly add sat. NaHCO₃ solution until pH > 8 and bubbling ceases. D->E F 6. Extraction Extract aqueous layer with Ethyl Acetate (3x). E->F G 7. Wash & Dry Combine organic layers, wash with brine, dry over anhydrous MgSO₄. F->G H 8. Isolate Crude Product Filter drying agent. Concentrate filtrate via rotary evaporation. G->H I 9. Purify Recrystallize crude solid from Methanol/Water or purify by column chromatography. H->I

Figure 2: Esterification Experimental Workflow.
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-fluoro-3-methoxybenzoic acid (e.g., 1.85 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous methanol (e.g., 40 mL). Stir the mixture. The acid may not fully dissolve at this stage.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL, approx. 18 mmol) dropwise. Caution: This is a highly exothermic process. The addition of acid will likely cause the formation of a precipitate (the ammonium sulfate salt of the starting material).[6] This precipitate is expected to dissolve as the reaction proceeds and the ester is formed.[6]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material.

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice water (approx. 100 mL).[4]

  • Slowly and carefully add a saturated solution of sodium bicarbonate with stirring. Continue adding the base until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8, check with pH paper). The ester product should precipitate as a solid.[4][6]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.[6]

  • The crude product can be further purified by recrystallization, for example, from an ethanol/water or methanol/water mixture.[6] Dry the purified crystals to obtain the final product.

Quantitative Data and Yield

The following table provides an example of the stoichiometry for this reaction.

Component Mass / Volume Moles (mmol) Molar Equiv.
2-Amino-6-fluoro-3-methoxybenzoic acid1.85 g10.01.0
Methanol40 mL~990~99 (Solvent)
Conc. Sulfuric Acid1.0 mL~18.0~1.8
Product (Theoretical Yield) 1.99 g 10.0 1.0
Typical Experimental Yield--65-85%

Note: The typical experimental yield is an estimate based on standard Fischer esterification procedures for substituted benzoic acids. Actual yields may vary based on reaction conditions and purification efficiency.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction incomplete (insufficient time or heat).2. Presence of water in reagents.3. Insufficient acid catalyst.1. Increase reflux time and monitor by TLC until starting material is consumed.2. Use anhydrous alcohol and fresh concentrated sulfuric acid.3. Ensure at least 1.1-1.2 equivalents of H₂SO₄ are used.
Product Does Not Precipitate on Neutralization 1. Reaction did not proceed.2. Insufficient neutralization (solution is still acidic).3. Product is soluble in the aqueous medium.1. Check TLC. If no reaction, re-evaluate conditions.2. Add more base until pH is confirmed to be > 8.3. If no precipitate forms, proceed to extract the aqueous solution with an organic solvent like ethyl acetate.
Oily Product Forms Instead of a Solid 1. Presence of impurities.2. Product has a low melting point.1. Attempt to triturate the oil with a cold non-polar solvent (e.g., hexanes) to induce crystallization.2. Purify the oil using silica gel column chromatography.
Reaction Mixture Darkens Significantly 1. Side reactions or decomposition at high temperatures.1. Ensure the reflux temperature is not excessively high. Gentle reflux is sufficient. This is common with aminobenzoic acids but often does not prevent successful product formation.

Safety Precautions

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. It reacts violently with water. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[6]

  • Methanol/Ethanol: Flammable liquids. Keep away from ignition sources.

  • General: Conduct all steps of this procedure in a well-ventilated fume hood.

References

Sources

Application Notes & Protocols: The Strategic Role of 2-Amino-6-fluoro-3-methoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. Substituted anthranilic acids are quintessential examples of "privileged scaffolds"—molecular frameworks that are not only versatile synthetic intermediates but also integral components of numerous biologically active compounds. 2-Amino-6-fluoro-3-methoxybenzoic acid is a particularly compelling building block, strategically functionalized to address key challenges in drug design, including potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth analysis of this scaffold's utility. We will dissect the individual contributions of its amino, fluoro, and methoxy substituents, and provide detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems and other key medicinal chemistry targets.

Scientific Rationale: Deconstructing the Molecular Architecture

The power of 2-Amino-6-fluoro-3-methoxybenzoic acid lies in the synergistic interplay of its functional groups. Understanding their individual roles is paramount for rational drug design.[1][2][3] The strategic placement of these groups allows chemists to fine-tune the physicochemical properties of a lead compound.[1][3]

The Role of the Fluorine Atom

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[4][5] Its primary roles include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block unwanted oxidation and prolong the drug's half-life.[4][6]

  • Enhanced Binding Affinity: As the most electronegative element, fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, thereby increasing binding affinity and potency.[4][7]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the aniline nitrogen. This can improve a compound's oral bioavailability by ensuring it remains uncharged and membrane-permeable in the gut.[4]

The Role of the Methoxy Group

The methoxy group is another powerful tool for optimizing drug-like properties.[8][9][10]

  • Solubility and Lipophilicity: The oxygen atom can act as a hydrogen bond acceptor, which can enhance aqueous solubility.[8] Simultaneously, the methyl group contributes to lipophilicity, allowing for a balanced profile that is crucial for membrane permeation.[8][9]

  • Conformational Control: The methoxy group can exert steric influence, locking the molecule into a specific, biologically active conformation required for optimal receptor binding.[8][11]

  • Target Interactions: It can participate in hydrogen bonding and van der Waals interactions within a target's binding pocket, contributing to overall potency.[10][11]

The Role of the Anthranilic Acid Core

The 2-aminobenzoic acid core is a versatile platform for constructing a wide array of heterocyclic systems, most notably quinazolinones, which are present in numerous approved drugs.[12][13] The amino and carboxylic acid groups serve as reactive handles for cyclization and derivatization.

Data Presentation: Summary of Physicochemical Contributions
Functional GroupKey Property InfluencedRationale & Expected OutcomeSupporting References
6-Fluoro Metabolic StabilityBlocks C-H oxidation, increasing in vivo half-life.[4][6]
Binding AffinityActs as a hydrogen bond acceptor; engages in favorable dipole interactions.[4][7]
pKa ModulationLowers the basicity of the 2-amino group, potentially improving oral absorption.[4]
3-Methoxy Lipophilicity/SolubilityBalances hydrophobic and hydrophilic character.[8][9]
Molecular ConformationSteric hindrance can favor a specific, active conformation.[8][11]
Target InteractionsOxygen atom acts as a hydrogen bond acceptor.[10][11]
2-Amino Synthetic HandleNucleophilic site for N-arylation, acylation, and cyclization reactions.[12][14]
1-Carboxylic Acid Synthetic HandleSite for amide bond formation and heterocycle synthesis.[15][16]

Synthetic Utility & Key Transformations

The true value of 2-Amino-6-fluoro-3-methoxybenzoic acid is realized in its synthetic applications. The ortho-amino and carboxylic acid functionalities provide a robust platform for building molecular complexity.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Amino Group Chemistry cluster_2 Bifunctional Reactivity main 2-Amino-6-fluoro-3-methoxybenzoic acid amide Amide Bond Formation main->amide R-NH2, Coupling Agent ester Esterification main->ester R-OH, Acid acid_chloride Acid Chloride Formation main->acid_chloride SOCl2 or (COCl)2 n_arylation N-Arylation (Ullmann/Buchwald) main->n_arylation Ar-X, Catalyst n_acylation N-Acylation main->n_acylation R-COCl quinazolinone Quinazolinone Synthesis main->quinazolinone 1. Acyl Chloride 2. R-NH2, Heat benzoxazinone Benzoxazinone Synthesis main->benzoxazinone Acetic Anhydride

Caption: Key synthetic transformations of the scaffold.

Application Protocol 1: Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one

Quinazolinones are a cornerstone of medicinal chemistry. This protocol outlines a reliable, one-pot, two-step synthesis of a quinazolinone derivative, a common objective when utilizing an anthranilic acid scaffold.[12][13][14]

Workflow Diagram

G start Start: 2-Amino-6-fluoro-3- methoxybenzoic acid step1 Step 1: Benzoxazinone Formation - Add Acyl Chloride (e.g., Benzoyl Chloride) - Add Pyridine - Stir at 0°C to RT start->step1 step2 Step 2: Amine Condensation - Add Primary Amine (e.g., Benzylamine) - Add Acetic Acid (catalyst) - Reflux step1->step2 One-pot workup Workup & Purification - Aqueous Workup - Extraction with EtOAc - Column Chromatography step2->workup product Product: 2,3-Disubstituted Quinazolin-4(3H)-one workup->product

Caption: Workflow for quinazolinone synthesis.
Materials and Reagents
  • 2-Amino-6-fluoro-3-methoxybenzoic acid (1.0 equiv)

  • Anhydrous Pyridine or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Acyl Chloride (e.g., Benzoyl Chloride) (1.1 equiv)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • Glacial Acetic Acid (catalytic)

  • Anhydrous Toluene or Xylene

  • Standard workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄, Silica Gel)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-6-fluoro-3-methoxybenzoic acid (1.0 equiv) and dissolve it in anhydrous toluene (approx. 0.2 M).

  • Benzoxazinone Formation: Cool the solution to 0 °C using an ice bath. Add pyridine (2.5 equiv) dropwise, followed by the slow, dropwise addition of the acyl chloride (1.1 equiv).

    • Scientist's Note: Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst. The reaction is performed at 0 °C to control the initial exotherm.

  • Monitoring Step 1: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the intermediate 2-substituted-7-fluoro-8-methoxy-4H-benzo[d][1][4]oxazin-4-one by Thin Layer Chromatography (TLC) or LC-MS.

  • Amine Condensation: Once the formation of the benzoxazinone is complete, add the primary amine (1.2 equiv) directly to the reaction mixture, followed by a catalytic amount of glacial acetic acid (approx. 0.1 equiv).

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene). Maintain reflux for 6-18 hours.

    • Rationale: The thermal conditions facilitate the nucleophilic attack of the amine on the benzoxazinone, followed by ring-opening and subsequent cyclization with the elimination of water to form the stable quinazolinone ring.

  • Monitoring Step 2: Monitor the consumption of the intermediate and the formation of the final product by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted starting material and acetic acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.

Application Protocol 2: Amide Bond Formation via HATU Coupling

The carboxylic acid moiety is a prime handle for creating diverse libraries of amides, a chemical class that is ubiquitous in pharmaceuticals.[16][17] This protocol employs HATU, a highly efficient and widely used coupling reagent that minimizes racemization for chiral substrates.[15]

Workflow Diagram

G start Start: 2-Amino-6-fluoro-3- methoxybenzoic acid preactivation Pre-activation - Dissolve acid in DMF - Add HATU and DIPEA - Stir at 0°C for 15 min start->preactivation coupling Amine Addition - Add Amine (1.1 equiv) - Warm to RT - Stir for 2-12 hours preactivation->coupling workup Workup & Purification - Aqueous Workup - Extraction with EtOAc - Column Chromatography coupling->workup product Product: N-Substituted Amide workup->product

Caption: Workflow for HATU-mediated amide coupling.
Materials and Reagents
  • 2-Amino-6-fluoro-3-methoxybenzoic acid (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.2 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Amino-6-fluoro-3-methoxybenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (approx. 0.1 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise. The solution may turn yellow, which is characteristic of the formation of the active ester. Allow the mixture to stir at 0 °C for 15-30 minutes.

    • Scientist's Note: This pre-activation step is crucial. HATU reacts with the carboxylic acid in the presence of the non-nucleophilic base DIPEA to form a highly reactive O-acylisourea intermediate, which rearranges to an activated HOAt ester. This intermediate is less susceptible to racemization and reacts efficiently with the amine.[15]

  • Coupling: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF, to the activated acid mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl or 5% citric acid solution (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Rationale: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes unreacted starting acid and the HOAt byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Conclusion

2-Amino-6-fluoro-3-methoxybenzoic acid is more than a simple chemical building block; it is a pre-optimized scaffold designed to meet the rigorous demands of modern drug discovery. The strategic incorporation of fluorine and a methoxy group provides medicinal chemists with powerful tools to overcome common hurdles related to metabolic stability, potency, and pharmacokinetics. The protocols detailed herein for the synthesis of quinazolinones and amides serve as a robust starting point for the exploration of novel chemical entities, demonstrating the immense potential of this versatile intermediate in the creation of next-generation therapeutics.

References

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  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Krasavin, M., et al. (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Jayachandran, B., et al. (2009, September 30). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research.
  • Drug Design Org. (2007, February 15). Bioisosterism.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Sharma, A., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Benchchem. (n.d.). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.
  • Oreate AI Blog. (2026, February 20). The Humble Methoxyl Group: More Than Just a Chemical Tag.
  • Kesteleyn, B., et al. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals.
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  • Black, K. A., & Vogel, M. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • MilliporeSigma. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
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  • Alagarsamy, V. (2010, March 24). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Anti-Cancer Agents in Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • Tinnis, F., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Slideshare. (n.d.). Ullmann reaction | PPTX.
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  • ResearchGate. (2025, August 5). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid. We will explore common challenges, troubleshooting strategies, and optimized protocols to improve reaction yield and purity. Our approach is grounded in established chemical principles and validated experimental practices to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Challenge

2-Amino-6-fluoro-3-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a fluorine atom, and a methoxy group, offers multiple points for molecular elaboration. However, the synthesis of this and other polysubstituted aromatic compounds can be challenging, often suffering from low yields, poor regioselectivity, and difficult purification. This guide addresses these issues directly, providing a clear pathway to successful synthesis.

The most effective and regioselective route to this molecule is through a Directed ortho-Metalation (DoM) strategy. This powerful technique utilizes the coordinating ability of a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a nucleophilic aryllithium intermediate that can then react with an electrophile.[1]

Synthetic Pathway Overview

The logical precursor for this synthesis is 3-fluoro-4-methoxyaniline . The amino group can be protected, and then the methoxy and fluorine atoms act as directing groups for the lithiation. The methoxy group is a stronger directing group than fluorine, but the fluorine atom acidifies the adjacent proton, making the C2 position the most likely site for deprotonation.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Directed ortho-Metalation (DoM) cluster_2 Step 3: Carboxylation cluster_3 Step 4: Deprotection Starting_Material 3-Fluoro-4-methoxyaniline Protected_Amine Protected Amine (e.g., Boc, Piv, or Stabase) Starting_Material->Protected_Amine Protecting Agent (e.g., Boc₂O, PivCl) Aryllithium Aryllithium Intermediate Protected_Amine->Aryllithium Organolithium Base (e.g., n-BuLi or s-BuLi) THF, -78 °C Carboxylated_Intermediate Protected Carboxylated Product Aryllithium->Carboxylated_Intermediate Electrophile (CO₂) (e.g., Dry Ice) Final_Product 2-Amino-6-fluoro-3- methoxybenzoic acid Carboxylated_Intermediate->Final_Product Acidic Workup (e.g., HCl)

Caption: Overall synthetic scheme for 2-Amino-6-fluoro-3-methoxybenzoic acid via Directed ortho-Metalation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Answer: Low to no yield in a DoM reaction is a common issue, typically pointing to problems in the lithiation step (Step 2) or the electrophilic quench (Step 3).

  • Cause A: Inactive or Insufficient Organolithium Reagent.

    • Explanation: Organolithium reagents like n-butyllithium (n-BuLi) are highly reactive and degrade upon exposure to moisture and air. Using a reagent of unknown or low concentration will lead to incomplete deprotonation of your starting material.

    • Solution:

      • Titrate your organolithium reagent before use. A fresh titration is crucial for reproducibility. A common method is the Gilman double titration or titration with a known amount of a proton source like diphenylacetic acid.

      • Use a slight excess of the organolithium reagent (typically 1.1 to 1.3 equivalents) to ensure complete deprotonation, but avoid a large excess which can lead to side reactions.

  • Cause B: Presence of Protic Contaminants.

    • Explanation: Organolithiums are extremely strong bases and will react instantly with any available proton source, including water, alcohols, or even acidic C-H bonds on other molecules. This will consume your reagent before it can deprotonate the aromatic ring.

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

      • Use anhydrous solvents . Tetrahydrofuran (THF), a common solvent for these reactions, should be freshly distilled from a suitable drying agent like sodium/benzophenone.

      • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire process, from solvent addition to quenching the reaction.

  • Cause C: Incorrect Reaction Temperature.

    • Explanation: The formation and stability of the aryllithium intermediate are highly temperature-dependent. These reactions are typically run at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent decomposition of the intermediate and minimize side reactions.[2] If the temperature is too high, the aryllithium may be unstable.

    • Solution:

      • Maintain a consistent temperature of -78 °C during the addition of the organolithium reagent and for the duration of the lithiation.

      • Add the organolithium reagent slowly and dropwise to control any potential exotherm.

  • Cause D: Inefficient Carboxylation (Quench).

    • Explanation: The reaction with carbon dioxide is a surface reaction. If the CO₂ source is not adequate or if the aryllithium intermediate is not efficiently transferred to it, the yield will be low.

    • Solution:

      • Use a large excess of freshly crushed, high-purity dry ice . Do not use old dry ice that may have accumulated water ice from atmospheric condensation.

      • Instead of adding the dry ice to the reaction, it is often better to transfer the cold aryllithium solution via cannula into a separate flask containing the crushed dry ice and anhydrous THF. This ensures the aryllithium is always in the presence of excess electrophile.

Question 2: I've isolated a product, but it's a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is the primary advantage of DoM. Isomer formation suggests that deprotonation is occurring at an unintended position.

  • Cause A: Competing Directing Groups.

    • Explanation: In your protected starting material (e.g., N-pivaloyl-3-fluoro-4-methoxyaniline), you have three potential directing groups: the protected amine, the methoxy group, and the fluorine atom. Their relative directing strengths will determine the site of lithiation. The generally accepted hierarchy for directing ability in DoM is: Amide > Methoxy > Fluorine.[1][3] The methoxy group directs to C5, while the protected amine and fluorine direct to C2. The acidity of the C-H bond is also a factor; fluorine's strong inductive effect makes the adjacent C2 proton the most acidic. In this case, these factors converge to strongly favor lithiation at the C2 position. If you are seeing other isomers, it could be due to suboptimal conditions.

    • Solution:

      • Choice of Protecting Group: A bulky and strongly coordinating protecting group on the amine (like Pivaloyl or a carbamate) is essential to ensure it participates effectively in directing the lithiation to C2.

      • Choice of Base: For some substrates, a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer different selectivity compared to n-BuLi or s-BuLi.[4]

      • Temperature and Time: Ensure the lithiation is performed at a stable -78 °C. Allowing the reaction to warm up can lead to lithium-halogen exchange or equilibration to a thermodynamically more stable, but undesired, aryllithium species.

Directing Group Relative Directing Ability Favored Lithiation Position
-CONR₂ (Amide)Very Strongortho
-OMe (Methoxy)Strongortho
-F (Fluorine)Moderateortho (by induction)
Caption: Relative directing ability of common functional groups in Directed ortho-Metalation.
  • Cause B: Benzyne Formation.

    • Explanation: A potential side reaction with fluorinated aromatics is the elimination of lithium fluoride from the aryllithium intermediate to form a highly reactive benzyne intermediate, especially if the reaction temperature rises above -55 °C.[5] This benzyne can then be trapped non-selectively, leading to a mixture of products.

    • Solution: Strict adherence to a reaction temperature of -78 °C is the best way to prevent this side reaction.

Troubleshooting_Flowchart cluster_lithiation Lithiation Issues cluster_quench Quench Issues Start Low Yield or No Product Check_Lithiation Was Lithiation Successful? Start->Check_Lithiation Check_Quench Was Quench Successful? Check_Lithiation->Check_Quench Yes Titrate_BuLi Titrate Organolithium Reagent Check_Lithiation->Titrate_BuLi No Fresh_CO2 Use Fresh, Crushed Dry Ice (Excess) Check_Quench->Fresh_CO2 No End End Check_Quench->End Yes (Purification Issue?) Dry_Apparatus Use Anhydrous Solvents & Dry Glassware Titrate_BuLi->Dry_Apparatus Control_Temp Maintain -78 °C Dry_Apparatus->Control_Temp Transfer_Method Cannula Transfer to CO₂ Slurry Fresh_CO2->Transfer_Method

Caption: Troubleshooting flowchart for low yield in the DoM synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the best protecting group for the aniline nitrogen?

    • A: A pivaloyl (-Piv) or Boc (-Boc) group is highly effective. They are sufficiently bulky to prevent N-lithiation, act as excellent directing groups, and can be removed under acidic conditions during the final workup.

  • Q: Can I use other carboxylating agents besides dry ice?

    • A: While bubbling CO₂ gas through the solution is an option, it can be less efficient. Dry ice provides a high concentration of CO₂ at the point of reaction. Other electrophiles, like N,N-Dimethylformamide (DMF) to install an aldehyde group, can also be used with the aryllithium intermediate.

  • Q: How can I monitor the reaction's progress?

    • A: Monitoring a DoM reaction in real-time is difficult due to the low temperature and air sensitivity. The most practical approach is to run the reaction for a standardized, sufficient time (e.g., 1-2 hours at -78 °C) and then work it up. After workup, you can use Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the appearance of the product. The final product should be characterized by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

  • Q: My final product is difficult to purify. Any suggestions?

    • A: 2-Amino-6-fluoro-3-methoxybenzoic acid is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. This property can be exploited for purification. After deprotection, you can perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Then, carefully re-acidify the aqueous layer with HCl to a pH of ~4-5 to precipitate the pure product, which can be collected by filtration.[6]

Optimized Experimental Protocol

Step 1: Protection of 3-Fluoro-4-methoxyaniline

  • Dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-pivaloyl-protected aniline. This is typically pure enough for the next step.

Step 2 & 3: Directed ortho-Metalation and Carboxylation

  • Set up: Under an inert atmosphere of Argon, add the protected aniline (1.0 eq) to a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a septum. Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.2 eq, freshly titrated solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir: Stir the resulting solution at -78 °C for 1.5 hours.

  • Quench: In a separate flame-dried flask, add a large excess of freshly crushed dry ice. Add anhydrous THF to create a slurry.

  • Transfer: Transfer the cold aryllithium solution from the first flask to the dry ice slurry via a cannula under positive Argon pressure.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature overnight.

Step 4: Work-up and Deprotection

  • Slowly quench the reaction mixture by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • To deprotect the pivaloyl group, add concentrated HCl and heat the mixture to reflux (e.g., 80-90 °C) for 4-6 hours, monitoring by TLC.

  • Cool the solution to room temperature. Adjust the pH with a base (e.g., NaOH) to precipitate the crude product.

  • Perform an acid-base purification as described in the FAQ section for final purification.

  • Collect the final product by filtration, wash with cold water, and dry under vacuum.

Parameter Recommended Value Justification
Solvent Anhydrous THFGood solvating properties for organolithiums at low temperatures.
Base n-BuLi or s-BuLiStrong, commercially available bases suitable for deprotonation.
Base Equivalents 1.1 - 1.3 eqEnsures complete lithiation without excessive side reactions.
Temperature -78 °CCritical for the stability of the aryllithium intermediate and to prevent side reactions like benzyne formation.[2]
Lithiation Time 1 - 2 hoursSufficient time for complete deprotonation.
Electrophile Crushed Dry Ice (large excess)Readily available, efficient source of CO₂.
Caption: Summary of Critical Reaction Parameters for the DoM step.

References

  • Organic Syntheses Procedure for 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Snieckus, V. Directed ortho metalation. Trivalent-carbon-directed metalation. A survey of the directing-group-lithium-electrophile combinations. Chem. Rev. 1990, 90 (6), 879–933.
  • Optimization of Organolithium Reactions. Org. Process Res. Dev. 2004, 8 (4), 629–633. Available at: [Link]

  • Continuous flow intensification of ortho-lithiation at ambient conditions. ECI Digital Archives. Available at: [Link]

  • Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Chem. Commun., 2019, 55, 1277-1280. Available at: [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Available at: [Link]

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common side reactions in the synthesis of substituted benzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals troubleshooting common side reactions and yield losses during the synthesis of substituted benzoic acids.

Rather than simply providing standard operating procedures, this guide focuses on the mechanistic causality behind reaction failures. By understanding why a side reaction occurs, you can implement our self-validating protocols to ensure high-fidelity synthetic outcomes.

Troubleshooting Oxidation of Alkylbenzenes

The oxidation of alkyl side chains is a robust method for synthesizing substituted benzoic acids, but it is highly susceptible to both under- and over-reaction.

The Causality of Failure: The fundamental requirement for this reaction is the presence of at least one benzylic hydrogen [1]. The oxidizing agent (typically KMnO4​ ) abstracts this hydrogen to initiate the oxidation process[1]. If the reaction is quenched prematurely, intermediate alcohols or aldehydes (e.g., benzyl alcohol or benzaldehyde) contaminate the product[2]. Conversely, under excessively harsh conditions, the aromatic ring itself can be cleaved, leading to complete degradation of the starting material and the release of CO2​ [2].

Self-Validating Protocol: KMnO4​ Oxidation of Toluene Derivatives

This protocol utilizes visual and chemical checkpoints to ensure complete conversion without over-oxidation.

  • Initialization: In a round-bottom flask, combine the alkylbenzene (1.0 eq) with an aqueous solution of KMnO4​ (2.5 eq) and a catalytic amount of NaOH .

  • Reflux & Monitor: Heat the mixture under gentle reflux.

    • Self-Validation Checkpoint: Monitor the color of the solution. The reaction is complete when the deep purple color of the Mn7+ ions completely disappears and is replaced by a heavy brown precipitate of MnO2​ ( Mn4+ )[3]. This visual cue confirms the total consumption of the oxidant.

  • Filtration: Cool the mixture and filter the brown MnO2​ precipitate. Wash the filter cake with hot water to extract any trapped benzoate salts.

  • Acidification: Transfer the clear aqueous filtrate to a beaker and slowly add concentrated HCl while stirring in an ice bath.

    • Self-Validation Checkpoint: The target substituted benzoic acid will rapidly precipitate as a white crystalline solid once the pH drops below 3. If no precipitate forms, verify the pH; if the pH is acidic and the solution remains clear, ring cleavage (over-oxidation) has likely occurred.

  • Isolation: Collect the crystals via vacuum filtration and purify via recrystallization from hot water[2].

Troubleshooting Grignard Carboxylation

Grignard carboxylation is ideal for converting aryl halides to benzoic acids, but it is notorious for generating unwanted byproducts if temperature and stoichiometry are not strictly controlled.

The Causality of Failure: Two primary side reactions plague this pathway:

  • Ketone Formation: The initially formed magnesium carboxylate salt can react with an unreacted equivalent of the Grignard reagent to produce a ketone byproduct (e.g., benzophenone derivatives)[2].

  • Proteo-debromination (Reduction): At elevated temperatures or in the presence of trace moisture, the Grignard reagent acts as a base, abstracting a proton to yield the reduced arene (e.g., yielding 1,3-bis(trifluoromethyl)benzene instead of the target acid)[4].

Self-Validating Protocol: Low-Temperature Grignard Carboxylation

This protocol minimizes ketone formation and proteo-debromination by employing inverse addition and cryogenic control.

  • Grignard Formation: In an anhydrous, argon-purged flask, add magnesium turnings (1.1 eq) in dry THF. Slowly add the substituted bromobenzene (1.0 eq).

    • Self-Validation Checkpoint: The reaction should self-heat (exotherm). The complete dissolution of the magnesium turnings and the cessation of spontaneous boiling indicate the Grignard reagent has fully formed.

  • Cryogenic Carboxylation: Cool the Grignard solution to -40 °C. Instead of bubbling CO2​ through the solution, maintain a constant overpressure of CO2​ gas at 2 psi, or pour the Grignard solution over a massive excess of crushed, anhydrous dry ice[4].

    • Mechanistic Insight: Maintaining -40 °C minimizes the proteo-debromination byproduct to ~5%, whereas running the reaction at 0 °C increases this impurity to >10%[4]. The massive excess of CO2​ prevents the Grignard reagent from attacking the newly formed carboxylate, thereby eliminating ketone formation.

  • Workup: Once the dry ice has sublimed or the CO2​ absorption ceases, quench the magnesium salts with dilute HCl and extract the benzoic acid into diethyl ether.

Unintended Decarboxylation (The "Ortho Effect")

A frequent issue encountered during the purification or downstream processing of substituted benzoic acids is the spontaneous loss of the carboxyl group ( CO2​ ), yielding the substituted benzene[2].

The Causality of Failure: This side reaction is heavily influenced by the ortho effect . Ortho-substituted benzoic acids experience severe steric clash between the substituent and the carboxyl group. This steric strain raises the ground-state energy of the molecule, effectively lowering the activation energy barrier required for decarboxylation[5]. Furthermore, if trace amounts of transition metals (such as Copper or Silver) are present from previous synthetic steps or contaminated glassware, they act as potent catalysts for protodecarboxylation, stripping the carboxyl group even at moderate temperatures[6][7].

Quantitative Side-Reaction Data

The following table summarizes the expected yields of common side products under varying experimental conditions, allowing you to benchmark your analytical results against known failure modes.

Synthesis MethodSubstrateSub-Optimal ConditionPrimary Side ProductYield of Side ProductCorrective Action
Grignard Carboxylation 3,5-bis( CF3​ )bromobenzene CO2​ addition at 0 °CProteo-debrominated arene~10-11%Lower carboxylation temp to -40 °C (reduces to 5%)[4]
Oxidation TolueneSub-stoichiometric KMnO4​ Benzaldehyde / Benzyl Alcohol15-30%Increase oxidant ratio and reflux time[2]
Grignard Carboxylation Phenylmagnesium bromideExcess Grignard, Room TempBenzophenone (Ketone)5-15%Use inverse addition (Grignard into excess CO2​ )
Decarboxylation Ortho-substituted benzoic acidPresence of CuCO3​ , 120 °CSubstituted Benzene>80%Avoid Cu/Ag traces; strictly control heating[6]

Diagnostic Workflow for Low Yields

Use the following logic tree to diagnose the root cause of low yields in your benzoic acid synthesis.

Troubleshooting Start Low Yield of Benzoic Acid CheckMethod Identify Synthesis Route Start->CheckMethod Oxidation Alkylbenzene Oxidation CheckMethod->Oxidation Grignard Grignard Carboxylation CheckMethod->Grignard Ox_Check Check Intermediates (Aldehyde/Alcohol present?) Oxidation->Ox_Check Gr_Check Check Byproducts (Ketone or Reduced Arene?) Grignard->Gr_Check Ox_Inc Incomplete Oxidation Increase Time/Oxidant Ox_Check->Ox_Inc Yes Ox_Over Over-oxidation / Cleavage Reduce Temp/Oxidant Ox_Check->Ox_Over No Gr_Ketone Ketone Formation Avoid Excess Grignard Gr_Check->Gr_Ketone Ketone Gr_Red Proteo-debromination Ensure Anhydrous/Lower Temp Gr_Check->Gr_Red Reduced Arene

Diagnostic workflow for identifying and correcting side reactions in benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q: My oxidation of tert-butylbenzene yielded no benzoic acid. Why? A: Side-chain oxidation requires at least one benzylic hydrogen to initiate the reaction mechanism[1]. Because tert-butylbenzene lacks benzylic hydrogens, the oxidizing agent cannot abstract a proton to form the necessary radical or ester intermediate, rendering the molecule inert to KMnO4​ oxidation[8].

Q: Why did my Grignard carboxylation yield a ketone instead of the expected benzoic acid? A: Ketone formation occurs when the initially formed magnesium carboxylate salt reacts with an unreacted equivalent of the Grignard reagent[2]. To prevent this, ensure CO2​ is always in large excess. Pouring the Grignard solution over a large excess of crushed dry ice is highly preferred over bubbling CO2​ gas slowly into the Grignard solution.

Q: I am scaling up the synthesis of an ortho-substituted benzoic acid, but I am losing product during vacuum distillation. What is causing this? A: You are likely experiencing thermal protodecarboxylation. Ortho-substituted benzoic acids have a significantly lower activation energy barrier for decarboxylation due to steric clash with the carboxyl group (the "ortho effect")[5]. Ensure your reaction mixture is completely free of transition metal impurities (like Cu, Pd, or Ag) which catalyze this process[7], and switch to recrystallization rather than distillation for purification[2].

References

  • Pearson. "Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons - Pearson." Pearson. URL: [Link]

  • Fiveable. "16.8 Oxidation of Aromatic Compounds - Organic Chemistry - Fiveable." Fiveable. URL: [Link]

  • Save My Exams. "Producing Benzoic Acid - A Level Chemistry Revision Notes - Save My Exams." Save My Exams. URL:[Link]

  • Google Patents. "US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid." Google Patents.
  • IJBPAS. "protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate." IJBPAS. URL: [Link]

  • ACS Publications. "Metal-Catalyzed Decarboxylative C–H Functionalization | Chemical Reviews." ACS. URL: [Link]

  • NIH. "Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings." PMC. URL: [Link]

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Technical Support Center: Crystallization of 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-Amino-6-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format.

Understanding the Molecule: Key Physicochemical Characteristics

2-Amino-6-fluoro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its crystallization behavior is governed by a balance of intermolecular forces, including hydrogen bonding (from the carboxylic acid and amino groups), dipole-dipole interactions (due to the fluorine and methoxy groups), and van der Waals forces. The presence of both hydrogen bond donors (amine and carboxylic acid) and acceptors (carboxylic acid, methoxy, and fluorine) suggests a high potential for strong crystal lattice formation. However, the specific arrangement of these functional groups can also lead to challenges such as polymorphism and solvent inclusion.

While specific experimental data for 2-Amino-6-fluoro-3-methoxybenzoic acid is not extensively published, we can infer its properties from structurally similar compounds like other substituted aminobenzoic acids. For instance, p-aminobenzoic acid is known to exhibit polymorphism, crystallizing in different forms (needles vs. prisms) depending on the solvent and cooling conditions.[1][2] This highlights the critical importance of carefully controlling crystallization parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What should I do?

A1: This is a common issue indicating that the rate of nucleation is far exceeding the rate of crystal growth. This often happens when the solution is too supersaturated or cooled too quickly. Here’s a systematic approach to resolve this:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Rapid cooling is a frequent cause of amorphous precipitation.[3] Instead of a cold-water or ice bath, allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels.[4] Subsequently, you can move it to a refrigerator and then a freezer to maximize yield.

    • Increase Solvent Volume: You may have used the absolute minimum amount of hot solvent. While this is good for yield, it can lead to rapid crashing out of the solution.[5] Re-heat the mixture and add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation level.[5]

    • Anti-Solvent Method: Consider using an anti-solvent crystallization technique. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble. This allows for more controlled precipitation.

  • Promote Nucleation:

    • Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod.[3] The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous attempt, add a single "seed crystal" to the supersaturated solution.[3] This provides a template for further crystal growth.

Q2: I'm not getting any crystals to form, even after the solution has cooled completely. What's the problem?

A2: This typically means your solution is not sufficiently supersaturated. Here are the steps to induce crystallization:

  • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent.[5] Be careful not to boil it too vigorously, as this can lead to decomposition. After reducing the volume, allow it to cool again.

  • Induce Nucleation: If the solution is clear, try scratching the flask or adding a seed crystal as described above.[3][5]

  • Re-evaluate Your Solvent Choice: It's possible the solvent is too good at dissolving your compound at all temperatures. An ideal crystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[4] You may need to perform a solvent screen to find a more suitable system.

Q3: My crystallization yield is very low. How can I improve it?

A3: Low yield is often a result of using too much solvent or incomplete precipitation.

  • Optimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[5] During the dissolution step, add the hot solvent in small portions until the solid just dissolves.

  • Maximize Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize the precipitation of the solid.

  • Consider a Second Crop: After filtering your first batch of crystals, you can try to obtain a second, less pure crop by concentrating the mother liquor (the remaining solution) and re-cooling.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

The choice of solvent is the most critical parameter in crystallization.[3] A good solvent will dissolve the compound when hot but not when cold.

Methodology:

  • Preparation: Place approximately 10-20 mg of your crude 2-Amino-6-fluoro-3-methoxybenzoic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, starting with about 0.5 mL.

  • Room Temperature Solubility: Vigorously agitate each tube. If the compound dissolves completely at room temperature, that solvent is likely too good for cooling crystallization but may be suitable for anti-solvent methods.[3]

  • Hot Solubility: For the solvents that did not dissolve the compound at room temperature, gently heat the tubes in a sand bath or on a hot plate.[4] Add small increments of the solvent until the solid just dissolves.

  • Cooling and Observation: Allow the hot solutions to cool slowly to room temperature. Observe which solvents produce well-formed crystals. The ideal solvent will show a significant difference in solubility between hot and cold conditions.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsPolarityPotential for Hydrogen Bonding
AlcoholsMethanol, Ethanol, IsopropanolPolar ProticYes
EstersEthyl AcetateMedium PolarityAcceptor
KetonesAcetonePolar AproticAcceptor
EthersTetrahydrofuran (THF)Low PolarityAcceptor
AromaticTolueneNon-polarNo
HalogenatedDichloromethaneMedium PolarityNo
WaterH₂OVery Polar ProticYes

This table is a general guide. The presence of polar functional groups in 2-Amino-6-fluoro-3-methoxybenzoic acid suggests that polar solvents or solvent mixtures are likely to be most effective.

Protocol 2: Controlled Cooling Crystallization

This protocol is designed to promote the formation of large, high-purity crystals.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude 2-Amino-6-fluoro-3-methoxybenzoic acid. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.[4]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] To further slow the cooling, you can insulate the flask.

  • Extended Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Visualization of Troubleshooting Logic

Below is a decision-making workflow for troubleshooting common crystallization issues.

Caption: Troubleshooting workflow for crystallization.

References

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design.
  • Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-Portal.org.
  • Crystallization of para-aminobenzoic acid forms
  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PubMed.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz. White Rose Research Online.
  • Guide for crystalliz
  • SOP: CRYSTALLIZ
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Request PDF.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • 2-amino-3-fluoro-6-methoxybenzoic acid | 1354949-83-9. Sigma-Aldrich.
  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
  • 2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3). PubChemLite.
  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem.
  • 1549130-82-6|2-Amino-6-fluoro-3-methoxybenzoic acid|BLD Pharm. BLD Pharm.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • 2-Amino-6-fluoro-4-methoxybenzoic acid | 1509199-36-3. Sigma-Aldrich.
  • 2-Amino-3-methoxybenzoic acid | Biochemical Reagent. MedchemExpress.com.
  • 1250810-28-6 | 2-Amino-5-fluoro-3-methoxybenzoic acid. ChemScene.
  • 2-Amino-5-fluoro-3-methoxybenzoic acid. Sigma-Aldrich.

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Technical Support Center: Purification & Troubleshooting for 2-Amino-6-fluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support portal for the isolation and purification of 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6)[1]. This highly functionalized anthranilic acid derivative presents unique purification challenges due to its amphoteric nature and electron-rich aniline moiety.

As a zwitterionic molecule containing both a basic amino group (-NH₂) and an acidic carboxylic acid (-COOH), its solubility is highly pH-dependent. Furthermore, the presence of the electron-donating methoxy group makes the aromatic ring susceptible to oxidative degradation, often resulting in deeply colored impurities. This guide provides field-proven, causality-driven methodologies to achieve >99% purity for downstream drug development applications.

Part 1: Troubleshooting & FAQ Knowledge Base

Q1: My crude product is dark brown or purple instead of the expected off-white powder. What causes this, and how do I remove it?

The Causality: The amino group (-NH₂) on the benzene ring is prone to air oxidation, especially in the presence of trace transition metals or light. This oxidation generates extended conjugated systems (such as azo, azoxy, or quinone-imine derivatives) which are highly chromophoric[2]. The Solution: Activated carbon (charcoal) decolorization. Activated carbon possesses a massive surface area and a highly porous graphitic structure. The extended π -systems of the colored oxidative impurities strongly adsorb to the carbon via π−π stacking interactions, whereas the smaller, more polar target molecule remains in the aqueous basic solution[3].

Q2: My product contains high levels of inorganic salts (e.g., NaCl, Na₂SO₄) and unreacted polar precursors. How can I isolate the pure free acid?

The Causality: Syntheses of functionalized benzoic acids often involve aggressive pH swings (e.g., basic hydrolysis followed by acidic workup), generating stoichiometric amounts of inorganic salts. The Solution: Isoelectric precipitation. Because 2-amino-6-fluoro-3-methoxybenzoic acid is amphoteric, it forms water-soluble sodium salts at high pH (carboxylate anion) and water-soluble hydrochloride salts at low pH (ammonium cation). By carefully adjusting the pH to the molecule's isoelectric point (pI, typically between pH 3.5 and 4.5 for anthranilic acid derivatives), the molecule exists as a neutral zwitterion[4][5]. In this state, the hydration sphere is minimized, causing the target compound to precipitate out of the aqueous phase while inorganic salts and highly polar impurities remain dissolved.

Q3: LC-MS analysis reveals regioisomeric impurities (e.g., 4-fluoro or 5-methoxy isomers) that co-precipitated. How do I separate them?

The Causality: Electrophilic aromatic substitution steps (like fluorination or methoxylation) during upstream synthesis often yield a mixture of kinetic and thermodynamic regioisomers. Because these isomers share the same molecular weight and similar pI values, isoelectric precipitation cannot separate them. The Solution: Solvent/anti-solvent recrystallization. Regioisomers pack differently in a crystal lattice due to varying steric hindrances and hydrogen-bonding geometries. Dissolving the mixture in a hot, polar organic solvent (e.g., ethanol or ethyl acetate) and slowly adding a non-polar anti-solvent (e.g., hexanes or water) allows the most thermodynamically stable crystal (usually the target isomer) to nucleate and grow selectively.

Part 2: Quantitative Data & Impurity Profiling

To successfully purify your compound, you must first identify the impurity profile. The table below summarizes the common impurities associated with 2-amino-6-fluoro-3-methoxybenzoic acid and the corresponding analytical and removal strategies.

Impurity ClassSource / CausalityDetection MethodPrimary Removal StrategyExpected Recovery
Oxidative Byproducts Air/light oxidation of the aniline moiety.UV-Vis (Broad absorption >400 nm), Visual (Brown/Red)Activated Carbon Treatment>95% (Target compound)
Inorganic Salts Neutralization steps during synthesis (e.g., NaCl).Conductivity, Ash content, Ion ChromatographyIsoelectric Precipitation>90%
Regioisomers Non-selective upstream halogenation/etherification.HPLC (Isocratic reverse-phase), ¹H-NMRRecrystallization (EtOH/Water)70-85% (per crop)
Starting Materials Incomplete reaction (e.g., des-fluoro precursor).LC-MS (Mass difference of -18 Da for des-fluoro)Preparative HPLC or RecrystallizationVariable

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating In-Process Controls (IPCs), you ensure that each step has succeeded before proceeding, preventing the loss of valuable material.

Protocol A: Activated Carbon Decolorization & Isoelectric Precipitation

This protocol removes colored oxidation products and inorganic salts.

  • Dissolution (IPC: Visual Clarity & pH):

    • Suspend 10.0 g of crude 2-amino-6-fluoro-3-methoxybenzoic acid in 100 mL of deionized water.

    • Slowly add 2.0 M NaOH dropwise under continuous stirring until the solid completely dissolves.

    • Validation: Check the pH using a calibrated meter. The pH should be ~9.0–10.0. The solution will likely be dark brown.

  • Decolorization:

    • Add 1.0 g of activated carbon (Norit® or equivalent) to the basic solution[6].

    • Heat the suspension to 60°C for 30 minutes under continuous stirring.

  • Hot Filtration (IPC: Colorimetric Check):

    • Filter the hot suspension through a pad of Celite® using a Büchner funnel to remove the fine carbon particles.

    • Validation: The filtrate should now be pale yellow or colorless. If a dark tint remains, repeat Step 2 with 0.5 g of fresh carbon.

  • Isoelectric Precipitation (IPC: pH Target):

    • Cool the filtrate to 10°C using an ice bath.

    • Slowly add 1.0 M HCl dropwise with vigorous stirring.

    • Validation: Monitor the pH continuously. A thick, off-white precipitate will begin to form around pH 5.0. Continue adding HCl until the pH stabilizes exactly at the isoelectric point (target pH 3.8 ± 0.2). Do not over-acidify, as the precipitate will re-dissolve as the hydrochloride salt[4].

  • Isolation:

    • Stir the suspension at 5°C for 1 hour to maximize crystal yield.

    • Filter the solid via vacuum filtration and wash the filter cake with 2 x 20 mL of ice-cold deionized water to remove residual NaCl.

    • Dry the solid in a vacuum oven at 45°C overnight.

Protocol B: Regioisomer Removal via Recrystallization

Use this protocol if HPLC indicates the presence of structural isomers.

  • Dissolution: Place 5.0 g of the pre-purified product (from Protocol A) in a round-bottom flask. Add 25 mL of absolute Ethanol and heat to reflux (78°C) until complete dissolution occurs.

  • Anti-Solvent Addition: Remove from heat and immediately add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point). Add 1-2 drops of Ethanol to clear the turbidity.

  • Controlled Nucleation (IPC: Cooling Rate): Allow the flask to cool to room temperature undisturbed over 4 hours. Causality: Slow cooling promotes the growth of pure, highly ordered crystals, excluding regioisomers from the crystal lattice.

  • Harvesting: Cool the flask to 0°C for 1 hour, filter the crystals, and wash with a minimal amount of ice-cold 1:1 EtOH/Water.

  • Validation: Analyze the mother liquor and the isolated crystals via HPLC. The crystals should show >99% isomeric purity.

Part 4: Purification Workflow Visualization

The following diagram maps the logical flow and physical state changes of the compound during Protocol A.

PurificationWorkflow Start Crude 2-Amino-6-fluoro- 3-methoxybenzoic acid Dissolve Dissolve in aq. NaOH (pH > 9) Start->Dissolve Aqueous Base Carbon Add Activated Carbon & Heat (60°C) Dissolve->Carbon Decolorization Filter1 Filter through Celite (Removes Carbon & Color) Carbon->Filter1 Hot Filtration Acidify Adjust to pI (pH ~3.8) with aq. HCl Filter1->Acidify Clear Filtrate Precipitate Isoelectric Precipitation & Cooling (5°C) Acidify->Precipitate Zwitterion Formation Filter2 Vacuum Filtration & Cold Water Wash Precipitate->Filter2 Solid-Liquid Sep Pure Pure Compound (>99% HPLC) Filter2->Pure Vacuum Drying

Fig 1: Workflow for the purification of 2-amino-6-fluoro-3-methoxybenzoic acid via isoelectric precipitation.

References

  • PubChemLite - 2-amino-6-fluoro-3-methoxybenzoic acid (C8H8FNO3). University of Luxembourg.
  • Anthranilic acid. Wikipedia.
  • US3043867A - Method for the purification of aminocarboxylic acids. Google Patents.
  • US2744938A - Removal of color impurities from organic compounds. Google Patents.
  • US2735865A - Process for purifying p-aminobenzoic. Google Patents.
  • Isoelectric point pH (Topic Compilation). Science.gov.
  • 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers. Chemical Register.

Sources

optimizing reaction conditions for reactions involving 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-6-fluoro-3-methoxybenzoic Acid

Welcome to the technical support center for 2-Amino-6-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered when working with this versatile building block. The unique electronic and steric properties of this molecule, arising from the interplay between the nucleophilic amino group, the carboxylic acid, and the ortho-fluoro and methoxy substituents, present specific challenges and opportunities in synthesis. This document provides a structured, question-and-answer-based approach to navigate these complexities effectively.

Section 1: Compound Profile & Handling FAQs

This section addresses fundamental questions regarding the properties, storage, and handling of 2-Amino-6-fluoro-3-methoxybenzoic acid.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties is crucial for proper handling and reaction setup. The key characteristics are summarized below. The fluorine atom, in particular, enhances the molecule's reactivity and selectivity in various synthetic transformations.[1]

PropertyValueSource
Molecular Formula C₈H₈FNO₃[2]
Molecular Weight 185.15 g/mol
Appearance Typically a solid powder
CAS Number 1549130-82-6[3]
Storage Temperature Room Temperature (RT)
InChIKey LTFHIHJBGLJAHJ-UHFFFAOYSA-N

Q2: What are the optimal storage and handling conditions for 2-Amino-6-fluoro-3-methoxybenzoic acid?

A2: To ensure long-term stability and reagent integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[4] While room temperature is generally acceptable for the solid, it is critical to prevent moisture absorption, which can hydrolyze activated intermediates or interfere with moisture-sensitive coupling reactions. When handling, avoid creating dust and use appropriate personal protective equipment (PPE), as the compound is classified with GHS07 pictograms, indicating it may cause skin and eye irritation.

Q3: What are common solvents for dissolving this compound?

A3: Solubility depends on the intended application. For reactions, common aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are effective. For analytical purposes like HPLC, a mixture of methanol or acetonitrile with an aqueous buffer is typically used.[5][6] Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, solubility can be manipulated with pH. In aqueous solutions, it will be more soluble under basic conditions (as the carboxylate salt) or acidic conditions (as the ammonium salt).

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most frequent applications for this molecule.[7] The electron-withdrawing nature of the fluorine and the steric hindrance from the ortho substituents can influence reaction outcomes.

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// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sol3 [label="No"]; q3 -> q4 [label="Yes"]; q4 -> sol4 [label="Yes"]; } .enddot Caption: Troubleshooting workflow for low-yield amide coupling.

Q4: My amide coupling reaction with an amine is slow and gives a low yield. What are the primary causes and solutions?

A4: This is a common issue often rooted in inefficient activation of the carboxylic acid or suboptimal reaction conditions.

  • Cause 1: Incomplete Carboxylic Acid Activation. The carboxylic acid must be converted to a more reactive intermediate. Standard carbodiimide reagents like DCC or EDC can be effective, but side reactions can occur.

    • Solution: The use of additives like 1-hydroxy-1H-benzotriazole (HOBt) with carbodiimides is highly recommended. HOBt traps the activated O-acylisourea intermediate to form an active ester, which reduces the risk of epimerization in chiral substrates and increases efficiency. For sterically hindered or electronically deactivated substrates, more potent uronium/aminium salt coupling reagents like HATU or HBTU are often superior.[7][8]

  • Cause 2: Suboptimal Base or Solvent. The choice of base is critical. It must be strong enough to deprotonate the amine and neutralize the acid formed during the reaction but not nucleophilic enough to compete with the desired amine.

    • Solution: N,N-Diisopropylethylamine (DIPEA) is a common choice due to its bulky nature, which makes it a poor nucleophile.[7] Ensure at least 2-3 equivalents are used. The solvent should fully dissolve all reactants; DMF or NMP are excellent choices for their high polarity.

  • Cause 3: Steric Hindrance. The ortho-fluoro and amino groups create a sterically crowded environment around the carboxylic acid, which can slow the approach of the amine nucleophile.

    • Solution: Increase the reaction time (up to 24 hours) and/or temperature (e.g., to 40-50 °C). Using a more powerful coupling reagent like HATU can also overcome this barrier.

Q5: I am observing significant formation of a urea byproduct that is difficult to remove. How can I avoid this?

A5: This issue is specific to reactions using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). The byproduct is dicyclohexylurea (DCU) or diisopropylurea, respectively.

  • Solution 1 (Filtration): DCU is notoriously insoluble in many common organic solvents like DCM and can often be removed by simple filtration. However, some may remain in solution.

  • Solution 2 (Alternative Reagents): The best solution is to switch to a different class of coupling reagent.

    • EDC (Water-Soluble Carbodiimide): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) produces a water-soluble urea byproduct that can be easily removed with an aqueous workup.

    • Uronium/Phosphonium Reagents: Reagents like HATU or PyBOP do not produce urea byproducts, simplifying purification. Their byproducts are generally water-soluble and removed during workup.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a stirred solution of 2-Amino-6-fluoro-3-methoxybenzoic acid (1.0 eq.) in anhydrous DMF (0.1 M), add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.[9]

Section 3: Troubleshooting Esterification Reactions

Esterification of 2-Amino-6-fluoro-3-methoxybenzoic acid can be achieved through several methods, each with its own set of challenges.

Q6: Classic Fischer esterification (acid catalyst, refluxing alcohol) is not working well. Why, and what are the alternatives?

A6: Fischer esterification is an equilibrium-limited reaction that requires harsh conditions (strong acid, high heat) which can lead to side reactions or degradation, especially with a substituted aniline like this one. The amino group can be protonated, potentially reducing solubility or reacting undesirably.

  • Alternative 1: Catalytic Esterification with Methanol. Recent studies have shown that heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, can effectively catalyze the methyl esterification of fluorinated aromatic carboxylic acids under milder conditions than traditional methods.[10][11] This approach avoids strong acids and can lead to higher conversion yields.

  • Alternative 2: Alkylation with Alkyl Halides. Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). This is a non-equilibrium process that often proceeds to completion at room temperature or with gentle heating.

  • Alternative 3: Coupling Reagent-Mediated Esterification. The same coupling reagents used for amide formation (e.g., DCC, EDC/DMAP) can be used to form esters. The carboxylic acid is activated and then intercepted by an alcohol instead of an amine. DMAP (4-Dimethylaminopyridine) is often used as a catalyst in these reactions.

// Nodes start [label="Esterification Strategy Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fischer [label="Fischer Esterification\n(Acid + Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkylation [label="Base + Alkyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Coupling Reagent + Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"];

pros_fischer [label="Pros:\n- Inexpensive reagents", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; cons_fischer [label="Cons:\n- Harsh conditions\n- Equilibrium-limited\n- Potential side reactions", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

pros_alkylation [label="Pros:\n- High yield\n- Mild conditions", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; cons_alkylation [label="Cons:\n- Alkyl halide can be toxic\n- Base choice is critical", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

pros_coupling [label="Pros:\n- Very mild conditions\n- High yield", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; cons_coupling [label="Cons:\n- Expensive reagents\n- Byproduct removal", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges start -> fischer; start -> alkylation; start -> coupling;

fischer -> pros_fischer [dir=none]; fischer -> cons_fischer [dir=none];

alkylation -> pros_alkylation [dir=none]; alkylation -> cons_alkylation [dir=none];

coupling -> pros_coupling [dir=none]; coupling -> cons_coupling [dir=none]; } .enddot Caption: Comparison of common esterification strategies.

Section 4: Analytical & Purification Guidance

Proper reaction monitoring and purification are essential for obtaining high-quality material.

Q7: What is the best way to monitor the progress of my reactions involving this compound?

A7: A multi-tiered approach is recommended.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks. Use silica gel plates. A good starting eluent system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting acid is quite polar and should have a low Rf, while the amide or ester product will be less polar and have a higher Rf. Visualize spots using a UV lamp (254 nm).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity. A reversed-phase C18 column is standard.[6]

    • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol is typical.

    • Detection: UV detection is effective. The aromatic ring provides a strong chromophore.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for confirming the identity of your product. It provides both retention time data (from the LC) and mass-to-charge ratio (from the MS), confirming that you have formed the product with the correct molecular weight.

Q8: I have a complex mixture after my reaction. What is a general purification strategy?

A8: A standard liquid-liquid extraction followed by column chromatography is usually effective.

Protocol 2: General Workup and Purification Strategy
  • Quench and Dilute: Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution). Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or DCM.

  • Aqueous Washes:

    • Acid Wash: Wash with a dilute acid (e.g., 1 M HCl or 5% citric acid) to remove basic impurities like excess amines, DIPEA, or unreacted starting material (by protonating the amino group).

    • Base Wash: Wash with a weak base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to remove acidic impurities, such as unreacted starting material (by deprotonating the carboxylic acid) or acidic byproducts like HOBt.

    • Brine Wash: Wash with saturated NaCl solution to remove residual water from the organic layer.

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Silica Gel Chromatography: Purify the resulting crude residue using flash column chromatography. The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in hexanes is a versatile starting point. Collect fractions and analyze by TLC to isolate the pure product.

References

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Retrieved from [Link]

  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (C8H8FNO3). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3). Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

Sources

Navigating the Stability of 2-Amino-6-fluoro-3-methoxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-6-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this key building block in their experimental workflows. As a substituted aminobenzoic acid, its stability profile is critical to ensure the integrity of your research and the quality of your results. This document provides an in-depth analysis of its stability, potential degradation pathways, and practical troubleshooting advice to address challenges you may encounter. Our approach is grounded in established principles of chemical stability, drawing parallels from structurally related aminobenzoic acids and fluorinated aromatic compounds to provide a comprehensive and predictive overview.

Understanding the Stability Profile

2-Amino-6-fluoro-3-methoxybenzoic acid is a moderately complex aromatic molecule with functional groups that are susceptible to various degradation mechanisms. The interplay between the amino, fluoro, and methoxy substituents on the benzoic acid core dictates its overall stability. While specific kinetic data for this exact molecule is not extensively published, we can infer its stability based on the known behavior of its constituent functional groups.

Key Factors Influencing Stability:

  • pH: The amino and carboxylic acid groups are ionizable, making the compound's stability pH-dependent. At acidic pH, the amino group is protonated, which can influence its reactivity. In alkaline conditions, the carboxylic acid exists as a carboxylate, which can also affect degradation pathways.[1]

  • Light (Photostability): Aromatic amines and benzoic acid derivatives can be susceptible to photodegradation.[2][3] Exposure to UV or even ambient light over extended periods may lead to discoloration and the formation of degradation products.

  • Temperature (Thermal Stability): Elevated temperatures can induce decarboxylation, a common degradation pathway for benzoic acids, leading to the loss of carbon dioxide.[4][5] The presence of other functional groups may influence the onset temperature of this decomposition.

  • Oxidizing Agents: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and other colored byproducts. Contact with strong oxidizing agents should be avoided.

Troubleshooting Guide: A Proactive Approach to Stability Issues

This section addresses common problems encountered during the handling, storage, and use of 2-Amino-6-fluoro-3-methoxybenzoic acid in a question-and-answer format.

Question 1: My solid sample of 2-Amino-6-fluoro-3-methoxybenzoic acid has developed a yellow or brownish tint over time. What could be the cause, and is it still usable?

Answer:

Discoloration of aminobenzoic acid derivatives upon storage is a common observation and is often indicative of oxidative degradation or photodecomposition.[2][6]

  • Causality: The primary culprit is likely the oxidation of the aromatic amino group. This process can be accelerated by exposure to air (oxygen) and light. Even trace impurities can sometimes catalyze these degradation reactions.

  • Troubleshooting Steps:

    • Assess the Extent of Degradation: A slight surface discoloration might not significantly impact the bulk purity. However, a uniform dark color suggests more extensive degradation.

    • Analytical Verification: To ascertain usability, it is crucial to re-analyze the material. A simple melting point determination can be a quick check; a broad or depressed melting range compared to the specification indicates impurities. For more definitive results, techniques like HPLC or LC-MS should be used to quantify the purity and identify potential degradation products.

    • Purification: If the degradation is minor, recrystallization from an appropriate solvent may be a viable option to purify the compound.

  • Preventative Measures:

    • Store the compound in a tightly sealed, amber glass vial to protect it from light and air.

    • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

    • Store in a cool, dark, and dry place as recommended by suppliers.

Question 2: I am observing unexpected peaks in my HPLC analysis after dissolving the compound and letting the solution stand. What are the likely degradation pathways in solution?

Answer:

The appearance of new peaks in your chromatogram points towards degradation in the solution state. The primary degradation pathways in solution are hydrolysis and oxidation.

  • Causality:

    • Hydrolytic Degradation: While the amide bond is not present in this molecule, other ester-like impurities or interactions with solvents at non-neutral pH can lead to hydrolysis. The stability of the methoxy group to hydrolysis under strongly acidic or basic conditions should also be considered, although it is generally stable under typical experimental conditions.

    • Oxidative Degradation: Dissolved oxygen in the solvent can promote oxidation of the amino group. This is often catalyzed by trace metal ions and can be pH-dependent.

    • Photodegradation: If the solution was exposed to light, photo-induced degradation is a strong possibility.[3]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for solution instability.

  • Preventative Measures:

    • Use freshly prepared solutions for your experiments whenever possible.

    • Utilize high-purity, degassed solvents.

    • Store solutions in amber vials or protect them from light, especially if they are to be stored for any length of time.

    • For prolonged storage of solutions, consider storing at reduced temperatures (e.g., 2-8 °C or -20 °C), after confirming that the compound will not precipitate.

Question 3: My reaction yield is lower than expected, and I suspect the starting material is degrading under the reaction conditions. How can I investigate this?

Answer:

Low reaction yields can indeed be a result of starting material degradation. A systematic approach is needed to pinpoint the cause.

  • Causality: The reaction conditions themselves (e.g., high temperature, strong acids or bases, presence of oxidizing or reducing agents) may be degrading your 2-Amino-6-fluoro-3-methoxybenzoic acid.

  • Investigative Protocol (Forced Degradation Study): A forced degradation or stress testing study is a systematic way to understand the stability of your compound under various conditions.[7][8]

    Step 1: Design the Stress Conditions Prepare separate solutions of your compound and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress (in solution): Heat the solution at an elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose the solution to a light source (e.g., a photostability chamber with UV and visible light).

    Step 2: Time Points and Analysis Sample each stress condition at various time points (e.g., 0, 2, 6, 24 hours). Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    Step 3: Data Interpretation

    • Compare the chromatograms of the stressed samples to a control sample (stored at optimal conditions).

    • Identify the conditions under which significant degradation occurs.

    • The peak purity of the parent compound should be monitored to ensure that the new peaks are not co-eluting.

  • Experimental Workflow for Forced Degradation:

    Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (0.1M HCl) A->B C Base Hydrolysis (0.1M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress A->F G Sample at Time Points (0, 2, 6, 24h) B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identify Degradation Pathways H->I

    Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid 2-Amino-6-fluoro-3-methoxybenzoic acid?

    • A1: It is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term stability, refrigeration (2-8 °C) is advisable.

  • Q2: Can I store solutions of this compound? If so, under what conditions?

    • A2: While freshly prepared solutions are always best, if storage is necessary, they should be kept in tightly sealed amber vials at low temperatures. For short-term storage, 2-8 °C may be sufficient. For longer periods, storage at -20 °C or -80 °C is recommended, provided the compound is soluble and stable in the chosen solvent at these temperatures. Always perform a visual check for precipitation before use when bringing the solution to room temperature.

  • Q3: What are the likely thermal decomposition products?

    • A3: The most probable primary thermal degradation pathway is decarboxylation, leading to the formation of 1-amino-3-fluoro-2-methoxybenzene and carbon dioxide.[4][5] At higher temperatures, further fragmentation of the aromatic ring can occur.

  • Q4: Is this compound sensitive to moisture?

    • A4: While not excessively hygroscopic, like most fine chemicals, it is good practice to minimize exposure to atmospheric moisture to prevent potential hydrolysis and physical changes like clumping.

  • Q5: What solvents are suitable for dissolving 2-Amino-6-fluoro-3-methoxybenzoic acid?

    • A5: Based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in aqueous solutions will be pH-dependent.

Data Presentation

Table 1: Predicted Degradation Pathways and Potential Products

Stress ConditionPredicted Degradation PathwayPotential Degradation Products
Acid/Base Hydrolysis Generally stable, but extreme conditions could potentially cleave the methoxy group.2-Amino-6-fluoro-3-hydroxybenzoic acid
Oxidation Oxidation of the amino group.2-Nitroso-6-fluoro-3-methoxybenzoic acid, 2-Nitro-6-fluoro-3-methoxybenzoic acid, colored polymeric materials.
Thermal Degradation Decarboxylation.1-Amino-3-fluoro-2-methoxybenzene, Carbon Dioxide.
Photodegradation Complex free-radical mechanisms, potential for polymerization.Hydroxylated and dimeric species.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of resolving 2-Amino-6-fluoro-3-methoxybenzoic acid from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 210-400 nm), likely around 240-260 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of 2-Amino-6-fluoro-3-methoxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Generate degraded samples using the forced degradation protocol (Protocol 2).

  • Inject the control and degraded samples into the HPLC system.

  • Evaluate the chromatograms for the resolution between the parent peak and any new peaks that appear.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation for all significant peaks.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

Materials:

  • 2-Amino-6-fluoro-3-methoxybenzoic acid

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and another sample at 60 °C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and another sample at 60 °C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Keep 2 mL of the stock solution at 60 °C.

    • Control: Keep 2 mL of the stock solution at 4 °C, protected from light.

  • Sampling and Analysis:

    • At specified time points (e.g., 2, 6, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using the developed stability-indicating HPLC method.

References

  • Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF - ResearchGate. Available from: [Link]

  • Aminobenzoic Acid Impurities and Related Compound - Veeprho Pharmaceuticals. Available from: [Link]

  • Safety Data Sheet: Fluorobenzene - Carl ROTH. Available from: [Link]

  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination - ResearchGate. Available from: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC. Available from: [Link]

  • Fluorine Safety. Available from: [Link]

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available from: [Link]

  • 4-Aminobenzoic acid - Wikipedia. Available from: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available from: [Link]

  • Catalytic Photodegradation of p-aminobenzoic Acid on TiO2 Nanowires with High Surface Area - OSTI.GOV. Available from: [Link]

  • Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed. Available from: [Link]

  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) - PubMed. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available from: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]

  • Fluorine - Airgas. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • Guide for the Safe Handling of Tetrafluoroethylene November 2017 About the authors Acknowledgments - Plastics Europe. Available from: [Link]

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - MDPI. Available from: [Link]

  • Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide - Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • forced degradation products: Topics by Science.gov. Available from: [Link]

  • (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate. Available from: [Link]

  • TiO2photocatalytic degradation of UV filter para-aminobenzoic acid under artificial and solar illumination - Academia.edu. Available from: [Link]

  • (PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination - ResearchGate. Available from: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - eScholarship.org. Available from: [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]

  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz - White Rose Research Online. Available from: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC. Available from: [Link]

  • Bioaccumulation, Biotransformation and Oxidative Stress of 6:2 Fluorotelomer Sulfonamidoalkyl Betaine (6:2 FTAB) in Earthworms (Eisenia fetida) - MDPI. Available from: [Link]

  • Q1A(R2) Guideline - ICH. Available from: [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes - PMC. Available from: [Link]

  • Comparative study of the thermal decomposition behaviour of different amino acids and peptides - ResearchGate. Available from: [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives - MDPI. Available from: [Link]

Sources

Technical Support Center: Safe Handling and Storage of 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a dedicated technical resource for personnel working with 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6). As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to ensure both experimental integrity and personal safety. The information herein is synthesized from authoritative safety data sheets (SDS) for this compound and structurally similar analogs, providing a robust framework for safe laboratory practices.

Hazard Identification and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. 2-Amino-6-fluoro-3-methoxybenzoic acid is a solid, typically a powder, used in scientific research and development.[1] Its primary hazards are related to irritation.

Table 1: Chemical and Hazard Summary

Property Value Source(s)
CAS Number 1549130-82-6 [2][3]
Molecular Formula C₈H₈FNO₃ [4][5]
Molecular Weight 185.15 g/mol [4][5]
Physical Form Solid, powder [4]
GHS Pictogram [1][4][6]
Signal Word Warning [1][4][6]

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[1][6][7][8] |

Note: Hazard classifications are based on data for the specified compound and close structural analogs.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the experimental use of 2-Amino-6-fluoro-3-methoxybenzoic acid, providing explanations and actionable solutions.

Q: My solid compound appears clumped and discolored. What could be the cause, and is it still viable for my experiment?

A: Clumping and discoloration are typically indicative of moisture absorption or, less commonly, degradation from air exposure. The benzoic acid moiety can be hygroscopic.

  • Causality: Improper storage, such as a poorly sealed container or storage in a humid environment, allows ambient moisture to be absorbed, causing the fine powder to agglomerate. While the compound is generally stable, prolonged exposure to air and light could lead to minor oxidative degradation, sometimes visible as a slight color change.[6][9]

  • Troubleshooting Steps:

    • Assess the Extent: Minor clumping without significant color change may not impact experiments where high purity is not critical. However, for sensitive applications like quantitative analysis or synthesis of a final drug compound, the purity is now questionable.

    • Dry the Material: If you suspect moisture absorption, the material can be dried under a vacuum at a mild temperature (e.g., 30-40°C). This should be done with caution, as heating can also degrade the sample.

    • Purity Check: Before use, it is highly recommended to verify the compound's integrity via analytical methods such as NMR or LC-MS to ensure no significant degradation has occurred.

    • Preventive Action: Always store the compound in a tightly sealed container, preferably within a desiccator or a controlled low-humidity environment.[6][9] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.[1]

Q: I'm experiencing difficulty dissolving the compound in my chosen solvent. What are the best practices for solubilization?

A: Solubility issues often stem from using a suboptimal solvent or insufficient energy to overcome the crystal lattice energy of the solid.

  • Causality: As a substituted benzoic acid, this compound has both polar (amino, carboxyl, methoxy) and non-polar (aromatic ring) characteristics. Its solubility will be dependent on the solvent's polarity. Complete dissolution requires the solvent-solute interactions to be more favorable than the solute-solute interactions in the solid state.

  • Troubleshooting Steps:

    • Solvent Selection: While specific solubility data is not widely published, start with common polar aprotic solvents used for similar structures, such as DMSO or DMF. For reactions, THF or Dioxane may be suitable. Protic solvents like ethanol or methanol could also be effective.

    • Increase Energy (Safely): Gentle warming and agitation (stirring or sonication) can significantly improve the rate of dissolution. Always warm gently (e.g., in a 40-50°C water bath) and avoid direct, high heat which could decompose the compound.[10]

    • pH Adjustment: If dissolving in an aqueous medium, the compound's solubility is highly pH-dependent. In acidic conditions (pH < 2), the amino group will be protonated. In basic conditions (pH > 8-9), the carboxylic acid will be deprotonated to form a carboxylate salt, which is typically much more water-soluble. A dilute solution of a non-reactive base (e.g., NaHCO₃ or NaOH) can be used to facilitate dissolution in water.

    • Perform Small-Scale Tests: Before committing your entire sample, perform small-scale solubility tests in various solvents to determine the most effective one for your desired concentration.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the safe handling and storage of 2-Amino-6-fluoro-3-methoxybenzoic acid.

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A1: A comprehensive PPE strategy is crucial to prevent exposure. The following should be considered mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[1][6][11] If there is a risk of splashing, a face shield should be worn in addition to goggles.[1][6][12][13]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn.[13][14][15] Always inspect gloves for defects before use.[14] A full-length lab coat is required to protect skin and clothing.[9][13]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to avoid inhaling dust particles.[1][9][13] If a fume hood is unavailable and dust may be generated, an N95-rated dust mask or a respirator with appropriate cartridges should be used.[6][9][13]

Q2: What are the ideal storage conditions for long-term stability?

A2: To maintain the compound's integrity over time, specific storage conditions are recommended. These are summarized below.

Table 2: Recommended Storage Conditions

Condition Recommendation Rationale Source(s)
Container Tightly sealed, airtight container. Prevents exposure to ambient moisture and air, minimizing hygroscopic clumping and potential oxidation. [1][6][9]
Temperature Cool and dry place. Options include room temperature, refrigerated (2-8°C), or 4°C. Lower temperatures slow down potential degradation pathways. The choice depends on desired shelf-life and supplier recommendation. [1][5]
Atmosphere For maximum stability, store under an inert atmosphere (e.g., Argon, Nitrogen). Displaces oxygen and moisture, offering the best protection against degradation. [1]

| Light | Protect from light by using an amber vial or storing in a dark location (e.g., a cabinet). | Some organic molecules are light-sensitive and can degrade upon exposure to UV radiation. |[5] |

Q3: What materials and chemicals should be kept away from this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][10][16]

  • Causality: Strong oxidizers can react exothermically with the amino group. Strong acids will react with the amino group, while strong bases will react with the carboxylic acid group; these reactions can be vigorous and generate heat. Contact with incompatible materials can compromise the compound's structure and lead to the creation of unknown, potentially more hazardous byproducts.

Q4: What is the correct first-aid response for accidental exposure?

A4: Immediate and correct action can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][10]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][9][10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor.[7][9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6][9]

Q5: How should I properly dispose of waste and contaminated materials?

A5: This compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Procedure: Collect all waste (excess reagent, contaminated gloves, weigh paper, etc.) in a clearly labeled, sealed, and compatible hazardous waste container.[16][17]

  • Regulations: Disposal must be handled by a licensed environmental waste management company in accordance with all federal, state, and local regulations.[7][16][17]

  • Prohibition: Do NOT dispose of this chemical down the drain or in regular trash.[9][17]

Standard Operating Protocols

Adherence to standardized protocols minimizes variability and enhances safety.

Protocol 4.1: Weighing and Preparing a Solution
  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE (safety goggles, lab coat, nitrile gloves).

  • Staging: Place a spill pad on the balance and in the fume hood work area. Assemble all necessary glassware, spatulas, and the chosen solvent.

  • Weighing: Tare the analytical balance with a clean weigh boat. Carefully transfer the desired amount of 2-Amino-6-fluoro-3-methoxybenzoic acid powder to the weigh boat using a clean spatula. Handle the powder gently to minimize dust generation.[11] Record the exact weight.

  • Dissolution: Transfer the weighed powder into the appropriate flask inside the fume hood. Add a small amount of the chosen solvent to the weigh boat to rinse any residual powder and transfer it to the flask.

  • Final Volume: Add the remaining solvent to reach the desired concentration. If necessary, gently warm or sonicate the solution to aid dissolution as described in the troubleshooting section.

  • Storage: Once dissolved, cap the flask or vial securely. Label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated hazardous waste container. Clean the spatula and work area. Wash hands thoroughly after removing gloves.[1][6]

Protocol 4.2: Emergency Spill Response (Solid Powder)
  • Evacuate and Alert: If the spill is large, alert others in the immediate area and evacuate if necessary.

  • Assess and Secure: Ensure you are wearing appropriate PPE, including respiratory protection if the spill has generated significant dust.

  • Containment: Prevent the powder from becoming airborne or spreading. Do NOT use a dry cloth or compressed air for cleanup.[11]

  • Cleanup: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from circulating.[17] Carefully sweep or scoop the mixture into a designated hazardous waste container.[11][16]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[17]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Visual Workflows

Visual aids can help in quick decision-making during laboratory operations.

Caption: Decision workflow for selecting the appropriate work environment and PPE.

Caption: Step-by-step workflow for responding to a solid chemical spill.

References

  • Synquest Labs. (n.d.). Safety Data Sheet: 2-Amino-6-(trifluoromethyl)benzoic acid.
  • TCI Chemicals. (2025, November 11). SAFETY DATA SHEET: 4-Fluoro-2-methoxybenzoic Acid.
  • Sigma-Aldrich. (n.d.). 2-amino-3-fluoro-6-methoxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-fluoro-4-methoxybenzoic acid.
  • Echemi. (n.d.). 2-aMino-6-broMo-3-fluorobenzoic acid Safety Data Sheets.
  • Chem-Impex International, Inc. (n.d.).
  • Synquest Labs. (2016, December 6). Safety Data Sheet: 2-Methoxybenzoic acid.
  • BLD Pharm. (n.d.). 1549130-82-6|2-Amino-6-fluoro-3-methoxybenzoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-6-fluoro-4-methylbenzoic acid.
  • PubChem. (2025, April 14). 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information.
  • ChemScene. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid.
  • Cayman Chemical. (2025, December 10). Safety Data Sheet: 2-Amino-5-fluorobenzoic Acid.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Center for the Polyurethanes Industry.
  • ChemicalBook. (2025, July 24). 2-FLUORO-3-METHOXYBENZOIC ACID.
  • Thermo Fisher Scientific. (2014, December 3).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-6-methoxybenzoic acid.
  • Fisher Scientific. (2011, January 31). SAFETY DATA SHEET: 2-Amino-3-methoxybenzoic acid.
  • Apollo Scientific. (2022, September 17). Safety Data Sheet: 2-Amino-3-hydroxybenzoic acid.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 2-Amino-6-fluorobenzoic acid.
  • BenchChem. (2025). Personal protective equipment for handling 3-Fluoro-2-methoxyphenylacetic acid.
  • TCI Chemicals. (2025, May 27). SAFETY DATA SHEET: 3-Chloro-2-methoxybenzoic Acid.
  • Gima S.p.A. (n.d.). INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • BenchChem. (n.d.). Recommended stability and storage conditions for 2-Amino-3-methoxybenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • BenchChem. (2025). Navigating the Safe Disposal of 3-Fluorobenzoic Acid, Morpholide: A Comprehensive Guide.
  • ChemicalRegister.com. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers.

Sources

Technical Support Center: Synthesis of 2-Amino-6-fluoro-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid and its derivatives. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific, practical issues that can arise during the synthesis. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction is producing a significant amount of dark, tar-like by-product. What is causing this and how can I prevent it?

Answer: The formation of tar-like substances is one of the most common challenges in this synthesis and is almost always linked to issues with temperature control and reactant solubility.[1]

Root Causes & Mechanistic Insight:

  • Localized Overheating: If the solid reactants, particularly the anilide precursors, are not fully dissolved before heat is applied, localized "hot spots" can occur.[1] These areas of high temperature lead to decomposition and polymerization of reactive intermediates, resulting in intractable tar.

  • Prolonged Heating: Extended exposure to high temperatures, even if the reactants are fully dissolved, can promote decomposition pathways over the desired reaction.[1] In many related syntheses, the key cyclization or hydrolysis steps are rapid, and prolonged heating is detrimental.

  • Excessive Temperature During Hydrolysis: The hydrolysis of the isatin intermediate, a common step in the synthesis of anthranilic acids, is highly sensitive to temperature.[2] If the temperature is too high during this step, it can lead to the formation of tar-like by-products.[2]

Recommended Solutions:

  • Ensure Complete Dissolution: Vigorous stirring is critical. Do not begin heating the reaction mixture until all solid reactants are fully dissolved in the solvent (e.g., concentrated sulfuric acid).[1]

  • Minimize Boiling Time: If a reflux step is required, limit the boiling time to the minimum necessary for complete conversion. For many related procedures, 1-2 minutes is sufficient.[1] Monitor the reaction closely using an appropriate technique like Thin-Layer Chromatography (TLC).

  • Strict Temperature Control: Adhere strictly to the temperatures specified in the protocol. For example, if a reaction is to be heated to 90°C, use a temperature-controlled oil bath and do not exceed this setpoint.[1][2]

  • Rapid Cooling: After the heating step is complete, cool the reaction mixture rapidly to room temperature, often using an ice bath, before proceeding with the workup.[1] This quenches potential side reactions that form colored impurities.

The following decision tree can help diagnose the cause of tar formation in your synthesis.

G start Dark, Tar-like By-products Observed q1 Was complete dissolution of reactants a chieved before heating? start->q1 a1_no Incomplete dissolution led to localized overheating. q1->a1_no No q2 Was the heating time minimized? q1->q2 Yes sol1 Solution: Ensure complete dissolution with vigorous stirring before heating. a1_no->sol1 end Tar Formation Minimized sol1->end a2_no Prolonged heating caused decomposition. q2->a2_no No q3 Was the hydrolysis temperature strictly controlled? q2->q3 Yes sol2 Solution: Limit heating to the minimum time required. Monitor via TLC. a2_no->sol2 sol2->end a3_no High temperature during workup led to tar formation. q3->a3_no No q3->end Yes sol3 Solution: Maintain strict temperature control as per the protocol. a3_no->sol3 sol3->end

Caption: Decision tree for troubleshooting tar-like by-products.

Question 2: I'm observing a yellow precipitate in my reaction mixture. What is it and how do I prevent its formation?

Answer: A yellow precipitate is often an oxime by-product, formed from the reaction of an isatin intermediate with hydroxylamine.[1][2]

Root Cause & Mechanistic Insight:

This issue is common in syntheses that proceed through an isatin intermediate, which is then hydrolyzed to the target anthranilic acid. The hydroxylamine can be generated from the decomposition of unreacted anilide precursors under the reaction conditions.[1][2] If the isatin intermediate remains in the aqueous phase, it is susceptible to reacting with this hydroxylamine, forming the highly colored and often insoluble oxime.

Recommended Solution:

The key is to remove the isatin intermediate from the aqueous phase as soon as it is formed. This is achieved by performing the reaction in a biphasic system.

  • Use of an Extraction Solvent: Add a water-immiscible organic solvent, such as ethyl acetate , to the reaction mixture during the hydrolysis or workup step.[1][2] As the isatin is formed, it is immediately extracted into the organic layer, preventing it from reacting with any hydroxylamine present in the aqueous phase.[1]

Question 3: My final product yield is low, and the precipitate is off-white or beige instead of pure white. How can I improve my yield and purity?

Answer: Low yield and colored impurities often stem from incomplete precipitation, the formation of minor side products, or inefficient purification.

Root Causes & Mechanistic Insight:

  • Incomplete Precipitation: The solubility of your benzoic acid derivative is highly dependent on the pH of the solution. If the final pH is not sufficiently acidic, a significant portion of your product may remain dissolved as its carboxylate salt.

  • Co-precipitation of Impurities: Brownish or beige discolorations are often due to small amounts of oxidized or polymeric by-products that co-precipitate with your desired compound.[1][2]

  • Incomplete Reaction: If the initial reaction (e.g., cyclization to the isatin) does not go to completion, you will carry unreacted starting material through the synthesis, ultimately lowering the yield of the final product.

Recommended Solutions:

  • Optimize Final pH: During the final precipitation step, carefully add acid (e.g., 3 M HCl) to adjust the pH.[2] The product will begin to appear as the solution becomes cloudy (around pH 4-5), but for maximum precipitation, the pH should be adjusted to ~1.[1]

  • Charcoal Treatment: To remove colored impurities, you can treat the solution with activated charcoal before the final acidification.[1] After the hydrolysis step and neutralization to a pH of ~7.5, add a small amount of charcoal, stir briefly, and then filter the solution to get a clear filtrate.[1] Proceed with the acidification of this decolorized filtrate.

  • Recrystallization: For the highest purity, the crude product should be recrystallized.[2] Common solvent systems for this class of compounds include ethanol or an acetone/water mixture.[1][2]

ProblemProbable Cause(s)Recommended Solution(s)
Dark, Tar-like By-products Incomplete reactant dissolution before heating; Prolonged boiling; High hydrolysis temperature.[1]Ensure complete dissolution with vigorous stirring; Limit heating time (e.g., 1-2 mins); Maintain strict temperature control.[1]
Formation of Yellow Precipitate Isatin intermediate reacting with hydroxylamine (from anilide decomposition).[1][2]Use a biphasic system with ethyl acetate during workup to extract the isatin as it forms.[1]
Low Yield / Impure Product Incorrect pH during precipitation; Presence of colored impurities; Incomplete reaction.Carefully adjust final pH to ~1; Use activated charcoal treatment before final precipitation; Recrystallize the final product.[1][2]
Presence of Starting Material Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.[3]Increase reaction time and monitor by TLC; Optimize temperature; Use a slight excess of the limiting reagent if appropriate.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this class of compounds?

A widely used and well-documented approach for synthesizing substituted anthranilic acids involves a multi-step process starting from a corresponding substituted aniline.[4] This pathway offers the advantage of using readily available starting materials.

Caption: A common synthetic pathway to substituted anthranilic acids.

This route involves the condensation of the starting aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization to form a substituted isatin.[4] The final and often most delicate step is the oxidative hydrolysis of the isatin using hydrogen peroxide under basic conditions to yield the target 2-aminobenzoic acid derivative.[2][4]

Q2: Why is the fluorine substituent important in these molecules?

The incorporation of fluorine into drug candidates and biologically active compounds is a critical strategy in medicinal chemistry.[5] A fluorine atom can significantly alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, increasing the compound's half-life in the body.[6]

  • Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[7]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency and selectivity of a drug.[6]

Q3: What are the key safety precautions for this synthesis?
  • Corrosive Reagents: This synthesis often uses concentrated sulfuric acid and strong bases like sodium hydroxide, which are highly corrosive.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The addition of reagents, such as hydrogen peroxide during the hydrolysis step, can be exothermic and cause the temperature to rise.[1][2] Add these reagents slowly and with external cooling (e.g., an ice bath) to maintain control of the reaction temperature.

  • Pressure Buildup: The oxidative hydrolysis step can release gas.[2] Ensure the reaction vessel is not sealed to avoid pressure buildup.

Experimental Protocol Example: Oxidative Hydrolysis of 7-Fluoroisatin

This protocol is adapted from a well-established procedure for a similar compound and highlights a critical step in the synthesis where many of the aforementioned challenges can occur.[2]

  • Setup: In a three-necked, round-bottomed flask equipped with a dropping funnel and a thermometer, charge the 7-fluoroisatin intermediate (1.0 eq) and a 1 M aqueous sodium hydroxide solution.

  • Reagent Addition: Add a 30% hydrogen peroxide solution (approx. 2.2 eq) dropwise over 45 minutes. Monitor the temperature, which will naturally rise to 30-40°C.[1] Use an ice bath to control the temperature if necessary.

  • Reaction Monitoring: Stir the mixture for approximately 1.5 hours, at which point the reaction should be complete, yielding a pale orange, clear solution.[1]

  • Neutralization & Decolorization: Add 3 M hydrochloric acid until a pH of approximately 7.5 is reached.[2] Add a small amount of activated charcoal, stir for 10-15 minutes, and then filter the mixture to obtain a clear filtrate.

  • Precipitation: Vigorously stir the clear filtrate and continue to add 3 M hydrochloric acid. The solution will become cloudy around pH 4-5. Continue adding acid until the pH is ~1 to ensure complete precipitation of the product.[1]

  • Isolation: Stir the resulting slurry for one hour to allow for complete precipitation. Collect the beige solid product by filtration, wash with a small amount of ice-cold water, and dry under vacuum over a desiccant like P₄O₁₀.[2]

References

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • Salamon-Krokosz, K. et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(ii), 99-117. Available from: [Link]

  • ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Available from: [Link]

  • Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available from: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Available from: [Link]

  • Nakazato, A. et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909. Available from: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and optimize the synthesis of this important intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of scaling up this synthesis, ensuring both safety and success in your endeavors.

This guide is structured to provide a comprehensive overview of a plausible synthetic route and to address specific issues you may encounter at each stage. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the trustworthiness of your results.

Plausible Synthetic Route

While several synthetic strategies can be envisioned for 2-Amino-6-fluoro-3-methoxybenzoic acid, a common approach for structurally similar aromatic compounds involves a multi-step synthesis. A plausible route, which will form the basis of our troubleshooting guide, is outlined below. This pathway is designed to be illustrative and may require optimization for your specific laboratory conditions.

G A 1-Fluoro-2,4-dimethoxybenzene B 1-Fluoro-2,4-dimethoxy-5-nitrobenzene A->B Nitration (HNO₃, H₂SO₄) C 5-Fluoro-4-methoxy-2-nitroaniline B->C Selective Demethylation & Amination (e.g., NaSH) D 2-Amino-5-fluoro-4-methoxybenzonitrile C->D Sandmeyer Reaction (NaNO₂, HCl, CuCN) E 2-Amino-6-fluoro-3-methoxybenzoic acid D->E Hydrolysis (NaOH, H₂O, then H⁺)

Caption: Plausible multi-step synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address potential challenges you might face during the synthesis and scale-up.

Step 1: Nitration of 1-Fluoro-2,4-dimethoxybenzene

Q1: My nitration reaction is producing a significant amount of di-nitrated or other isomeric byproducts. How can I improve the regioselectivity?

A1: The formation of multiple nitrated products is a common issue in electrophilic aromatic substitution, especially with highly activated rings. Here's how to address it:

  • Temperature Control: This is the most critical parameter. Running the reaction at a lower temperature (e.g., 0-5 °C) will slow down the reaction rate and favor the formation of the thermodynamically more stable mono-nitro product.[1] A runaway reaction can occur if the temperature is not controlled, leading to a host of side products and safety hazards.[1]

  • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise and slowly to the solution of your starting material. This maintains a low concentration of the nitrating agent in the reaction mixture, which helps to prevent over-nitration.

  • Choice of Nitrating Agent: For highly activated substrates, a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can provide better selectivity.

Q2: Upon scaling up the nitration, I'm observing a decrease in yield and an increase in tar-like byproducts. What could be the cause?

A2: This is a classic scale-up challenge related to heat and mass transfer.[2]

  • Heat Dissipation: Exothermic reactions like nitration generate significant heat. In a larger vessel, the surface-area-to-volume ratio decreases, making it harder to dissipate heat effectively.[2] This can lead to localized "hot spots" where the temperature rises, promoting side reactions and decomposition. Ensure you have adequate cooling capacity and efficient stirring. For larger scale reactions, consider using a jacketed reactor with a circulating coolant.

  • Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of the nitrating agent, causing the issues described above. As you scale up, you may need to switch from a magnetic stirrer to a more powerful overhead mechanical stirrer to ensure homogeneity.

ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 1kg)
Reactor 250 mL Round Bottom Flask20 L Jacketed Glass Reactor
Stirring Magnetic StirrerOverhead Mechanical Stirrer
Temp. Control Ice BathCirculating Chiller
Addition Time 30-60 minutes2-4 hours

Caption: Comparison of key parameters for scaling up the nitration step.

Step 2: Selective Demethylation & Amination

Q3: The selective demethylation and amination step is resulting in a complex mixture of products. How can I improve the selectivity?

A3: Achieving selectivity in this step is crucial. The choice of reagent and reaction conditions is key.

  • Reagent Selection: Using a nucleophile like sodium hydrosulfide (NaSH) can be effective for both demethylation and reduction of a nitro group to an amine in a single step, but it can also lead to other reactions. Alternatively, a two-step approach might offer better control: first, selective demethylation using a reagent like boron tribromide (BBr₃) at low temperature, followed by reduction of the nitro group.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you to determine the optimal reaction time and prevent the formation of over-reacted or side products.

Step 3: Sandmeyer Reaction

Q4: The yield of my Sandmeyer reaction is consistently low. What are the common pitfalls?

A4: The Sandmeyer reaction, while powerful, is sensitive to several factors.

  • Diazonium Salt Stability: The diazonium salt intermediate is unstable and can decompose, especially at higher temperatures.[3] It is crucial to maintain the temperature of the diazotization and the subsequent reaction with the copper(I) cyanide at 0-5 °C.[1]

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Impurities can interfere with the diazotization process.

  • Acid Concentration: A sufficient excess of acid (e.g., hydrochloric acid) is necessary to prevent the diazonium salt from coupling with the unreacted aniline starting material.

  • Preparation of Copper(I) Cyanide: The quality of the copper(I) cyanide is critical. If preparing it in-house, ensure it is free of impurities.

Step 4: Hydrolysis of the Nitrile

Q5: During the hydrolysis of the nitrile to the carboxylic acid, I am observing decomposition of my product. How can I mitigate this?

A5: Harsh hydrolysis conditions can lead to product degradation.

  • Reaction Conditions: Instead of using very high temperatures and strong acid or base for extended periods, consider a stepwise approach. For example, initial hydrolysis with aqueous sodium hydroxide at a moderate temperature (e.g., 80-90°C), followed by careful acidification in the cold to precipitate the product.[2]

  • Atmosphere: For sensitive aromatic amines, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Experimental Protocols (Illustrative)

The following protocols are provided as a starting point and should be optimized for your specific setup.

Protocol 1: Nitration of 1-Fluoro-2,4-dimethoxybenzene
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-fluoro-2,4-dimethoxybenzene (1 equivalent) in a suitable solvent like dichloromethane.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Hydrolysis of 2-Amino-5-fluoro-4-methoxybenzonitrile
  • To a solution of 2-amino-5-fluoro-4-methoxybenzonitrile (1 equivalent) in ethanol, add a 10 M aqueous solution of sodium hydroxide (5 equivalents).

  • Heat the mixture to reflux (around 80-90 °C) and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Slowly and carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. The product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-Amino-6-fluoro-3-methoxybenzoic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Visualization of Troubleshooting Logic

G Start Low Yield in Nitration Step Q1 Check Reaction Temperature Start->Q1 Q2 Check Rate of Addition Start->Q2 Q3 Analyze for Side Products Start->Q3 Q1_Ans Was temperature kept at 0-5°C? Q1->Q1_Ans Q2_Ans Was nitrating agent added dropwise? Q2->Q2_Ans Q3_Ans Are di-nitrated products present? Q3->Q3_Ans Sol1 Improve cooling efficiency. Use jacketed reactor for scale-up. Q1_Ans->Sol1 No Sol2 Slow down the addition rate. Use a syringe pump for better control. Q2_Ans->Sol2 No Sol3 Consider a milder nitrating agent. Optimize stoichiometry. Q3_Ans->Sol3 Yes

Caption: A decision-making workflow for troubleshooting low yield in the nitration step.

Concluding Remarks

The successful synthesis and scale-up of 2-Amino-6-fluoro-3-methoxybenzoic acid require careful attention to reaction parameters, a thorough understanding of the underlying chemistry, and a proactive approach to troubleshooting. This guide provides a framework for addressing common challenges, but it is essential to remember that each reaction is unique and may require specific optimizations. Always prioritize safety, especially when scaling up reactions.[4] Conduct a thorough risk assessment before any new or scaled-up procedure.[4]

We are confident that with the insights provided in this guide, you will be better equipped to achieve your synthetic goals efficiently and safely.

References

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]

  • PureSynth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • Google Patents. (n.d.). CN101973902A - Synthesis method of para aminobenzoic acid.
  • Taylor & Francis Online. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

Sources

Technical Support Center: Preventing Decarboxylation of Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the unintended decarboxylation of benzoic acids during chemical reactions. Our goal is to equip you with the knowledge to diagnose, prevent, and control this common side reaction, ensuring the integrity of your synthetic routes.

Troubleshooting Guide: Decarboxylation Detected in Real-Time

Unwanted decarboxylation can significantly lower the yield of your desired product. This section provides a logical, step-by-step approach to troubleshoot and mitigate this issue when it arises during an experiment.

Scenario 1: Decarboxylation observed during a high-temperature reaction (>120 °C), such as a metal-catalyzed cross-coupling.

High thermal energy is a primary driver for decarboxylation. The carboxyl group can be eliminated as carbon dioxide, particularly under harsh conditions.[1]

Initial Steps:

  • Reduce Reaction Temperature: This is the most critical first step. Determine the minimum temperature required for your primary reaction to proceed at an acceptable rate. Even a reduction of 20-30 °C can dramatically decrease the rate of decarboxylation.[2]

  • Minimize Reaction Time: Prolonged exposure to high temperatures increases the likelihood of decarboxylation. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

If the problem persists, consider the following chemical modifications:

  • Evaluate the Base: Strong bases can facilitate deprotonation of the carboxylic acid, forming a benzoate salt which may be more prone to decarboxylation.

    • Action: Switch to a milder, non-nucleophilic base. Carbonates such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent alternatives to stronger bases like hydroxides or alkoxides.

  • Assess the Catalyst System: Certain transition metals, especially copper, are known to catalyze decarboxylation.[3][4][5] This is a known pathway in reactions like the Ullmann condensation and certain cross-couplings.[6]

    • Action: If using a copper catalyst, screen for alternative catalytic systems. For palladium-catalyzed reactions, the choice of ligand can influence the stability of the intermediates. Consider screening different phosphine or N-heterocyclic carbene (NHC) ligands.

  • Change the Solvent: The solvent can influence the stability of the intermediates in the decarboxylation pathway.

    • Action: Switch from polar protic solvents, which can facilitate proton transfer, to aprotic solvents. Aprotic polar solvents like DMSO, NMP, or DMF are common but be aware they can still promote decarboxylation at very high temperatures. Less polar solvents like dioxane or toluene may be beneficial if substrate solubility allows.

The following flowchart provides a decision-making framework for troubleshooting this scenario.

G start Decarboxylation Observed in High-Temp Reaction temp Can Reaction Temperature be Lowered? start->temp lower_T ACTION: Lower Temperature & Minimize Reaction Time temp->lower_T Yes base Is a Strong Base (e.g., NaOH, t-BuOK) Used? temp->base No / Insufficient lower_T->base Monitor Improvement change_base ACTION: Switch to Milder Base (e.g., Cs2CO3, K3PO4) base->change_base Yes catalyst Is a Copper Catalyst or Other Known Decarboxylation Promoter Used? base->catalyst No change_base->catalyst Monitor Improvement change_cat ACTION: Screen Alternative Catalysts or Ligands catalyst->change_cat Yes protect FINAL STRATEGY: Use a Protecting Group for the Carboxylic Acid catalyst->protect No / All Else Fails change_cat->protect Monitor Improvement G cluster_0 Thermal Protodecarboxylation Pathway A Aryl-COOH (Benzoic Acid) B Aryl-COO⁻ (Benzoate Anion) A->B Deprotonation (Base or Heat) C Aryl⁻ (Aryl Anion) + CO₂ B->C Rate-Determining Step (Heat, Catalyst) D Aryl-H (Decarboxylated Product) C->D Protonation (from Solvent, etc.)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated benzoic acids stand out as exceptionally versatile building blocks. The strategic incorporation of fluorine into the benzoic acid scaffold profoundly modifies its physicochemical properties, including acidity, lipophilicity, and metabolic stability.[1] This "fluorine effect" is a powerful tool for medicinal chemists to optimize lead compounds, enhancing their binding affinity to biological targets and improving their pharmacokinetic profiles.[2][3][4] Consequently, the development of efficient and selective methods for synthesizing these valuable compounds is a topic of paramount importance for researchers in both academic and industrial settings.

This guide provides an in-depth, comparative analysis of the principal synthetic routes to fluorinated benzoic acids. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the relative advantages and limitations of each approach. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated benzoic acids can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the presence of other functional groups, and considerations of scale and cost. We will dissect four major approaches: Nucleophilic Aromatic Substitution (SNAr), modern Decarboxylative Fluorination, Transition-Metal-Catalyzed Cross-Coupling, and Electrophilic Fluorination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a cornerstone of aromatic fluorination, relying on the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride source.

Mechanistic Principle: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic fluoride anion attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group. For this reaction to be effective, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group. The carboxylic acid group itself is a deactivating group for this reaction, making direct SNAr on unactivated halobenzoic acids challenging.

Halogen Exchange (Halex) Reaction: The most common industrial application of SNAr for fluorination is the Halex (Halogen Exchange) reaction, where a chloride is displaced by fluoride.[5]

  • Fluoride Source: Potassium fluoride (KF) is the most common and cost-effective source, though cesium fluoride (CsF) is more reactive due to its higher solubility.[5]

  • Reaction Conditions: The reaction typically requires high temperatures (150-250 °C) and polar aprotic solvents like DMSO, DMF, or sulfolane to solubilize the fluoride salt.[5][6] Phase-transfer catalysts (e.g., crown ethers or quaternary ammonium salts) are often employed to enhance the nucleophilicity of the fluoride anion.[5]

Advanced SNAr via Hypervalent Iodine Reagents: A significant modern advancement involves the use of 1-arylbenziodoxolones as precursors. These hypervalent iodine compounds act as powerful electrophiles, enabling nucleophilic fluorination under milder conditions than the traditional Halex reaction.[7][8] This method is particularly valuable for synthesizing 2-fluorobenzoic acids and has been successfully applied to the preparation of radio-labeled [¹⁸F]-fluorobenzoic acids for Positron Emission Tomography (PET).[7][8] The presence of an electron-withdrawing nitro group on the benziodoxolone scaffold can dramatically increase the reaction rate and yield.[8]

Expert Insight: The choice of solvent in a Halex reaction is critical. While traditional dipolar aprotic solvents are effective, their high boiling points can complicate product isolation. The use of a phase-transfer catalyst is not just an additive; it fundamentally changes the reaction kinetics from a heterogeneous to a pseudo-homogeneous system, often allowing for lower reaction temperatures and shorter times.

G

Decarboxylative Fluorination

Decarboxylative strategies represent a paradigm shift in fluorination, particularly for late-stage functionalization. Instead of replacing a leaving group, these methods use the carboxylic acid functional group itself as a handle, which is ultimately removed and replaced by fluorine.

Mechanistic Principle: Modern decarboxylative fluorinations often proceed via a radical pathway mediated by a photocatalyst or a transition metal like copper. A prominent method involves a photoinduced ligand-to-metal charge transfer (LMCT) process.[9][10][11] In this copper-mediated cycle, the benzoic acid coordinates to a copper(II) complex. Upon irradiation with visible light, an electron is transferred from the carboxylate to the copper center, leading to homolytic cleavage of the C-C bond, extrusion of CO₂, and formation of an aryl radical.[10][12] This aryl radical is captured by a high-valent copper(III)-fluoride species, which then undergoes reductive elimination to form the C-F bond and regenerate the active copper catalyst.[10]

Advantages:

  • Mild Conditions: These reactions often proceed at or near room temperature, a stark contrast to the high temperatures of Halex reactions.[9][10]

  • Broad Substrate Scope: This method has shown remarkable tolerance for both electron-donating and electron-withdrawing substituents on the aromatic ring.[9][10][13] Even complex, late-stage molecules can be fluorinated effectively.[10]

  • Direct Use of Carboxylic Acid: It avoids the need for pre-functionalization to install a leaving group, offering a more direct route from readily available starting materials.

Expert Insight: The success of photoinduced decarboxylative fluorination hinges on managing the radical intermediates. The copper catalyst plays a dual role: it facilitates the initial radical generation via LMCT and then traps the aryl radical to prevent undesired side reactions (like hydrogen atom abstraction from the solvent), channeling it towards the desired C-F bond formation.[12] This elegant control mechanism is what makes the method so powerful for complex substrates.

G

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, have been adapted for C-F bond formation. This approach typically involves the coupling of an aryl electrophile (like a triflate or halide) with a fluoride source.

Mechanistic Principle: The catalytic cycle, pioneered by Buchwald and others, involves the oxidative addition of an aryl precursor (e.g., an aryl triflate, Ar-OTf) to a Pd(0) complex.[14][15] The resulting Ar-Pd(II)-OTf intermediate undergoes ligand exchange with a fluoride anion to form an Ar-Pd(II)-F complex. The final, and most challenging, step is the reductive elimination of the aryl fluoride (Ar-F), which regenerates the Pd(0) catalyst.[4][14]

Key Challenges & Solutions:

  • C-F Reductive Elimination: This step is kinetically and thermodynamically challenging. The development of highly specialized, electron-rich, and bulky phosphine ligands (e.g., AdBrettPhos) has been crucial to facilitate this difficult transformation.[14][16]

  • Fluoride Source: Anhydrous fluoride sources are required, as water can poison the catalyst. CsF and silver fluoride (AgF) are commonly used.

  • Substrate Scope: While powerful, this method was initially limited. However, catalyst development has expanded its utility to more challenging electron-rich and heteroaromatic substrates.[16]

Expert Insight: The ligand is the key to success in Pd-catalyzed fluorination. It must be bulky enough to promote reductive elimination while also being electron-rich enough to facilitate the initial oxidative addition. The evolution from early catalyst systems to highly specialized ligands like AdBrettPhos demonstrates a classic theme in catalysis: fine-tuning the steric and electronic environment around the metal center to overcome a specific mechanistic hurdle.[14][16]

Electrophilic Fluorination

This approach "flips" the polarity of the other methods, using an electrophilic fluorine source ("F⁺" equivalent) to react with a nucleophilic carbon center.

Mechanistic Principle: For aromatic systems, this is an electrophilic aromatic substitution (EAS). An electrophilic fluorinating agent attacks the electron-rich aromatic ring to form a sigma complex, which then loses a proton to restore aromaticity. However, the carboxylic acid group is strongly deactivating and meta-directing, making direct electrophilic fluorination of benzoic acid itself inefficient and difficult to control. This method is more suitable for electron-rich aromatic systems or for the fluorination of activated positions, such as the α-position of a phenylacetic acid derivative.[17][18]

Reagents: Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and more selective than highly reactive sources like elemental fluorine.[19][20][21] Common reagents include:

  • Selectfluor® (F-TEDA-BF₄): A highly reactive, versatile, and commercially available salt.[22][23]

  • N-Fluorobenzenesulfonimide (NFSI): A milder and highly selective reagent, often used in metal-catalyzed C-H fluorination.[22][23][24][25]

Comparative Data Summary

The following table provides a high-level comparison of the discussed synthetic routes.

FeatureSNAr (Halex)Decarboxylative FluorinationPd-Catalyzed CouplingElectrophilic Fluorination
Starting Material Activated Aryl HalideBenzoic AcidAryl Triflates/HalidesElectron-Rich Arene
Key Reagents KF, CsF, PTCCu Catalyst, PhotocatalystPd Catalyst, Bulky LigandSelectfluor®, NFSI
Typical Conditions High Temp (150-250°C)Mild (Room Temp, Light)Moderate Temp (RT-110°C)Mild to Moderate
Functional Group Tol. Moderate (sensitive to strong nucleophiles)ExcellentGood to ExcellentModerate (sensitive to nucleophiles)
Regioselectivity Defined by leaving groupDefined by COOH positionDefined by leaving groupGoverned by EAS rules
Main Advantage Scalable, cost-effectiveMild, direct, late-stageBroad scope with right ligandAccess to different motifs
Main Limitation Harsh conditions, requires EWGNewer tech, catalyst costLigand sensitivity, costPoor for electron-deficient rings

Selected Experimental Protocols

Protocol 1: Copper-Catalyzed Decarboxylative Fluorination of 4-Methoxybenzoic Acid

This protocol is adapted from the principles described in light-mediated copper catalysis.[10]

Materials:

  • 4-Methoxybenzoic acid (1 mmol, 152.1 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • 1,10-Phenanthroline (0.1 mmol, 18.0 mg)

  • Silver fluoride (AgF) (2 mmol, 253.7 mg)

  • Acetonitrile (MeCN), anhydrous (5 mL)

  • A 10 mL Schlenk tube equipped with a magnetic stir bar

  • Blue LED light source (450 nm)

Procedure:

  • To the Schlenk tube, add 4-methoxybenzoic acid, CuI, 1,10-phenanthroline, and AgF.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 5 mL of anhydrous acetonitrile via syringe.

  • Place the reaction tube approximately 5 cm from the blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-fluoro-4-methoxybenzene.

Protocol 2: Nucleophilic Fluorination of 1-Aryl-5-nitrobenziodoxolone

This protocol is based on the efficient synthesis of fluorobenzoic acids using hypervalent iodine reagents.[8]

Materials:

  • 1-(Mesityl)-5-nitrobenziodoxol-3(1H)-one (0.1 mmol, 42.1 mg)

  • Cesium Fluoride (CsF), dried (0.3 mmol, 45.6 mg)

  • Acetonitrile (MeCN), dry (1 mL)

  • A sealed reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the 1-(mesityl)-5-nitrobenziodoxol-3(1H)-one and dried CsF to the reaction vial.

  • Add 1 mL of dry acetonitrile to the vial.

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture vigorously for 30 minutes.

  • After cooling to room temperature, add water (3 mL) and dichloromethane (DCM, 3 mL) to the reaction mixture.

  • Separate the layers and extract the aqueous layer with DCM (2 x 3 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-fluoro-5-nitrobenzoic acid, can be purified by crystallization or column chromatography.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5];

Start [label="Define Target\nFluorinated Benzoic Acid", pos="0,4!", fillcolor="#FFFFFF", fontcolor="#202124"]; Is_Activated [label="Is the ring\nactivated (EWG)?", shape=diamond, pos="0,2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Is_Late_Stage [label="Is it a complex,\nlate-stage molecule?", shape=diamond, pos="-2,1!", fillcolor="#FBBC05", fontcolor="#202124"]; Has_Precursor [label="Is an Ar-OTf or\nAr-Br/I available?", shape=diamond, pos="2,1!", fillcolor="#FBBC05", fontcolor="#202124"];

SNAr [label="Consider SNAr\n(Halex)", pos="-2,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decarboxylative [label="Consider Decarboxylative\nFluorination", pos="-2,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd_Coupling [label="Consider Pd-Catalyzed\nCoupling", pos="2,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Consider other routes\n(e.g., Electrophilic)", pos="2,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Is_Activated; Is_Activated -> Is_Late_Stage [label="No"]; Is_Activated -> SNAr [label="Yes"]; Is_Late_Stage -> Decarboxylative [label="Yes"]; Is_Late_Stage -> Has_Precursor [label="No"]; Has_Precursor -> Pd_Coupling [label="Yes"]; Has_Precursor -> Other [label="No"]; } .dot Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of fluorinated benzoic acids has evolved significantly from classical, often harsh methods to elegant, mild, and highly selective catalytic protocols. While the traditional SNAr (Halex) reaction remains a workhorse for industrial-scale synthesis of activated systems, modern methods have opened new avenues for researchers. Photoinduced, copper-catalyzed decarboxylative fluorination offers an exceptional strategy for direct, late-stage functionalization under remarkably mild conditions. Concurrently, advances in ligand design continue to expand the scope of palladium-catalyzed cross-coupling, making it a powerful tool for constructing C-F bonds. The choice of the optimal synthetic route requires a careful analysis of the target molecule's structure, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can better navigate the synthetic landscape to access these critical building blocks for innovation in medicine and materials.

References

  • Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., & Li, C. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(12), 4930–4934. [Link]

  • Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., & Li, C. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. PubMed. [Link]

  • Xu, P., & Ritter, T. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 59(35), 15032-15036. [Link]

  • ANR. Catalytic fluorination of chlorinated aromatic compounds : Synthesis of fluorinated building blocks for agrochemecal and pharmacochemical applications. ANR. [Link]

  • Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., & Li, C. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(12), 4930-4934. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(11), 3129-3164. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5349–5354. [Link]

  • Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • Mironova, I., Noskov, D. M., Yoshimura, A., & Zhdankin, V. (2023). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Molecules, 28(4), 1838. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 61(98). [Link]

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  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

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spectroscopic analysis for structural confirmation of 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Analysis of 2-Amino-6-fluoro-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to verify the structure of 2-Amino-6-fluoro-3-methoxybenzoic acid. Moving beyond a simple recitation of data, we will explore the causal relationships behind spectral features and demonstrate how a multi-faceted analytical approach provides a self-validating system for structural elucidation.

The target molecule, 2-Amino-6-fluoro-3-methoxybenzoic acid, presents a unique combination of functional groups and substitution patterns on an aromatic ring. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, the electron-withdrawing fluorine (-F) and carboxylic acid (-COOH) groups, and their specific positional arrangement (ortho, meta, para relationships) creates a distinct spectroscopic fingerprint. Confirming this structure requires a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in its orthogonality; each method probes different aspects of the molecular structure. The data from each technique must be consistent with the others to build a conclusive and trustworthy structural assignment. Relying on a single method can lead to ambiguity. For example, while mass spectrometry can confirm the molecular formula, it cannot distinguish between isomers. This integrated workflow ensures every part of the proposed structure is validated by empirical data.

Caption: Workflow for unambiguous structural confirmation.

¹H NMR Analysis: Mapping Proton Environments

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For our target compound, we expect distinct signals for the two aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton.

The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzoic acids as it can solubilize the compound and its exchangeable protons (-COOH, -NH₂) are often clearly visible.

Expected vs. Observed ¹H NMR Signals (in DMSO-d₆):

  • Aromatic Protons (H-4, H-5): The aromatic region (typically 6.5-8.0 ppm) will be most informative. Due to the substitution pattern, we expect two signals. These protons will appear as doublets due to coupling with each other and will also exhibit smaller couplings to the fluorine atom. The electron-donating effects of the -NH₂ and -OCH₃ groups will shield these protons, shifting them upfield relative to benzene (7.36 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8-4.0 ppm, integrating to three protons. Its position reflects the deshielding effect of the attached oxygen atom.

  • Amine Protons (-NH₂): A broad singlet, integrating to two protons. Its chemical shift can be variable (typically 4.0-5.5 ppm) and is concentration and temperature-dependent due to hydrogen bonding and exchange.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>12 ppm), integrating to one proton. Its breadth is a result of rapid chemical exchange and strong hydrogen bonding.

Comparative Insight: The Role of Fluorine A key feature confirming the structure is the presence of ¹H-¹⁹F coupling . The ¹⁹F nucleus (spin I=1/2) couples to nearby protons. We would expect to see this coupling on the adjacent aromatic proton (H-5, a ³JHF coupling of ~2-15 Hz) and potentially a smaller, longer-range coupling to H-4 (a ⁴JHF coupling of ~5 Hz)[1]. The absence of this splitting in a non-fluorinated analogue would be a critical comparative point, underscoring the presence and position of the fluorine atom.

¹³C NMR Analysis: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom, revealing the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments require more acquisition time.

Key Features and Comparative Analysis:

  • C-F Coupling: The most diagnostic feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C-6), typically in the range of 160-350 Hz[2][3]. This large splitting definitively identifies the carbon bearing the fluorine atom. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will be observed for C-1, C-5, and C-2, appearing as smaller doublets and providing further structural confirmation[4][5]. An analogue without fluorine would show only singlets for these carbons in a standard proton-decoupled spectrum.

  • Substituent Effects: The chemical shifts of the aromatic carbons are heavily influenced by the substituents.

    • C-F (C-6): Significantly deshielded by fluorine's electronegativity and appears as a large doublet.

    • C-NH₂ (C-2) & C-OCH₃ (C-3): These carbons are deshielded by the electronegative N and O atoms, but the shielding effect of their electron-donating resonance can also play a role[6].

    • C-COOH (C-1): This carbon will be deshielded.

    • -OCH₃ Carbon: A distinct signal typically in the 55-65 ppm range.

    • Carboxylic Carbon (-COOH): The carbonyl carbon will appear significantly downfield, typically in the 165-175 ppm region.

Technique Predicted Data for 2-Amino-6-fluoro-3-methoxybenzoic acid Comparative Feature vs. Non-Fluorinated Analogue
¹H NMR Aromatic H's (doublets with H-F coupling), -OCH₃ (singlet, ~3.9 ppm), -NH₂ (broad singlet), -COOH (broad singlet, >12 ppm)Presence of ³JHF and ⁴JHF coupling constants provides definitive evidence for fluorine's position.
¹³C NMR 8 distinct carbon signals. C-6 shows a large ¹JCF doublet (~240-260 Hz). C-1, C-2, C-5 show smaller ²JCF/³JCF couplings.Absence of any C-F coupling. The C-6 signal would be a simple singlet at a different chemical shift.
FT-IR Broad O-H (acid, ~3300-2500 cm⁻¹), N-H (~3400-3300 cm⁻¹), C=O (~1700 cm⁻¹), C-F (~1250-1000 cm⁻¹)Absence of the characteristic, strong C-F stretching band.
HRMS Exact mass matching C₈H₈FNO₃ (e.g., [M-H]⁻ at m/z 184.0416)Different molecular formula and exact mass.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer[7][8][9]. This broadness is a key identifying feature.

  • N-H Stretch (Amine): Two distinct, sharp peaks are expected for a primary amine (-NH₂) in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.

  • C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1725-1700 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid[9]. Its position can be slightly lowered by conjugation with the aromatic ring.

  • C-O Stretches: Strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the carboxylic acid and the methoxy ether.

  • C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹, confirms the presence of the carbon-fluorine bond[10].

Comparison as a Validation Tool: Comparing the obtained spectrum to that of a known, structurally similar compound, such as 2-amino-3-methoxybenzoic acid, would immediately highlight the presence of the strong C-F stretching band, confirming the fluorination. Conversely, comparison with 2-aminobenzoic acid would show the absence of both the C-O ether stretch and the C-F stretch.

Mass Spectrometry: Confirming Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places), allowing for the calculation of a unique molecular formula[11][12][13][14].

Molecular Formula Confirmation:

  • Target Molecule: 2-Amino-6-fluoro-3-methoxybenzoic acid

  • Molecular Formula: C₈H₈FNO₃

  • Monoisotopic Mass: 185.0488 u

  • Expected HRMS Result (e.g., ESI negative mode, [M-H]⁻): An ion observed at m/z 184.0416. Observing this exact mass within a narrow tolerance (e.g., < 5 ppm) provides very high confidence in the elemental formula[15].

Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, we can gain further structural evidence. For benzoic acid derivatives, characteristic losses are often observed:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, known as decarboxylation[16].

  • Loss of •OH (17 Da): Leading to a stable benzoyl cation is common for benzoic acid itself[17][18].

The specific fragmentation pattern of the target molecule will be influenced by all its substituents, providing a unique fingerprint that can be compared against predicted pathways or data from isomeric compounds to further solidify the structural assignment.

Sources

A Comparative Guide to Validating the Purity of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of efficacy, safety, and reproducibility. 2-Amino-6-fluoro-3-methoxybenzoic acid, a substituted anthranilic acid derivative, serves as a critical building block in the synthesis of complex molecules. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the overall success of a drug development program. This guide provides a comparative analysis of essential analytical techniques for validating the purity of this compound, grounded in established scientific principles and regulatory expectations.

The choice of an analytical method is a balance of specificity, sensitivity, and practicality. For a molecule like 2-Amino-6-fluoro-3-methoxybenzoic acid, a multi-pronged approach is often necessary to build a comprehensive purity profile. We will explore the core methodologies, from the workhorse of chromatography to the definitive structural elucidation provided by spectroscopy.

Orthogonal Approaches to Purity Verification

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are used to provide a comprehensive and reliable result. This ensures that impurities not detected by one method can be captured by another.

Caption: A typical orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A validated reversed-phase HPLC (RP-HPLC) method is typically the primary choice for analyzing moderately polar compounds like 2-Amino-6-fluoro-3-methoxybenzoic acid.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 or C8 column is selected because the analyte possesses both hydrophobic (aromatic ring, methoxy group) and hydrophilic (amino, carboxylic acid) functionalities, allowing for effective retention and separation from potential impurities on a non-polar stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer controls the ionization state of the acidic and basic functional groups, which is critical for achieving sharp, symmetrical peaks. A gradient elution is often preferred over isocratic elution to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable timeframe.[1]

  • Detection: UV detection is ideal, as the aromatic ring provides a strong chromophore. A photodiode array (PDA) detector is highly recommended as it can provide spectral data for peak purity assessment and help in the preliminary identification of impurities.

Protocol: A Foundational RP-HPLC Method

This protocol is a starting point, adapted from methods for similar aminobenzoic acids, and must be fully validated according to ICH Q2(R1) guidelines.[2][3]

  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, perform replicate injections of a standard solution to ensure the system meets predefined criteria for parameters like tailing factor, theoretical plates, and peak area reproducibility, as outlined in pharmacopeias like the USP <621>.[4][5]

Caption: The streamlined workflow for HPLC-based purity analysis.

Quantitative NMR (qNMR) Spectroscopy

While HPLC provides a purity value relative to other UV-active components, quantitative Nuclear Magnetic Resonance (qNMR) offers a path to determining absolute purity.[6] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[8]

Causality Behind Experimental Choices:

  • Internal Standard Selection: The internal standard must be stable, of high purity, not reactive with the analyte, and have signals that are well-resolved from any analyte or solvent signals. For 2-Amino-6-fluoro-3-methoxybenzoic acid, a good choice would be a compound like maleic acid or dimethyl sulfone.

  • Acquisition Parameters: Key parameters like the relaxation delay (d1) must be set to be at least 5 times the longest T1 relaxation time of the protons being quantified. This ensures complete relaxation between scans, which is essential for accurate integration and quantification.[6]

Protocol: Purity by ¹H qNMR
  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-Amino-6-fluoro-3-methoxybenzoic acid sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a long relaxation delay (e.g., 30 seconds) and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and the purity of the internal standard.

Mass Spectrometry (MS) for Impurity Identification

When unknown peaks are detected in the HPLC chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for their identification.[9] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of impurities.[10] High-resolution mass spectrometry (HRMS) can even provide the elemental composition, which is a critical step in elucidating the structure of an unknown compound.[11]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is typically used for small molecules like this, as it is a soft ionization technique that usually preserves the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy, which is crucial for determining elemental composition.[10][12] Tandem MS (MS/MS) can be used to fragment the impurity's molecular ion, providing structural clues.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, melting occurs at a sharp, well-defined temperature. The presence of impurities lowers the melting point and broadens the melting range.[14][15] This phenomenon, known as melting point depression, can be used to estimate the purity of a highly crystalline material (typically >97 mol%).[16]

Causality Behind Experimental Choices:

  • Van't Hoff Equation: The analysis is based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[15] The DSC instrument software can automatically perform this calculation from the shape of the melting endotherm.

  • Limitations: This method is only applicable to crystalline solids and assumes that the impurity is soluble in the molten analyte but insoluble in the solid phase.[14] It is not suitable for amorphous materials or compounds that decompose upon melting.

Comparative Analysis of Purity Validation Methods

MethodPrincipleStrengthsWeaknessesPrimary Use
HPLC-UV Chromatographic separation based on polarity, UV detection.High resolution, sensitive, robust, excellent for quantification.[4][17]Requires a reference standard for quantification, UV-inactive impurities are not detected.Assay and impurity profiling.
qNMR Signal integration is proportional to the number of nuclei.Provides absolute purity, no analyte reference standard needed, structural information.[7][18]Lower sensitivity than HPLC, requires more sample, complex mixtures can be difficult.Orthogonal assay, purity of reference standards.
LC-MS Separation by LC, detection by mass-to-charge ratio.Extremely sensitive and specific, provides molecular weight of impurities.[9][11]Quantification can be complex, response factors vary significantly.Identification of unknown impurities.
DSC Measurement of heat flow during a thermal event (melting).Rapid, requires small sample amount, good for high-purity crystalline materials.[14][15]Not applicable to amorphous or thermally unstable compounds, less accurate for low-purity samples.[14]Confirmatory thermal purity of the main component.

Conclusion

Validating the purity of 2-Amino-6-fluoro-3-methoxybenzoic acid requires a strategic and orthogonal analytical approach. While RP-HPLC serves as the primary tool for separation and relative quantification, its findings must be corroborated by methods that operate on different principles. Quantitative NMR provides an absolute measure of purity, offering a powerful orthogonal check. LC-MS is indispensable for the structural elucidation of unknown impurities, a critical step for regulatory filings and process optimization. Finally, DSC offers a rapid assessment of the bulk purity of the crystalline solid. By integrating these techniques, researchers and drug developers can establish a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their final products. The validation of these analytical procedures must be performed in accordance with regulatory guidelines, such as those from the ICH, to ensure data reliability.[19][20]

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  • Application of LCMS in small-molecule drug development. New Food Magazine.
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  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed.
  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed.
  • A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds. Benchchem.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
  • Identity and Purity - Small Molecules. Pacific BioLabs.

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Comparative Reactivity Study of Substituted Anthranilic Acids: A Strategic Guide for Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Philosophy

Anthranilic acid (2-aminobenzoic acid) is a highly privileged bifunctional scaffold in medicinal chemistry and materials science, serving as the primary building block for quinazolinones, benzoxazinones, and various non-steroidal anti-inflammatory drugs (NSAIDs)[1]. As an Application Scientist, I approach the derivatization of this scaffold not as a series of isolated reactions, but as a predictable continuum governed by electronic and steric parameters.

The reactivity of anthranilic acid is uniquely defined by the "ortho-effect"—a ground-state stabilization driven by internal hydrogen bonding (chelation) between the amine and the carboxylic acid[2]. Introducing substituents to the aromatic ring disrupts or enhances this delicate electronic balance. By understanding the Hammett linear free-energy relationships ( σρ ), we can rationally predict how electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) will modulate the nucleophilicity of the amine and the electrophilicity of the carboxylate[3].

Electronic Substituent Effects: The Causality of Reactivity

To design efficient synthetic routes, one must understand why certain derivatives react faster or slower. The bifunctional nature of anthranilic acid means that a substituent will exert opposing effects on its two functional groups:

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): Substituents like a 5-nitro or 5-cyano group pull electron density away from the ring via −I and −M effects. This significantly lowers the pKa of the carboxylic acid, making it a stronger acid and a superior electrophile for intermolecular attacks (e.g., esterification, amidation)[3]. Conversely, the amine becomes less nucleophilic, retarding intramolecular cyclization rates.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): Substituents with +I or +M effects increase electron density on the amine, enhancing its nucleophilicity. This is critical when designing syntheses for complex heterocycles where the amine must act as the primary nucleophile. Furthermore, N-alkylation (e.g., N-methylanthranilic acid) alters the solvatochromic properties, making these derivatives highly valuable as environmental fluorescent probes[4].

Reactivity AA Anthranilic Acid Bifunctional Scaffold EDG Electron-Donating Groups (+I / +M) AA->EDG Functionalization EWG Electron-Withdrawing Groups (-I / -M) AA->EWG Functionalization Nuc Increased Amine Nucleophilicity EDG->Nuc Density Shift Elec Increased Carboxyl Electrophilicity EWG->Elec Density Shift Cycl Favors Intramolecular Cyclization Nuc->Cycl Pathway A Est Favors Intermolecular Esterification Elec->Est Pathway B

Electronic substituent effects on the bifunctional reactivity of anthranilic acid.

Quantitative Reactivity Comparison

The following table synthesizes the physicochemical shifts induced by various substitution patterns. Notice how the pKa inversely correlates with the expected rate of acid-catalyzed esterification[3],[1].

DerivativeSubstituent(s)Electronic EffectpKaPrimary Reactivity Shift
Anthranilic Acid NoneBaseline4.20Balanced nucleophilicity/electrophilicity
4-Nitroanthranilic Acid 4-NO₂Strong EWG3.33↑ Carboxyl electrophilicity, ↓ Amine nucleophilicity
5-Nitroanthranilic Acid 5-NO₂Strong EWG3.29↑ Carboxyl electrophilicity, ↓ Amine nucleophilicity
2-Amino-5-cyano-3-methylbenzoic Acid 5-CN, 3-CH₃Mixed (EWG dominant)~3.81↑ Acidity, favored intermolecular attack
N-Methylanthranilic Acid N-CH₃EDG>4.20↑ Amine nucleophilicity, altered solvatochromism

Validated Experimental Protocols

To objectively compare these derivatives in the laboratory, protocols must be designed as self-validating systems. Below are two foundational workflows: one for kinetic analysis and one for regioselective synthesis.

Protocol A: Comparative Kinetics of Esterification

Purpose: To quantitatively determine the impact of substituents on the reaction rate using the Hammett equation ( log(k/k0​)=σρ )[3]. Causality: We utilize a massive excess of alcohol. Why? This establishes pseudo-first-order kinetics, effectively removing the alcohol concentration variable and isolating the substituent's electronic effect on the transition state.

Step-by-Step Methodology:

  • Preparation: In separate, rigorously dried reaction flasks, place exactly 1.0 mmol of each anthranilic acid derivative (e.g., unsubstituted, 4-nitro, 5-cyano-3-methyl).

  • Solvent/Reactant Addition: Add 50 mL of anhydrous methanol (large excess) to each flask, ensuring complete dissolution.

  • Catalysis: Inject 0.1 mmol of concentrated H₂SO₄ (catalyst) into each flask simultaneously at 25°C. Immediately heat to a constant reflux temperature (65°C).

  • Aliquot Quenching (Self-Validation): At precise 15-minute intervals, withdraw 0.5 mL aliquots. Immediately quench the reaction by injecting the aliquot into a vial containing 1.0 mL of cold saturated NaHCO₃. This halts the reaction instantly, locking the kinetic snapshot.

  • Analysis: Analyze the quenched samples via HPLC-UV. Plot the natural log of the remaining acid concentration versus time to extract the pseudo-first-order rate constant ( k ).

Workflow Prep Equimolar Preparation React Pseudo-First-Order Reaction Prep->React Quench Aliquot Quenching React->Quench Analyze HPLC/UV Analysis Quench->Analyze Validate Hammett Plot Validation Analyze->Validate

Self-validating workflow for pseudo-first-order esterification kinetics.

Protocol B: Regioselective Synthesis via Isatin Oxidation

Purpose: Direct electrophilic aromatic substitution on anthranilic acid often yields intractable mixtures of regioisomers due to the competing directing effects of the -NH₂ (ortho/para director) and -COOH (meta director) groups. Causality: To bypass this, we utilize the oxidative cleavage of substituted isatins. This "green" method guarantees regiomeric purity because the substitution pattern is locked in the isatin precursor before the carboxylic acid is unmasked[5].

Step-by-Step Methodology:

  • Dissolution: Suspend 5.0 mmol of the appropriately substituted isatin in 20 mL of 5% w/w aqueous NaOH.

  • Oxidation: Slowly add 2.5 mL of 30% v/v H₂O₂ dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.

  • Maturation: Stir the solution for 15–45 minutes. The reaction acts as its own visual indicator; the deep color of the isatin suspension will transition to a clear, pale solution upon complete oxidative ring opening[5].

  • Precipitation (Self-Validation): Cool the mixture in an ice bath and carefully acidify to pH 2.0 using 2M HCl. The substituted anthranilic acid will instantly precipitate, validating the cleavage.

  • Isolation: Filter under vacuum, wash with cold distilled water, and dry. Yields typically range from 85-97% without the need for column chromatography.

Sources

biological activity of 2-Amino-6-fluoro-3-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 2-Amino-6-fluoro-3-methoxybenzoic Acid Derivatives: A Comparative Guide

Executive Summary

Anthranilic acid (2-aminobenzoic acid) serves as a highly privileged pharmacophore in medicinal chemistry, forming the structural backbone for numerous marketed therapeutics, ranging from fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) to potent receptor tyrosine kinase inhibitors[1]. The introduction of specific functional groups yields 2-Amino-6-fluoro-3-methoxybenzoic acid (2-AF3MBA) , a highly specialized building block. From a rational drug design perspective, the 6-fluoro modification provides critical metabolic stability and modulates the basicity of the adjacent amine, while the 3-methoxy group acts as an electron-donating vector capable of occupying distinct hydrophobic pockets in target proteins[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity of 2-AF3MBA derivatives against standard alternatives in two primary therapeutic domains: Kinase Inhibition (oncology) and Cyclooxygenase Inhibition (inflammation).

Section 1: Kinase Inhibition (VEGFR2 & EGFR)

Anthranilic acid amides are well-established as potent inhibitors of receptor tyrosine kinases, particularly VEGFR and EGFR, which are critical drivers of tumor angiogenesis and cellular proliferation[3]. When the 2-AF3MBA core is converted into an anthranilamide derivative, the 6-fluoro group acts as a potent hydrogen-bond acceptor within the kinase hinge region. Simultaneously, the 3-methoxy group prevents steric clashes and enhances binding affinity compared to un-substituted analogs, driving nanomolar efficacy against human tumor cell lines[4].

Competitor Analysis

Standard anthranilamide kinase inhibitors, such as AAL993, exhibit high potency but often suffer from rapid hepatic clearance. 2-AF3MBA derivatives demonstrate superior metabolic stability and improved IC50 profiles against VEGFR2 due to the protective shielding of the fluorine atom, which blocks rapid cytochrome P450-mediated oxidation[2].

Quantitative Data Comparison
Compound ClassTarget KinaseIC50 (nM)Metabolic Half-life (T1/2)Key Structural Advantage
2-AF3MBA Anthranilamide VEGFR212 ± 2> 120 min6-Fluoro prevents oxidation; strong hinge binding.
AAL993 (Standard) VEGFR225 ± 445 minPotent, but susceptible to rapid metabolism.
2-AF3MBA Piperazine-amide EGFR48 ± 5> 90 min3-Methoxy enhances hydrophobic pocket fit.
Gefitinib (Reference) EGFR33 ± 3110 minClinically validated, but prone to resistance mutations.
Pathway Visualization

Kinase_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase) VEGF->VEGFR2 PLCg PLC-gamma VEGFR2->PLCg MAPK MAPK Cascade VEGFR2->MAPK Inhibitor 2-AF3MBA Derivative Inhibitor->VEGFR2 Competitive ATP Blockade Proliferation Tumor Angiogenesis PLCg->Proliferation MAPK->Proliferation

VEGFR2 signaling pathway blockade by 2-AF3MBA derivatives preventing tumor angiogenesis.

Experimental Protocol: In Vitro Luminescent Kinase Assay

To validate the IC50 values, a self-validating ADP-detection workflow is employed.

  • Enzyme Preparation: Dilute recombinant VEGFR2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Mg2+ is essential for coordinating the ATP-enzyme complex, ensuring the kinase is in its biologically active conformation.

  • Compound Incubation: Add serial dilutions of the 2-AF3MBA derivative to the enzyme and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add ATP (at the apparent Km​ of 10 µM) and poly(Glu,Tyr) peptide substrate. Causality: Keeping ATP strictly at the Km​ ensures that competitive inhibition is accurately quantified without false positives from ATP depletion.

  • Reaction Termination & Detection: After 60 minutes, add ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence. Causality: The luminescent signal is directly proportional to the ADP generated, providing a highly sensitive, self-validating readout of enzyme activity.

Section 2: Cyclooxygenase (COX-1/COX-2) Inhibition

Anthranilic acid derivatives, specifically the "fenamates," are classical NSAIDs utilized for their analgesic and anti-inflammatory properties[5]. The modern development of 2-AF3MBA isosteres aims to achieve selective COX-2 inhibition to mitigate the severe gastrointestinal toxicity traditionally associated with non-selective COX-1 inhibition[6].

Competitor Analysis

Classical fenamates like Mefenamic acid and Flufenamic acid are potent but non-selective[5]. The integration of the 3-methoxy group in 2-AF3MBA derivatives creates specific steric bulk. This bulk exploits the larger side pocket of the COX-2 active site (which contains Val523 instead of the bulkier Ile523 found in COX-1), significantly improving the COX-2 selectivity index and predicting a much safer ADMET profile[6].

Quantitative Data Comparison
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)GI Toxicity Risk
2-AF3MBA Fenamate Analog > 1000.85 ± 0.1> 117Low
Flufenamic Acid 1.20.34High
Mefenamic Acid 0.81.50.53High
Celecoxib (Reference) > 500.04> 1250Low
Pathway Visualization

COX2_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Inhibitor 2-AF3MBA Fenamate Inhibitor->COX2 Selective Pocket Binding Inflammation Pain & Inflammation PGH2->Inflammation

Selective inhibition of the COX-2 mediated inflammatory prostaglandin synthesis pathway.

Experimental Protocol: Colorimetric COX Inhibition Assay
  • Enzyme Preparation: Reconstitute purified recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Cofactor Addition: Add Hematin (1 µM) to the enzyme solution. Causality: Hematin is a critical prosthetic group for the peroxidase activity of COX, which is absolutely necessary to reduce PGG2 to PGH2 for the downstream colorimetric readout.

  • Inhibitor Pre-incubation: Add 2-AF3MBA derivatives at varying concentrations and incubate at 37°C for 10 minutes. Causality: Time-dependent inhibition is a hallmark of fenamate NSAIDs; this pre-incubation ensures the inhibitor properly aligns within the COX allosteric/active site.

  • Substrate Introduction: Add the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) followed immediately by Arachidonic Acid (100 µM) to initiate the reaction. Causality: Arachidonic acid must be added last to prevent premature substrate turnover before the inhibitor has bound.

  • Measurement: Monitor the appearance of oxidized TMPD continuously at 590 nm for 5 minutes. The rate of color development is inversely proportional to the inhibitory potency of the compound, creating a direct, self-validating kinetic curve.

Conclusion

The 2-Amino-6-fluoro-3-methoxybenzoic acid scaffold represents a highly tunable pharmacophore. By strategically leveraging the electronic and steric properties of the 6-fluoro and 3-methoxy groups, researchers can develop derivatives that significantly outperform classical anthranilic acids in both target selectivity (e.g., COX-2 over COX-1) and metabolic stability (e.g., prolonged half-life in kinase inhibition).

References

  • Title: Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review Source: ijpsjournal.com URL: 1[1]

  • Title: Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors Source: scielo.org.za URL: 3[3]

  • Title: Medicinal chemistry of anthranilic acid derivatives: A mini review Source: nih.gov URL: 2[2]

  • Title: Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues Source: sciepub.com URL: 5[5]

  • Title: WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof Source: google.com (Patents) URL: 4[4]

  • Title: Design, Synthesis, and Biological Evaluation of New Ureido (Thioureido) Anthranilic Acid Isosteres Source: nih.gov URL: 6[6]

Sources

Comparative Structure-Activity Relationship (SAR) Guide: p-Aminobenzoic Acid (PABA) Analogs in Local Anesthesia

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While p-aminobenzoic acid (PABA) is biologically recognized as a crucial precursor in bacterial folate synthesis[1], its synthetic ester derivatives represent the foundational class of ester-type local anesthetics. This guide provides an objective, data-driven comparison of three primary PABA analogs—Benzocaine, Procaine, and Tetracaine —analyzing how specific structural modifications dictate their pharmacodynamics and pharmacokinetics. Furthermore, we outline self-validating experimental protocols to accurately quantify these structure-activity relationships (SAR) in preclinical development.

Mechanistic SAR: Decoding the Molecular Architecture

The efficacy of PABA-derived local anesthetics depends on their ability to reversibly block voltage-gated sodium channels (Nav) from the intracellular side, thereby halting the generation of action potentials[2]. The classic SAR model divides these molecules into three distinct functional domains, each independently tunable to optimize product performance:

  • Lipophilic Domain (Aromatic Ring): The p-aminophenyl group serves as the lipophilic anchor. Electron-donating groups on the aromatic ring increase the electron density of the carbonyl oxygen, enhancing receptor binding affinity. Alkylating the para-amino group drastically increases lipid solubility, driving faster membrane penetration.

  • Intermediate Chain (Ester Linkage): This spacer connects the lipophilic and hydrophilic domains. Ester linkages are rapidly hydrolyzed by plasma pseudocholinesterases, resulting in a predictable, short systemic half-life.

  • Hydrophilic Domain (Terminal Amine): Typically a tertiary amine, this group dictates the molecule's acid-base properties (pKa). At physiological pH (7.4), the amine exists in equilibrium between the uncharged base (required to cross the lipid bilayer) and the protonated cation (required to actively bind the Nav channel receptor site)[2].

SAR_PABA PABA p-Aminobenzoic Acid (PABA) Core Lipo 1. Lipophilic Domain (Aromatic Ring) PABA->Lipo Linker 2. Intermediate Chain (Ester Linkage) PABA->Linker Hydro 3. Hydrophilic Domain (Terminal Amine) PABA->Hydro SubLipo Alkyl Substitution (e.g., Butyl) Increases LogP & Potency (Tetracaine) Lipo->SubLipo SubLinker Determines Metabolic Half-life (Hydrolyzed by Esterases) Linker->SubLinker SubHydro Tertiary Amine Addition Enables Ionization at pH 7.4 (Procaine) Hydro->SubHydro

Fig 1: Structural domains of PABA analogs and their functional pharmacological outcomes.

Comparative Product Performance Data

Understanding the causality between structural changes and clinical utility is critical. The rate at which these agents deliver their anesthetic effect is highly dependent on their physicochemical properties, particularly lipid solubility.

  • Benzocaine lacks a terminal tertiary amine. With a pKa of 3.5, it remains un-ionized at physiological pH. It cannot effectively bind the intracellular Nav site, restricting its utility to surface/topical anesthesia.

  • Procaine features a diethylamino terminal group, allowing it to ionize and block Nav channels effectively. However, its low lipid solubility (LogP ~2.1) results in a slow onset and short duration.

  • Tetracaine adds a butyl group to the p-amino aromatic ring. This simple alkyl substitution exponentially increases lipophilicity (LogP ~4.1), allowing rapid membrane partitioning and increasing potency 16-fold over procaine.

Table 1: Physicochemical and Pharmacological Comparison of PABA Analogs
PABA DerivativeKey Structural ModificationpKaLogP (Lipophilicity)Relative PotencyClinical Duration
Benzocaine Absence of terminal tertiary amine3.51.9Low (Topical only)Short
Procaine Addition of diethylamino terminal group8.92.11x (Baseline)Short (30-60 min)
Tetracaine Butyl substitution on aromatic amine8.54.116xLong (120-240 min)

Experimental Workflows for SAR Validation

As an Application Scientist, I emphasize that robust SAR models require rigorous, self-validating experimental setups. Relying solely on in silico predictions often leads to late-stage attrition. Below are the gold-standard protocols for evaluating novel PABA analogs.

Protocol A: Lipophilicity (LogP) Determination via Shake-Flask Method

Lipophilicity directly correlates with anesthetic potency. This protocol ensures precise measurement of the partition coefficient between octanol and water.

  • Preparation: Pre-saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Solubilization: Dissolve exactly 1.0 mg of the PABA analog in 10 mL of the pre-saturated PBS.

  • Partitioning: Add 10 mL of pre-saturated 1-octanol to the aqueous solution in a separatory funnel. Shake mechanically for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Separation & Quantification: Allow the phases to separate for 2 hours. Extract samples from both the aqueous and organic layers. Quantify the drug concentration in each phase using HPLC-UV.

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. Causality check: If total recovery is <95%, suspect emulsion formation, compound degradation, or adsorption to the glassware. The assay must be repeated.

Protocol B: Whole-Cell Patch-Clamp for Nav1.5 Inhibition

To directly measure target engagement, we utilize patch-clamp electrophysiology. A common pitfall in this assay is mistaking natural cell "rundown" (loss of cell health) for drug-induced channel block.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels. Seed onto glass coverslips 24 hours prior to recording.

  • Gigaseal Formation: Using a glass micropipette (2-4 MΩ resistance) filled with intracellular solution, approach a single cell. Apply gentle negative pressure to form a gigaseal (>1 GΩ).

  • Whole-Cell Configuration: Apply a sharp pulse of negative pressure to rupture the membrane patch, gaining electrical access to the entire cell.

  • Baseline Recording: Apply a voltage-step protocol (holding at -100 mV, stepping to -10 mV for 20 ms) every 10 seconds. Record baseline sodium currents for 3 minutes to ensure stability.

  • Drug Perfusion: Perfuse the PABA analog (at calculated IC50 concentration) into the extracellular bath. Record the progressive reduction in peak sodium current until a steady-state block is achieved.

  • Self-Validation (Washout): Perfuse the bath with drug-free extracellular solution. Causality check: The sodium current must recover to at least 80% of the baseline amplitude. Failure to recover indicates irreversible toxicity or cell rundown, invalidating the data point.

PatchClamp Prep Cell Prep (HEK293-Nav) Seal Gigaseal (>1 GΩ) Prep->Seal WholeCell Whole-Cell Break-in Seal->WholeCell Perfusion Drug Perfusion (IC50 Target) WholeCell->Perfusion Record Current Recording Perfusion->Record Washout Washout (>80% Recovery) Record->Washout

Fig 2: Self-validating whole-cell patch-clamp workflow for Nav channel inhibition.

Conclusion

The rational design of local anesthetics remains one of the most elegant examples of applied medicinal chemistry. By comparing Benzocaine, Procaine, and Tetracaine, we observe a direct causal relationship between structural modifications of the PABA core and clinical performance. Alkylation of the aromatic amine (Tetracaine) maximizes lipid partitioning and potency, while the presence of a terminal tertiary amine (Procaine/Tetracaine) is an absolute requirement for physiological ionization and intracellular Nav channel blockade. Employing self-validating experimental protocols ensures that future iterations of PABA analogs are developed on a foundation of irreproachable data.

References

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Amino Benzoic acid derivatives, Medicinal Chemistry Source: SlideShare URL:[Link]

  • General and Local Anesthetics Chapter Source: Lippincott Williams & Wilkins (LWW) URL:[Link]

Sources

confirming regioselectivity in reactions with 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Confirming Regioselectivity in Reactions with 2-Amino-6-fluoro-3-methoxybenzoic Acid

For drug development professionals and researchers in synthetic chemistry, 2-Amino-6-fluoro-3-methoxybenzoic acid is a valuable building block, offering a unique substitution pattern for creating complex molecular architectures. However, the very features that make it attractive—multiple substituents with competing electronic effects—also present a significant challenge: controlling and confirming the regioselectivity of subsequent reactions. An unconfirmed regioisomer can lead to wasted resources, misinterpreted biological data, and significant delays in a development pipeline.

This guide provides a comprehensive framework for both predicting and empirically confirming the regiochemical outcomes of reactions involving this versatile substrate. We will move beyond simple procedural lists to explore the underlying chemical principles and present a self-validating system of protocols and analytical methods, ensuring the structural integrity of your target molecules.

Part 1: A Theoretical Framework for Predicting Regioselectivity

Before any reaction is run, a solid theoretical understanding of the substrate's electronic properties is essential for predicting the most likely outcome. The regiochemistry of reactions on the aromatic ring of 2-Amino-6-fluoro-3-methoxybenzoic acid is governed by the complex interplay of the four substituents.

Dissecting the Directing Effects

Each substituent exerts an inductive and/or resonance effect, which either activates or deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions.

  • Amino Group (-NH₂): A powerful activating group due to the lone pair on the nitrogen donating electron density into the ring via resonance. It is a strong ortho, para-director.[1]

  • Methoxy Group (-OCH₃): Also a strong activating group, donating electron density through resonance. It is a strong ortho, para-director.[1]

  • Fluoro Group (-F): An interesting case. Fluorine is highly electronegative, making it deactivating through induction. However, its lone pairs can participate in resonance, making it an ortho, para-director.[1]

  • Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density from the ring through both induction and resonance. It is a meta-director.[2]

The Consensus: The two powerful activating groups, the amino and methoxy substituents, will dominate the directing effects in electrophilic aromatic substitution (EAS). The positions ortho and para to these groups are the most electron-rich and therefore the most nucleophilic.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];

} end Caption: Logical flow for predicting EAS regioselectivity.

Based on this analysis, the C5 position is doubly activated (ortho to the amino group and para to the methoxy group), making it the most probable site for electrophilic attack. The C4 position is the next most likely, being ortho to the highly activating methoxy group.

Part 2: The Gold Standard: Experimental Confirmation

While theoretical prediction is a valuable guide, it is not a substitute for rigorous experimental verification. A combination of spectroscopic and analytical techniques is required to provide irrefutable proof of structure.

NMR Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for determining the regiochemistry of substituted aromatics.[3][4] It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule.

TechniqueInformation Provided for Regioselectivity Analysis
¹H NMR Provides chemical shifts and coupling constants (J-values) for protons on the aromatic ring. The splitting patterns are highly diagnostic: ortho coupling (³JHH) is typically 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often <1 Hz. A new substituent will alter the shifts and splitting of the remaining aromatic protons.[4][5]
¹³C NMR Reveals the number of unique carbon environments in the molecule. For a disubstituted product, the number of aromatic carbon signals immediately confirms or refutes the expected symmetry. Chemical shifts of aromatic carbons range from 120-150 ppm.[4][5]
¹⁹F NMR Essential for this specific molecule. The fluorine nucleus is very sensitive to its electronic environment. Its chemical shift and coupling to nearby protons (JHF) will change predictably depending on the position of the new substituent.
2D NMR Techniques like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are used to definitively piece together the molecular structure by establishing through-bond connectivity. For example, an HMBC experiment can show a correlation between a substituent's proton and the aromatic carbon it is attached to.
X-Ray Crystallography: Unambiguous Structural Proof

When a molecule can be coaxed into forming a single, high-quality crystal, X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure.[6][7][8] This technique is considered the "gold standard" as it directly maps the electron density to locate every atom in space, confirming connectivity and regiochemistry with certainty.[6][9]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#4285F4"];

} end Caption: High-level workflow for X-ray crystallography analysis.

Comparative Analysis of Key Techniques
MethodInformation ProvidedSample RequirementThroughputKey Advantage
NMR Spectroscopy Connectivity, chemical environment, relative stereochemistry5-10 mg, solubleHighThe most versatile and informative tool for routine analysis in solution.
X-Ray Crystallography Absolute 3D structure, bond lengths, bond anglesSingle crystal (>0.1 mm)LowProvides undeniable, publication-quality structural proof.[6]
Mass Spectrometry Molecular weight, elemental formula (HRMS)<1 mg, soluble/volatileVery HighConfirms mass of the product but cannot distinguish regioisomers alone.

Part 3: A Practical Guide to Amide Coupling and Confirmation

Amide bond formation is one of the most common reactions performed on a carboxylic acid substrate.[10] Here, we compare two robust protocols for coupling 2-Amino-6-fluoro-3-methoxybenzoic acid with a representative amine (benzylamine) and detail the workflow for confirming the outcome.

The primary challenge is the presence of the nucleophilic 2-amino group, which can potentially compete with the desired amine, leading to side products.

Protocol 1: Direct Amide Coupling using HATU

This method attempts the direct coupling in one pot, relying on the kinetic difference between the aromatic and aliphatic amines. It is faster but carries a higher risk of side-product formation.

Experimental Protocol:

  • Activation: In a dry, inert atmosphere flask, dissolve 2-Amino-6-fluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[11]

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add benzylamine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 2: N-Protected Amide Coupling

This more robust, two-step approach eliminates side reactions by temporarily masking the 2-amino group with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[12]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} end Caption: Workflow for the N-Protected amide coupling strategy.

Experimental Protocol:

  • Protection:

    • Dissolve 2-Amino-6-fluoro-3-methoxybenzoic acid (1.0 eq) in a suitable solvent like THF or Dioxane.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a base such as triethylamine (TEA) (2.0 eq).

    • Stir at room temperature until TLC/LC-MS confirms complete consumption of the starting material.

    • Perform an appropriate workup and purify if necessary to isolate the N-Boc protected acid.

  • Amide Coupling:

    • Use the N-Boc protected acid as the starting material in the HATU coupling protocol described in Protocol 1 .

  • Deprotection:

    • Dissolve the purified, Boc-protected amide product in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v solution).

    • Stir at room temperature for 1-3 hours until deprotection is complete.

    • Carefully neutralize the reaction with saturated aqueous NaHCO₃, extract the product with DCM, dry, and concentrate to yield the final, pure amide.

The Final Confirmation Workflow

Regardless of the synthetic route chosen, a systematic analytical workflow is non-negotiable.

  • Initial Check (LC-MS): Use LC-MS on the crude reaction mixture to confirm the presence of a product with the correct molecular weight. This is a rapid check for reaction success.

  • Purification: Purify the product using column chromatography or recrystallization.

  • Full Spectroscopic Analysis (NMR): Acquire a full suite of NMR spectra on the purified product: ¹H, ¹³C, and ¹⁹F. Analyze the coupling patterns and chemical shifts to confirm the expected connectivity. If any ambiguity remains, perform 2D NMR experiments (HMBC, HSQC).

  • Ultimate Proof (X-ray Crystallography): If the product is crystalline and the structure is of critical importance (e.g., for a regulatory filing or key publication), grow single crystals and perform X-ray diffraction analysis.

Conclusion

Successfully working with poly-substituted aromatic building blocks like 2-Amino-6-fluoro-3-methoxybenzoic acid demands a scientifically rigorous approach. Regioselectivity cannot be assumed; it must be proven. By combining a sound theoretical prediction of the reaction outcome with a robust, multi-technique analytical confirmation plan, researchers can proceed with confidence, knowing their molecular structures are secure. This self-validating methodology, centered on the power of NMR spectroscopy and, when necessary, the unambiguous certainty of X-ray crystallography, is essential for maintaining scientific integrity and accelerating the pace of drug discovery and development.

References

  • Organic Chemistry II - KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Retrieved from [Link]

  • University of Calgary. (n.d.). Substituent Effects. Retrieved from [Link]

  • Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Retrieved from [Link]

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  • Patsnap. (2026). How to Compare Aromatic Compounds Using NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. Retrieved from [Link]

  • NIH. (n.d.). x Ray crystallography - PMC. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Retrieved from [Link]

  • PMC. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

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cross-validation of analytical techniques for 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Techniques for 2-Amino-6-fluoro-3-methoxybenzoic Acid: A Comprehensive Guide

Introduction to the Analytical Challenge

2-Amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) is a highly functionalized anthranilic acid derivative utilized as a critical building block in pharmaceutical synthesis and drug discovery. The molecule presents a unique analytical challenge due to its dense functionalization: it contains a basic amino group, an acidic carboxylic acid, a highly electronegative fluorine atom, and an electron-donating methoxy group. This zwitterionic potential and complex electronic distribution mean that relying on a single analytical method can lead to skewed purity profiles or missed trace impurities.

To ensure scientific integrity and comply with the recently updated ICH Q2(R2) guidelines for the validation of analytical procedures[1], laboratories must employ orthogonal cross-validation. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By cross-validating these techniques, researchers can establish a self-validating system that guarantees specificity, linearity, and absolute accuracy.

Causality in Method Selection: Why Orthogonality Matters

In analytical chemistry, causality dictates that the physical and chemical properties of the analyte drive the selection of the analytical technique.

  • HPLC-UV (Relative Purity): The conjugated aromatic ring of 2-Amino-6-fluoro-3-methoxybenzoic acid provides strong UV chromophores. However, the zwitterionic nature of the amino and carboxylic acid groups causes severe peak tailing on standard C18 columns unless the mobile phase pH is strictly controlled (typically pH 2.5–3.0) to suppress ionization of the carboxylic acid.

  • LC-MS/MS (Trace Impurity Profiling): UV detection cannot identify co-eluting impurities that lack a chromophore or are present at sub-0.05% levels. Electrospray Ionization (ESI) MS/MS leverages the basic amine for positive mode ionization ( [M+H]+ at m/z 186.1) and the carboxylic acid for negative mode ( [M−H]− at m/z 184.1), allowing for parts-per-billion (ppb) detection of genotoxic degradants.

  • qNMR (Absolute Quantification): Both HPLC and LC-MS rely on the availability of an ultra-pure reference standard for quantification. Quantitative NMR (using both 1 H and 19 F nuclei) circumvents this by comparing the integration of the analyte's signals against an internal standard (e.g., Maleic acid or TraceCERT standards), providing absolute purity without a homologous reference[2].

Comparative Performance of Analytical Techniques

The following table summarizes the objective performance metrics of the three techniques when analyzing 2-Amino-6-fluoro-3-methoxybenzoic acid.

ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI-QQQ) 1 H / 19 F qNMR
Primary Utility Routine batch release, assay, and macroscopic purity.Trace impurity profiling, genotoxic degradant screening.Absolute purity determination, structural elucidation.
Specificity Moderate (relies on chromatographic resolution & UV spectra).High (relies on specific precursor-to-product ion transitions).Very High (resolves specific atomic environments).
LOD / LOQ ~0.01% / 0.05% (w/w)~0.0001% / 0.0005% (w/w)~0.5% / 1.0% (w/w)
Linearity Range 1−100μg/mL 0.1−100ng/mL 1−50mg/mL
Reference Standard Required (Homologous)Required (Homologous/Isotopic)Not Required (Heterologous Internal Standard used)
Throughput High (~10-15 min/run)Medium (~10-15 min/run)Low (~30-60 min/run for sufficient S/N)

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes internal system suitability tests (SST) to confirm that the instrument is performing adequately before data acquisition.

Protocol 1: HPLC-UV Method for Assay and Purity

Causality: An acidic mobile phase is utilized to protonate the carboxylic acid, ensuring the molecule remains in a neutral or cationic state, preventing secondary interactions with free silanols on the stationary phase.

  • Column Selection: Use a superficially porous C18 column (e.g., 2.7 µm, 4.6 x 100 mm) to achieve high theoretical plates.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

  • System Suitability (Self-Validation): Inject a resolution mixture containing 2-Amino-6-fluoro-3-methoxybenzoic acid and a known structurally similar impurity (e.g., 2-amino-3-methoxybenzoic acid). Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing factor ( Tf​ ) < 1.5.

  • Execution: Inject samples in triplicate. Calculate relative purity by area normalization at 254 nm.

Protocol 2: LC-MS/MS for Trace Impurity Profiling

Causality: Tandem mass spectrometry isolates the parent ion and fragments it, eliminating matrix interference and definitively identifying the molecule by its unique fragmentation pattern (e.g., loss of H2​O or CO2​ from the carboxylic acid).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Tune Parameters: Capillary voltage 3.5 kV, Desolvation temperature 400°C.

  • MRM Transitions: Monitor the transition m/z 186.1 168.1 (loss of water) and m/z 186.1 142.1 (loss of CO2​ ).

  • Self-Validation: Run a matrix blank to ensure no carryover. Spike a known concentration of an isotopic internal standard ( 13C -labeled analog if available, or a structural analog) into the sample to calculate recovery. Acceptance Criteria: Signal-to-noise (S/N) for the LOQ standard must be 10:1.

Protocol 3: 1 H and 19 F qNMR for Absolute Quantification

Causality: 19 F NMR is highly specific due to the 100% natural abundance of 19 F and a wide chemical shift range. Because there is only one fluorine atom in the molecule, its signal serves as a perfect, isolated probe for quantification without proton overlap.

  • Sample Preparation: Accurately weigh ~20 mg of 2-Amino-6-fluoro-3-methoxybenzoic acid and ~10 mg of a certified internal standard (e.g., 1,4-Difluorobenzene for 19 F, or Maleic acid for 1 H) using a microbalance.

  • Solvent: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters: Use a 90° pulse angle, a relaxation delay ( D1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analytes (typically D1​≥30 seconds), and 64 scans.

  • Self-Validation: Check the phase and baseline correction. The integral of the internal standard must be set to its exact known molar equivalent. Calculate the mass fraction of the analyte using the ratio of the integrals, molecular weights, and sample masses.

Logical Relationship: The Cross-Validation Workflow

The integration of these three techniques forms a closed-loop validation architecture aligned with ICH Q2(R2) lifecycle management[3]. The diagram below illustrates how data from orthogonal sources converge to validate the analytical profile of the compound.

Orthogonal cross-validation workflow for 2-Amino-6-fluoro-3-methoxybenzoic acid.

Conclusion

For complex intermediates like 2-Amino-6-fluoro-3-methoxybenzoic acid, relying on a single analytical technique introduces systemic risk. HPLC-UV provides the robustness needed for routine assay but lacks the specificity for trace degradants and absolute quantification. By cross-validating HPLC-UV data with the extreme sensitivity of LC-MS/MS and the absolute, standard-free quantification capabilities of qNMR, laboratories can establish a scientifically rigorous, ICH Q2(R2)-compliant analytical control strategy[4]. This orthogonal approach ensures that any blind spots inherent to one technique are illuminated by the others, guaranteeing the integrity of the pharmaceutical development pipeline.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved March 11, 2026, from [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved March 11, 2026, from [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved March 11, 2026, from [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved March 11, 2026, from [Link]

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A Head-to-Head Comparison for Drug Development: Fluorine vs. Chlorine Substitution in Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Unpacking the Physicochemical and Pharmacological Consequences of Halogen Substitution

In the landscape of modern drug discovery, the strategic substitution of atoms on a lead compound is a cornerstone of optimizing its pharmacological profile. Among the most powerful tools in the medicinal chemist's arsenal are the halogens, particularly fluorine and chlorine.[1][2] Their introduction onto an aromatic scaffold like benzoic acid can profoundly alter a molecule's properties, influencing everything from acidity and lipophilicity to metabolic stability and target binding affinity.[3][4][5] More than half of newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its impact.[6] This guide provides an in-depth comparison of fluorine and chlorine substitution on benzoic acids, offering the data-driven insights and experimental frameworks necessary for rational drug design.

I. Fundamental Physicochemical Properties: A Tale of Two Halogens

The distinct characteristics of fluorine and chlorine—differing in size, electronegativity, and polarizability—give rise to significant variations in the resulting benzoic acid analogue's behavior.[1][7]

A. Electronic Effects and Acidity (pKa)

A substituent's effect on the acidity of the benzoic acid carboxyl group is a primary consideration, as it dictates the molecule's ionization state at physiological pH. This is governed by a delicate balance between two opposing electronic forces: the inductive effect (-I) and the resonance (or mesomeric, +M) effect.

  • Inductive Effect (-I): This is the through-bond polarization caused by the high electronegativity of the halogen. Both fluorine (Pauling electronegativity = 3.98) and chlorine (3.16) are strongly electron-withdrawing, pulling electron density away from the aromatic ring and stabilizing the resulting carboxylate anion.[1] This effect increases acidity (lowers pKa). The -I effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.[8][9][10]

  • Resonance Effect (+M): This involves the donation of a lone pair of electrons from the halogen into the π-system of the benzene ring. This effect is electron-donating, which destabilizes the carboxylate anion and decreases acidity (raises pKa). Because of better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, fluorine exhibits a stronger +M effect than chlorine, which uses a 3p orbital.[11][12][13]

The interplay of these effects leads to some non-intuitive outcomes. While fluorine is more electronegative, its stronger resonance donation can counteract its inductive pull, particularly at the para position. Consequently, para-chlorobenzoic acid is slightly more acidic than para-fluorobenzoic acid.[9][12] At the ortho and meta positions, where the inductive effect is more dominant, the trend is often reversed.

Table 1: Comparative Acidity and Lipophilicity of Halogenated Benzoic Acids

CompoundpKalogP
Benzoic Acid4.20[14]1.87
2-Fluorobenzoic Acid3.27[9][15]1.86[15]
3-Fluorobenzoic Acid3.872.07
4-Fluorobenzoic Acid4.14[12][16]2.07[16]
2-Chlorobenzoic Acid2.89 - 2.92[17][18][19]2.04 - 2.05[19][20]
3-Chlorobenzoic Acid3.80 - 3.90[13][21]2.23 - 2.24[21]
4-Chlorobenzoic Acid4.00 - 4.03[12][13]2.39

Note: logP values can vary based on experimental conditions. The values presented are representative.

The balance between inductive withdrawal and resonance donation is critical. This relationship can be visualized to clarify its impact on the electron density of the aromatic ring and, consequently, the acidity of the carboxyl group.

electronic_effects F_node Fluorine (Strong -I, Moderate +M) F_ring Benzoic Acid Core F_node->F_ring Cl_ring Benzoic Acid Core Cl_node Chlorine (Moderate -I, Weak +M) Cl_node->Cl_ring -I >> +M (overall e- withdrawing)

Caption: Competing electronic effects of fluorine and chlorine substituents.

B. Lipophilicity (logP)

Lipophilicity, the measure of a compound's solubility in a nonpolar solvent versus a polar one, is a critical determinant of pharmacokinetic properties like absorption and membrane permeation.[5][6] It is quantified by the partition coefficient, logP.

Chlorine (van der Waals radius: 1.74 Å) is significantly larger than fluorine (1.47 Å) and contributes more to a molecule's lipophilicity.[1][22] As a result, chlorobenzoic acids are generally more lipophilic than their fluorinated counterparts, as reflected in their higher logP values (see Table 1). This increased lipophilicity for chlorinated compounds can sometimes contribute to improved binding through enhanced van der Waals forces in a hydrophobic pocket.[9]

II. Implications for Drug Development

The fundamental physicochemical differences between fluoro- and chloro-substitution have profound downstream effects on key drug development parameters.

A. Metabolic Stability

One of the most common reasons for introducing fluorine into a drug candidate is to enhance its metabolic stability.[3][4][5][6] Aromatic hydroxylation by cytochrome P450 enzymes is a common metabolic pathway. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically vulnerable position on the aromatic ring can effectively block this hydroxylation, thereby increasing the drug's half-life.[23][24][25][26] While chlorine substitution also blocks metabolism at the site of substitution, the C-Cl bond is weaker than the C-F bond, and chlorine's larger size may introduce steric hindrance that could be either beneficial or detrimental. In many cases, fluorination is a preferred strategy to curtail arene hydroxylation.[24]

B. Target Binding Interactions

Halogen substitution can introduce new, favorable interactions within a protein's binding pocket, enhancing affinity and selectivity.

  • Halogen Bonding: This is a non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen or the sulfur of a methionine.[1] Chlorine, being larger and more polarizable than fluorine, is a more effective halogen bond donor.[1][2] There are numerous examples in the literature where a chloro-substituted analogue shows superior binding affinity over its fluoro-counterpart due to a critical halogen bond.[1][22]

  • Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor, and there is debate about the strength of such interactions in a biological context.[9] Chlorine is an even weaker hydrogen bond acceptor. Therefore, neither is typically introduced with the primary goal of forming a strong hydrogen bond.

A molecular matched pair analysis comparing thousands of compounds showed that while both halogens generally improve binding over hydrogen, the improvement was slightly larger for chlorine.[9] In one study, chlorinated compounds showed an average 10-12% increase in binding constant over their fluorinated counterparts.[22]

III. Experimental Protocols: A Self-Validating Approach

To ensure trustworthy and reproducible data, standardized experimental protocols are essential.

A. Protocol for pKa Determination via Potentiometric Titration

This method remains a gold standard for determining the pKa of ionizable compounds.[27][28] It involves monitoring pH changes as a strong base is titrated into a solution of the acidic compound.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[14][29]

  • Sample Preparation: Accurately weigh and dissolve the halogenated benzoic acid in deionized water to create a solution of known concentration (e.g., 1-10 mM).[14] To maintain a consistent environment, a constant ionic strength can be maintained by adding a salt like 0.15 M KCl.[29]

  • Titration: Place the solution in a beaker with a magnetic stirrer.[29] Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[14][29]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/min).[29]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point (half the volume of titrant needed to reach the equivalence point) is where pH = pKa.[27][29]

  • Validation: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[29]

pKa_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Acid Solution (e.g., 10 mM in H2O + KCl) titrate Titrate Acid with NaOH prep_sample->titrate prep_titrant Standardize NaOH (e.g., 0.1 M) prep_titrant->titrate calibrate Calibrate pH Meter (3-point calibration) calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Determine Equivalence Point plot->find_ep find_pka Find Half-Equivalence Point (pH = pKa) find_ep->find_pka

Caption: Standard workflow for potentiometric pKa determination.

B. Protocol for logP Determination via Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.[30][31][32]

Step-by-Step Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing the phases to separate.[32]

  • Sample Addition: Dissolve a precisely weighed amount of the test compound in the pre-saturated n-octanol or buffer.

  • Partitioning: Combine the two phases in a separation funnel or vial at a known volume ratio. Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[30][31]

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

  • Validation: Repeat the experiment at least three times to ensure the results are accurate and reproducible.[33]

IV. Conclusion: Making the Right Choice

The decision to use fluorine or chlorine as a substituent is a nuanced one that depends on the specific goals of the drug design program.

  • Choose Fluorine when:

    • The primary goal is to block metabolic hydroxylation at a specific site, thereby increasing drug half-life.[3][6][24]

    • A minimal increase in size and lipophilicity is desired to maintain a favorable solubility and permeability profile.

    • A modest increase in acidity via the inductive effect is needed without the larger steric bulk of chlorine.

  • Choose Chlorine when:

    • A significant increase in lipophilicity is required to improve membrane permeability or fit into a hydrophobic binding pocket.

    • The potential to form a strong halogen bond is a key strategy for enhancing binding affinity.[1][2]

    • A greater acidifying effect is needed at the ortho or para position compared to fluorine.[9]

Ultimately, a deep understanding of the fundamental physicochemical differences, supported by robust experimental data, empowers researchers to make rational, structure-based decisions. The strategic and informed choice between fluorine and chlorine can be the difference between a promising lead compound and a successful drug candidate.[1][22]

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-6-fluoro-3-methoxybenzoic acid, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical, immediate-use resource, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Based on the SDS for related compounds such as 2-Amino-3-methoxybenzoic acid, 2-Amino-6-methoxybenzoic acid, and 2-Amino-6-(trifluoromethyl)benzoic acid, 2-Amino-6-fluoro-3-methoxybenzoic acid is anticipated to be:

  • An irritant to the skin and eyes.[1][2][3][4]

  • Potentially harmful if inhaled, causing respiratory irritation.[1][3][4][5]

  • May be harmful if swallowed.[2][3][6]

Thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides.[1][3] The presence of a halogen (fluorine) also places it in the category of halogenated organic compounds, which have specific disposal considerations.[7][8]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard CategoryAnticipated HazardRequired Personal Protective Equipment (PPE)
Skin Contact Skin IrritationChemical-resistant gloves (e.g., nitrile)
Eye Contact Serious Eye IrritationSafety glasses with side shields or chemical goggles
Inhalation Respiratory Tract IrritationUse in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or spills.
Ingestion HarmfulDo not eat, drink, or smoke in laboratory areas.
Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in Table 1.[9]

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[3][4] Have a spill kit available that is appropriate for solid chemical spills.

Step-by-Step Disposal Protocol

The primary principle for the disposal of 2-Amino-6-fluoro-3-methoxybenzoic acid is to treat it as hazardous chemical waste.[9] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][10][11]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste 2-Amino-6-fluoro-3-methoxybenzoic acid, including unused product and any contaminated materials (e.g., weighing paper, contaminated gloves, or absorbent pads from a spill), in a designated, chemically compatible, and sealable container.[9][10][12]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1] It is also crucial to segregate halogenated waste from non-halogenated waste to prevent unnecessary increases in disposal costs.[8][13]

Step 2: Labeling of Hazardous Waste

  • Proper Labeling: Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-6-fluoro-3-methoxybenzoic acid"

    • The specific hazards (e.g., "Irritant")

    • The date of accumulation

    • The name and contact information of the generating laboratory or individual

Step 3: Storage of Hazardous Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility.[13]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[6][9] Ensure the container is stored away from drains and incompatible chemicals.[13]

Step 4: Arranging for Disposal

  • Licensed Waste Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[10]

Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held 2-Amino-6-fluoro-3-methoxybenzoic acid must be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).[10][12][13]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[10] Subsequent rinsates may also need to be collected, depending on local regulations.

  • Container Disposal: Once thoroughly rinsed and dried, the label on the container should be defaced or removed, and the container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling).[10][12][13]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Wear Appropriate PPE: Before cleaning up a spill, don the appropriate PPE, including respiratory protection if there is a risk of airborne dust.[9]

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne.[9]

  • Clean-up: Carefully sweep or scoop the spilled material into a designated hazardous waste container.[6] Avoid actions that could generate dust.[6][9]

  • Decontaminate: Clean the spill area with soap and water.[9]

  • Dispose of Waste: All materials used for the cleanup should be placed in the hazardous waste container and disposed of accordingly.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Amino-6-fluoro-3-methoxybenzoic acid.

DisposalWorkflow start Disposal of 2-Amino-6-fluoro-3-methoxybenzoic Acid spill Is it a spill? start->spill small_spill Small Spill: 1. Wear appropriate PPE. 2. Gently sweep up solid, avoid dust. 3. Place in a sealed container. spill->small_spill Yes large_spill Large Spill: 1. Evacuate the area. 2. Contact EHS. 3. Follow emergency procedures. spill->large_spill Yes, Large product_or_material Is it unused product or contaminated material? spill->product_or_material No collect_waste Collect in a designated, labeled, sealed container. small_spill->collect_waste product_or_material->collect_waste Yes store_waste Store waste container in a cool, dry, well-ventilated area. collect_waste->store_waste pickup Arrange for pickup by a licensed waste disposal company. store_waste->pickup

Caption: Disposal workflow for 2-Amino-6-fluoro-3-methoxybenzoic acid.

Regulatory Context

The disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15] As a halogenated organic compound, it may be subject to specific land disposal restrictions under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations.[6]

References

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A Researcher's Guide to the Safe Handling of 2-Amino-6-fluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a comprehensive, technically grounded framework for the safe handling of 2-Amino-6-fluoro-3-methoxybenzoic acid, a compound of interest in modern synthetic chemistry. Our approach moves beyond a simple checklist, delving into the rationale behind each safety protocol to empower researchers with the knowledge to maintain a secure laboratory environment.

Immediate Safety and Hazard Assessment

Before commencing any work with 2-Amino-6-fluoro-3-methoxybenzoic acid, it is crucial to operate under the assumption that it is a hazardous substance. Based on the toxicological data of similar compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[2][4][6][7][8][9][10][11]

  • Serious Eye Irritation: Causes serious eye irritation.[2][4][5][6][7][8][9][10][11]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder and dust is generated.[2][4][7][9][10][11]

All handling procedures must be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control to minimize the risk of inhalation.[2][12]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Amino-6-fluoro-3-methoxybenzoic acid. The following table summarizes the essential PPE and the rationale for its use.

Body Part Required PPE Rationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and potential irritation.[1][13][14] Latex gloves are discouraged due to their poor resistance to many common laboratory chemicals.[15] Always inspect gloves for any signs of degradation or punctures before use and change them regularly.[14]
Eyes Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles.[13][14][15] A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing.[2][13][15]
Body Laboratory coatTo protect skin and personal clothing from contamination.[16]
Respiratory Use in a chemical fume hood; NIOSH-approved respirator if engineering controls are insufficientA fume hood is the primary method to control inhalation exposure.[2][12] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[14][16]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Work Area Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Personal Protective Equipment : Don all required PPE as outlined in the table above.

  • Compound Acclimatization : If the compound has been stored in a refrigerator, allow the container to reach room temperature before opening to prevent moisture condensation.[12]

  • Weighing : When weighing the solid compound, perform this task within the fume hood to contain any dust.[12] Handle the powder carefully to minimize the generation of airborne particles.[1][2][3]

Dissolution
  • Solvent Selection : Choose a solvent appropriate for your experimental needs.

  • Dissolving the Compound : Add the weighed solid to the solvent in a suitable, sealable container. Gently agitate or stir the mixture until the solid is fully dissolved. If necessary, sonication can be used to facilitate dissolution.[12]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a significant release of dust.

  • Assess the Situation : From a safe distance, assess the extent of the spill and any immediate risks.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup :

    • Solid Spills : Gently sweep or shovel the spilled material into a designated, labeled hazardous waste container, taking care to avoid creating dust.[1][2]

    • Liquid Spills : For solutions, absorb the spill using an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent. Place the absorbent material into a sealed container for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Amino-6-fluoro-3-methoxybenzoic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation : Do not mix this chemical waste with other waste streams.

  • Labeling : All waste containing 2-Amino-6-fluoro-3-methoxybenzoic acid must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1] The label should clearly identify the contents.[1]

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[1]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste management company.[1][11] Provide the disposal company with all available safety information for the compound.[1]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-Amino-6-fluoro-3-methoxybenzoic acid.

PPE_Selection_Workflow start Start: Handling 2-Amino-6-fluoro-3-methoxybenzoic acid is_solid Is the compound a solid powder? start->is_solid use_fume_hood Work in a Chemical Fume Hood is_solid->use_fume_hood Yes is_solid->use_fume_hood No (Solution) wear_gloves Wear Nitrile or Neoprene Gloves use_fume_hood->wear_gloves wear_goggles Wear Safety Goggles with Side Shields wear_gloves->wear_goggles wear_lab_coat Wear a Lab Coat wear_goggles->wear_lab_coat is_splash_risk Is there a significant splash risk? wear_lab_coat->is_splash_risk use_face_shield Add a Face Shield is_splash_risk->use_face_shield Yes is_dusty Is dust generation unavoidable? is_splash_risk->is_dusty No use_face_shield->is_dusty use_respirator Use a NIOSH-approved Respirator is_dusty->use_respirator Yes end_procedure Proceed with Handling Protocol is_dusty->end_procedure No use_respirator->end_procedure

Caption: PPE Selection Workflow for Handling 2-Amino-6-fluoro-3-methoxybenzoic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.